molecular formula C18H17Cl2N5 B15587283 ML67-33

ML67-33

Cat. No.: B15587283
M. Wt: 374.3 g/mol
InChI Key: GQPMJOXQJUGJPG-UHFFFAOYSA-N
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Description

ML67-33 is a useful research compound. Its molecular formula is C18H17Cl2N5 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPMJOXQJUGJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the chemical structure of ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ML67-33: A K2P Channel Activator

Introduction

This compound is a small molecule compound identified as a potent and reversible activator of specific two-pore domain potassium (K2P) channels.[1] Developed from a carbazole-based scaffold, this dihydroacridine analog has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of temperature- and mechano-sensitive K2P channels.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a synthetic compound with the chemical formula C18H17Cl2N5.[2] Its structure features a dihydroacridine core.

Chemical Identity:

  • IUPAC Name: 9,9-dimethyl-10-(2-(2H-tetrazol-5-yl)ethyl)-2,7-dichloro-9,10-dihydroacridine

  • CAS Number: 1443290-89-8[2]

  • Molecular Formula: C18H17Cl2N5

  • Molecular Weight: 374.27 g/mol [2]

  • SMILES: CC1(C2=CC(Cl)=CC=C2N(C3=CC=C(C=C13)Cl)CCC4=NN=NN4)C

Physicochemical Properties:

  • Solubility: Soluble to 100 mM in DMSO.[2]

  • Purity: Typically available at ≥98% purity.[2]

  • Storage: Should be stored at -20°C.[2]

Mechanism of Action

This compound functions as a direct activator of a specific subset of K2P potassium channels, namely K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[2] Its mechanism is novel in that it directly targets the extracellular C-type selectivity filter-based gate, which is the core gating apparatus for these channels.[1][3] This direct action on the channel protein means its effect is rapid, reversible, and independent of cytosolic proteins or complex intracellular signaling cascades.[1] By activating these channels, this compound increases potassium ion efflux, which can hyperpolarize the cell membrane and reduce cellular excitability. This has been shown to alleviate pain symptoms in mouse models of migraine by acting on TREK-1/2 channels in trigeminal ganglion sensory neurons.[2]

Mechanism of this compound on K2P Channels.

Quantitative Data: Potency and Efficacy

The half-maximal effective concentration (EC50) of this compound has been determined across different K2P channels and expression systems. This data highlights its potency in the low-micromolar range.

Target ChannelExpression SystemEC50 (μM)Emax (Fold Activation)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4Not specified[2]
K2P2.1 (TREK-1)Xenopus oocytes36.3 ± 1.111.1 ± 0.4[3]
K2P2.1 (TREK-1)HEK293T cells9.7 ± 1.211.4 ± 1.1[3][4]
K2P10.1 (TREK-2)Xenopus oocytes30.2 ± 1.4Not specified[2][4]
K2P4.1 (TRAAK)Xenopus oocytes27.3 ± 1.2Not specified[2][4]

Experimental Protocols

The characterization of this compound involves standard molecular biology and electrophysiology techniques. The following protocols are based on methodologies reported in the primary literature.[1][3]

Molecular Biology for Channel Expression

This protocol describes the preparation of DNA constructs for expressing K2P channels in various systems.

  • Objective: To clone murine K2P channel cDNA into appropriate expression vectors for Xenopus oocytes, HEK293T cells, or yeast.

  • Methodology:

    • Murine K2P channel sequences (e.g., K2P2.1, K2P10.1, K2P4.1) are amplified using standard Polymerase Chain Reaction (PCR).

    • The amplified DNA is cloned into expression vectors suitable for the target system:

      • Xenopus Oocytes: pGEMHE/pMO vectors.

      • HEK293T Cells: IRES-GFP vectors (to allow for identification of transfected cells via GFP fluorescence).

      • Yeast (S. cerevisiae): pYES2-MET25 vectors.

    • All constructs are verified by DNA sequencing to ensure the integrity of the channel-coding sequence.

Electrophysiological Recording in Xenopus Oocytes

This protocol is used to measure the activity of K2P channels in response to this compound.

  • Objective: To quantify the effect of this compound on K2P channel currents using two-electrode voltage clamp (TEVC).

  • Methodology:

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the K2P channel of interest. Oocytes are incubated for 2-7 days to allow for channel expression.

    • TEVC Recording:

      • An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

      • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

      • The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps or ramps are applied to elicit channel currents.

    • Compound Application: A baseline current is recorded, after which solutions containing varying concentrations of this compound (dissolved in DMSO, then diluted) are perfused into the chamber.

    • Data Analysis: The change in current amplitude at a specific voltage (e.g., +40 mV) is measured. Dose-response curves are generated by plotting the current increase against the this compound concentration. Data are fitted with a modified Hill equation to determine the EC50 and Hill coefficient.[3]

Whole-Cell Patch-Clamp Recording in HEK293T Cells

This protocol provides a higher-resolution analysis of this compound's effect on channels expressed in a mammalian cell line.

  • Objective: To measure K2P channel currents in HEK293T cells and confirm the findings from oocyte experiments.

  • Methodology:

    • Cell Culture and Transfection: HEK293T cells are cultured under standard conditions and transfected with the K2P channel expression vector (e.g., using lipofection). The inclusion of a fluorescent marker like GFP allows for easy identification of successfully transfected cells.

    • Recording:

      • 24-48 hours post-transfection, cells are transferred to a recording chamber on an inverted microscope.

      • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal ("giga-seal") with the cell membrane.

      • The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane voltage and measurement of the total current across the cell membrane.

    • Compound Application: this compound is applied to the cell via a perfusion system.

    • Data Acquisition and Analysis: Currents are recorded before and after the application of this compound. The resulting data is analyzed similarly to the TEVC experiments to determine the compound's potency and efficacy.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase MolBio 1. Molecular Biology (Clone K2P Channel DNA) Expression 2. Heterologous Expression (Oocytes or HEK293T Cells) MolBio->Expression Ephys 3. Electrophysiology Setup (TEVC or Patch-Clamp) Expression->Ephys Baseline 4. Record Baseline Channel Current Ephys->Baseline Application 5. Apply this compound (Dose-Response) Baseline->Application Analysis 6. Data Analysis (Measure Current Change) Application->Analysis CurveFit 7. Curve Fitting (Calculate EC50) Analysis->CurveFit

References

An In-depth Technical Guide to the Selectivity Profile of ML67-33 for K2P Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ML67-33, a small molecule activator of the two-pore domain potassium (K2P) channel family. The information presented herein is intended to support research and drug development efforts targeting these critical ion channels, which are implicated in a range of physiological processes and disease states, including pain, anesthesia, and mood regulation.

Executive Summary

This compound is a dihydroacridine analog that has been identified as a selective activator of the TREK subfamily of K2P channels.[1][2] This includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1] The compound demonstrates low-micromolar potency and acts via a novel mechanism involving direct interaction with the extracellular C-type gate of the channel.[1][3] Notably, this compound shows marked specificity within the K2P family, exhibiting no significant activity on more distantly related TASK and TRESK channel subfamilies.[1] This selectivity profile makes this compound a valuable pharmacological tool for elucidating the physiological roles of TREK channels and a promising starting point for the development of novel therapeutics.

Quantitative Selectivity Profile

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for various K2P channels, as determined by electrophysiological studies in Xenopus oocytes and HEK293 cells.

Channel SubtypeAliasExpression SystemEC50 (μM)Reference
K2P2.1TREK-1Xenopus oocytes36.3 ± 1.0[1]
K2P2.1TREK-1Xenopus oocytes21.8 - 29.4
K2P2.1TREK-1HEK293 cells9.7 ± 1.2[1][4][5]
K2P10.1TREK-2Xenopus oocytes30.2 ± 1.4[1]
K2P4.1TRAAKXenopus oocytes27.3 ± 1.2[1]
K2P3.1TASK-1Xenopus oocytesIneffective[1]
K2P9.1TASK-3Xenopus oocytesIneffective[1]
K2P5.1TASK-2Xenopus oocytesIneffective[1]
K2P18.1TRESKXenopus oocytesIneffective[1]

Mechanism of Action

This compound activates TREK subfamily channels through a direct interaction with the channel protein.[1] Studies utilizing excised membrane patches have demonstrated that the compound's activity is independent of cytosolic proteins.[1] The proposed mechanism involves the binding of this compound to the extracellular C-type gate, which is a core gating apparatus for these channels.[1][3] This interaction stabilizes the open conformation of the channel, leading to an increase in potassium ion efflux and subsequent hyperpolarization of the cell membrane. The presence of a C-type gate is necessary but not sufficient for activation by this compound, indicating that specific structural elements common to the TREK subfamily are key determinants of the compound's action.[1][3]

cluster_membrane Cell Membrane cluster_channel TREK Channel TREK_channel TREK Channel (Closed) TREK_channel_open TREK Channel (Open) TREK_channel->TREK_channel_open Conformational Change K_ion K+ TREK_channel_open->K_ion K+ Efflux ML67_33_extracellular This compound ML67_33_extracellular->TREK_channel Binds to C-type gate Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization

Caption: Proposed mechanism of action for this compound on TREK channels.

Experimental Protocols

The selectivity profile of this compound has been primarily characterized using electrophysiological techniques, as detailed below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This technique is employed to measure the ion flow across the membrane of a Xenopus oocyte expressing the K2P channel of interest.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific K2P channel subunit.

  • Incubation: Injected oocytes are incubated to allow for channel expression and insertion into the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a potassium-containing external solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is held at a specific voltage (e.g., -80 mV).

    • Voltage ramps or steps are applied to elicit channel currents.

    • This compound is applied to the external solution at varying concentrations to determine its effect on the channel's current-voltage relationship.

    • Dose-response curves are generated by plotting the change in current as a function of this compound concentration, from which the EC50 value is calculated.[1]

cluster_workflow TEVC Experimental Workflow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject K2P Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation TEVC_Recording Perform Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording ML67_33_Application Apply this compound (Dose-Response) TEVC_Recording->ML67_33_Application Data_Analysis Analyze Data & Calculate EC50 ML67_33_Application->Data_Analysis

References

An In-depth Technical Guide on the Biological Activity of the ML67-33 Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental validation of the compound ML67-33, a notable activator of two-pore domain potassium (K2P) channels.

Introduction to this compound

This compound is a small molecule compound identified as a potent and selective activator of specific members of the two-pore domain potassium (K2P) channel family.[1][2][3] These channels, often referred to as "leak" channels, are crucial in setting the resting membrane potential and regulating cellular excitability in a variety of tissues. The ability of this compound to modulate the activity of these channels makes it a valuable tool for studying their physiological roles and a potential starting point for the development of novel therapeutics.

Mechanism of Action

The primary mechanism of action of this compound is the direct activation of the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1][2][3] Biophysical studies have demonstrated that this compound reversibly increases channel currents by acting on the extracellular selectivity filter-based C-type gate.[1] This gate is a core apparatus on which various modulatory inputs converge. The compound's action is independent of the cellular context, as evidenced by its similar potency in both Xenopus oocytes and mammalian HEK-293T cells.[1] Notably, this compound's mechanism is distinct from other known K2P channel modulators.[1]

ML67_33_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ML67_33 This compound C_type_gate C-type Gate ML67_33->C_type_gate Binds to and activates TREK1_channel TREK-1/TREK-2/TRAAK Channel (K2P2.1/K2P10.1/K2P4.1) K_ion K+ ion TREK1_channel->K_ion Increased K+ efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

Quantitative Data on Biological Activity

The potency of this compound has been quantified across different K2P channels and experimental systems. The half-maximal effective concentration (EC50) values are summarized in the table below.

Channel TargetExperimental SystemEC50 (μM)Reference
K2P2.1 (TREK-1) Xenopus oocytes21.8 - 29.4[2][3]
36.3[1][4]
HEK-293T cells9.7[1][4]
K2P10.1 (TREK-2) Xenopus oocytes30.2[2][3]
K2P4.1 (TRAAK) Xenopus oocytes27.3[2][3]

Specificity: this compound demonstrates selectivity for the TREK and TRAAK subfamilies of K2P channels. It has been shown to be ineffective against more distantly related members such as TASK-1 (K2P3.1), TASK-2 (K2P5.1), TASK-3 (K2P9.1), and TRESK (K2P18.1).[1]

Experimental Protocols

The biological activity of this compound has been primarily characterized using electrophysiological techniques. Below are detailed methodologies for the key experiments.

4.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel.

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. They are then treated with collagenase to remove the follicular layer.

  • cRNA Injection: cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, TRAAK) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Data Acquisition: Voltage pulses are applied to elicit channel currents. The current responses are recorded in the absence and presence of varying concentrations of this compound to determine its effect on channel activity and to calculate the EC50 value.

4.2. Whole-Cell Patch Clamp in HEK-293T Cells

This method allows for the recording of ion channel activity in mammalian cells.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are cultured under standard conditions. The cells are then transfected with plasmids containing the cDNA for the K2P channel of interest.

  • Electrophysiology: A glass micropipette with a very small tip diameter is pressed against the cell membrane. A small amount of suction is applied to form a high-resistance seal (a "gigaseal"). The membrane patch is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).

  • Data Recording: The membrane potential is controlled, and currents flowing through the ion channels are measured. The effect of this compound is assessed by perfusing the cell with solutions containing the compound.

Experimental_Workflow cluster_oocyte Xenopus Oocyte Expression cluster_hek HEK-293T Cell Expression Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection (K2P Channel) Oocyte_Prep->cRNA_Inject Incubation_O Incubation (2-7 days) cRNA_Inject->Incubation_O TEVC Two-Electrode Voltage Clamp Incubation_O->TEVC ML67_33_App Application of this compound TEVC->ML67_33_App HEK_Culture HEK-293T Cell Culture Transfection Plasmid Transfection (K2P Channel) HEK_Culture->Transfection Incubation_H Incubation (24-48 hours) Transfection->Incubation_H Patch_Clamp Whole-Cell Patch Clamp Incubation_H->Patch_Clamp Patch_Clamp->ML67_33_App Data_Analysis Data Analysis (EC50 Determination) ML67_33_App->Data_Analysis

In Vivo Activity

Preliminary in vivo studies have explored the therapeutic potential of this compound. In a mouse model of migraine, the compound was shown to alleviate pain symptoms through the activation of TREK-1 and TREK-2 channels in trigeminal ganglion sensory neurons.[2][3] This suggests that the activation of these K2P channels could be a viable strategy for migraine treatment.

Conclusion

This compound is a valuable chemical probe for the study of TREK-1, TREK-2, and TRAAK channels. Its well-defined mechanism of action, selectivity, and demonstrated in vivo efficacy in a preclinical model highlight its importance for both basic research and as a potential lead compound in drug discovery programs targeting diseases associated with neuronal hyperexcitability. Further research is warranted to explore its full therapeutic potential and to develop analogs with improved pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to ML67-33: A K2P Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ML67-33, a selective activator of the two-pore domain potassium (K2P) channel family. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of K2P channels for therapeutic applications.

Core Compound Data

This compound is a small molecule modulator that has been identified as a potent activator of specific K2P channels, which play a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1][2][3]

PropertyValueSource
CAS Number 1443290-89-8R&D Systems, Tocris Bioscience
Molecular Weight 374.27 g/mol R&D Systems, Tocris Bioscience
Molecular Formula C₁₈H₁₇Cl₂N₅R&D Systems, Tocris Bioscience
Purity ≥98%R&D Systems, Tocris Bioscience
Solubility Soluble to 100 mM in DMSOR&D Systems
Storage Store at -20°CR&D Systems, Tocris Bioscience

Mechanism of Action and Signaling Pathway

This compound directly activates members of the TREK subfamily of K2P channels, including K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1] Its mechanism of action involves a direct interaction with the channel's core gating apparatus, specifically the extracellular C-type gate, leading to an increase in potassium currents.[1] This activation of outward potassium currents hyperpolarizes the cell membrane, thereby reducing neuronal excitability. This mechanism is distinct from other known K2P channel modulators.[1]

The signaling pathway for this compound's action is a direct modulation of the ion channel, as depicted in the following diagram:

ML67_33_Signaling_Pathway ML67_33 This compound TREK_Channel TREK/TRAAK Channels (K2P2.1, K2P10.1, K2P4.1) ML67_33->TREK_Channel Direct Activation of C-type gate K_Efflux Increased K⁺ Efflux TREK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

This compound directly activates TREK/TRAAK channels.

Potency and Selectivity

This compound exhibits selectivity for the TREK subfamily of K2P channels. The half-maximal effective concentrations (EC₅₀) for channel activation are summarized below.

ChannelExperimental SystemEC₅₀ (μM)Source
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4R&D Systems, Tocris Bioscience
K2P2.1 (TREK-1)HEK293 cells9.7MedchemExpress
K2P10.1 (TREK-2)Xenopus oocytes30.2R&D Systems, Tocris Bioscience
K2P4.1 (TRAAK)Xenopus oocytes27.3R&D Systems, Tocris Bioscience

This compound was found to be ineffective against more distantly related K2P channels such as K2P5.1 (TASK-2), K2P3.1 (TASK-1), K2P9.1 (TASK-3), and K2P18.1 (TRESK).[1]

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to measure the activity of ion channels expressed on the membrane of Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, TRAAK). Incubate for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a low potassium external solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4).

    • Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -150 mV to +50 mV) to elicit channel currents.

  • Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%).

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application. Plot dose-response curves to determine the EC₅₀ value.

Whole-Cell Patch-Clamp in HEK293 Cells

This technique is employed to record ion channel activity in mammalian cells.

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid containing the cDNA for the K2P channel of interest.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (giga-seal) between a glass micropipette and the membrane of a transfected cell.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2.

    • The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

    • Hold the cell at a potential of -60 mV and apply voltage ramps (e.g., -100 mV to +50 mV) to record channel currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing this compound.

  • Data Analysis: Analyze the change in current amplitude to determine the effect of the compound on channel activity.

Mouse Model of Migraine

This compound has been shown to alleviate pain symptoms in a mouse model of migraine.

Methodology:

  • Induction of Migraine-like Phenotype: Repeatedly administer a nitric oxide (NO) donor, such as nitroglycerin, to induce chronic mechanical hypersensitivity, a proxy for migraine-associated allodynia.

  • Behavioral Testing: Measure the mechanical withdrawal threshold of the animals' paws using von Frey filaments before and after NO donor and this compound administration.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) to assess its effect on the established hypersensitivity.

  • Data Analysis: Compare the withdrawal thresholds between vehicle-treated and this compound-treated groups to determine the compound's efficacy in reversing the pain phenotype.

The following workflow illustrates the general procedure for evaluating this compound in a preclinical model:

Preclinical_Workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_assessment Assessment Induction Induce Migraine Model (e.g., Nitroglycerin) Behavioral_Baseline Baseline Behavioral Testing (von Frey filaments) Induction->Behavioral_Baseline Treatment_Group Administer this compound Behavioral_Baseline->Treatment_Group Vehicle_Group Administer Vehicle Behavioral_Baseline->Vehicle_Group Behavioral_Post Post-Treatment Behavioral Testing Treatment_Group->Behavioral_Post Vehicle_Group->Behavioral_Post Data_Analysis Data Analysis and Comparison Behavioral_Post->Data_Analysis

Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of TREK-1, TREK-2, and TRAAK channels. Its selective activation of these channels and its demonstrated efficacy in a preclinical model of migraine highlight its potential as a lead compound for the development of novel therapeutics for pain and other neurological disorders characterized by neuronal hyperexcitability. Further research is warranted to explore its full therapeutic potential and to elucidate the structural basis of its interaction with K2P channels.

References

The Solubility Profile and Biological Context of ML67-33: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ML67-33, a potent activator of two-pore domain potassium (K2P) channels. A comprehensive understanding of a compound's solubility is critical for its successful application in research and development. This document outlines the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and provides detailed experimental protocols for determining its solubility in other solvent systems. Furthermore, it elucidates the key signaling pathway influenced by this compound, offering a broader context for its biological activity.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. Current data indicates that this compound exhibits high solubility in DMSO.

Table 1: Quantitative Solubility Data for this compound in DMSO

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100[1]37.43Sonication may be required to achieve complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can negatively impact solubility[2].

Molecular Weight of this compound: 374.27 g/mol [1]

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the kinetic and thermodynamic solubility of a small molecule like this compound. These methods can be adapted to various solvents and analytical techniques.

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early-stage drug discovery.

Principle: A concentrated stock solution of this compound in DMSO is serially diluted in the aqueous solvent of interest. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Methodology: Nephelometry

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the nephelometry signal significantly increases above the background.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a more time- and resource-intensive method but provides a more accurate measure.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over an extended period. The concentration of the dissolved compound in the supernatant is then determined.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., ethanol, water, PBS). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. A standard curve of this compound should be prepared in the same solvent for accurate quantification.

  • Data Analysis: The measured concentration of this compound in the filtrate represents its thermodynamic solubility in the tested solvent.

Signaling Pathway of this compound in Migraine Neuropathway

This compound is an activator of the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) potassium channels, which are expressed in trigeminal ganglion sensory neurons.[1][3] The activation of these channels is a key mechanism in reducing neuronal excitability and has been shown to be effective in preclinical models of migraine.[1][3]

The following diagram illustrates the proposed signaling pathway for this compound in the context of migraine.

ML67_33_Signaling_Pathway cluster_neuron Trigeminal Ganglion Neuron ML67_33 This compound TREK_channels TREK-1 / TREK-2 (K2P Channels) ML67_33->TREK_channels Activates K_efflux K+ Efflux TREK_channels->K_efflux Promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CGRP_Release Decreased CGRP Release Reduced_Excitability->CGRP_Release Migraine_Pain Suppression of Migraine Pain CGRP_Release->Migraine_Pain Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Outcome Solubilize Solubilize this compound in DMSO Treat_Cells Treat Neurons with This compound Dilutions Solubilize->Treat_Cells Prepare_Cells Culture Trigeminal Ganglion Neurons Prepare_Cells->Treat_Cells Record_Activity Electrophysiological Recording (e.g., Patch Clamp) Treat_Cells->Record_Activity Analyze_Data Analyze Firing Frequency and Membrane Potential Record_Activity->Analyze_Data Conclusion Determine Effect on Neuronal Excitability Analyze_Data->Conclusion

References

ML67-33 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of ML67-33, a selective activator of temperature- and mechano-sensitive two-pore domain potassium (K2P) channels. This guide covers its mechanism of action, key experimental data, protocols, and supplier information.

Core Mechanism and Biological Activity

This compound is a small molecule that functions as a potent and reversible activator of specific K2P channels.[1][2] It directly targets the extracellular C-type gate of these channels, which is a core component of the channel's gating machinery.[1][3] This mechanism of action is distinct from other known K2P channel modulators.[1]

The primary targets of this compound are:

  • K2P2.1 (TREK-1)

  • K2P10.1 (TREK-2)

  • K2P4.1 (TRAAK) [1]

By activating these channels, this compound increases potassium currents, which can lead to membrane hyperpolarization. This activity has shown potential therapeutic applications, for instance, in mouse models of migraine where it has been observed to alleviate pain symptoms through the activation of TREK-1/2 currents in trigeminal ganglion sensory neurons. Notably, this compound demonstrates specificity within the K2P family, showing no significant effect on more distantly related members such as K2P5.1 (TASK-2), K2P3.1 (TASK-1), K2P9.1 (TASK-3), and K2P18.1 (TRESK).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from supplier technical data sheets and primary literature.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 374.27 g/mol
Formula C₁₈H₁₇Cl₂N₅
CAS Number 1443290-89-8
Purity ≥98% (HPLC) or 99.28%[2]
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Table 2: Biological Activity (EC₅₀ Values)

Target ChannelExperimental SystemEC₅₀ (μM)Source(s)
K₂P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4
K₂P2.1 (TREK-1)Xenopus oocytes36.3 ± 1.1[1]
K₂P2.1 (TREK-1)HEK293T cells9.7 ± 1.2[1]
K₂P10.1 (TREK-2)Xenopus oocytes30.2
K₂P4.1 (TRAAK)Xenopus oocytes27.3

Signaling Pathway and Mechanism of Action

The diagram below illustrates the direct activation of K2P channels by this compound. The molecule binds to the extracellular side of the channel, specifically targeting the C-type gate, leading to channel opening and an increase in potassium ion (K⁺) efflux.

ML67_33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ML67_33 This compound gate C-type Gate ML67_33->gate Direct Binding & Activation K2P_channel K2P Channel (TREK-1, TREK-2, TRAAK) K_ion_out K+ Efflux gate->K_ion_out Channel Opening

Caption: Mechanism of this compound action on K2P channels.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the foundational study by Bagriantsev et al. (2013).[1]

High-Throughput Functional Screen in Saccharomyces cerevisiae

This assay was employed for the initial discovery of this compound as a K2P channel activator.

  • Yeast Strain: Saccharomyces cerevisiae strain SGY1528, which is deficient in endogenous potassium uptake systems, was used.

  • Expression Plasmids: The yeast was transformed with plasmids to express murine K2P channels.

  • Principle: Yeast growth in a low-potassium medium is dependent on the function of the expressed K2P channels. Activators of these channels promote yeast growth.

  • Assay Procedure:

    • Transformed yeast cells were grown in a multi-well plate format.

    • Library compounds, including the precursor to this compound, were added to the wells.

    • Cell viability and growth were quantified using a resazurin-based assay (Alamar Blue), with fluorescence measured at 560 nm excitation and 590 nm emission.

  • Workflow Diagram:

    Yeast_Screen_Workflow Yeast S. cerevisiae (K+ uptake deficient) Transformation Transformation Yeast->Transformation Plasmid K2P Channel Plasmid Plasmid->Transformation Growth Growth in Low K+ Medium Transformation->Growth Compound Add this compound Growth->Compound Incubation Incubation Compound->Incubation Assay Resazurin Assay Incubation->Assay Readout Fluorescence Measurement Assay->Readout

    Caption: High-throughput screening workflow in yeast.

Electrophysiology in Xenopus Oocytes and HEK293T Cells

Electrophysiological recordings were used to confirm and quantify the activity of this compound on K2P channels.

  • Expression Systems:

    • Xenopus laevis oocytes injected with cRNA encoding the K2P channel of interest.

    • Human Embryonic Kidney (HEK) 293T cells transiently transfected with plasmids encoding the K2P channel.

  • Techniques:

    • Two-Electrode Voltage Clamp (TEVC) for Oocytes: Oocytes were impaled with two microelectrodes to measure whole-cell currents in response to voltage steps and the application of this compound.

    • Whole-Cell and Excised Patch-Clamp for HEK293T Cells: This technique was used to measure currents through the K2P channels in either the whole-cell configuration or in excised membrane patches, the latter demonstrating that this compound acts directly on the channel without the need for cytosolic components.[1]

  • Data Analysis: The current (I) was measured at various concentrations of this compound, and the data were fitted to a modified Hill equation to determine the half-maximal effective concentration (EC₅₀) and the maximal effect (Eₘₐₓ). The Hill equation used is: I = I_min + (I_max - I_min) / (1 + 10^((LogEC₅₀ - Log[C]) * H)) where [C] is the concentration of this compound and H is the Hill coefficient.[1]

Supplier and Purchasing Information

This compound is available from several chemical suppliers for research purposes. The following table provides a summary of some of these suppliers. It is recommended to visit the suppliers' websites for the most current pricing and availability.

Table 3: Supplier Information

SupplierProduct Number(s)Purity/Formulation Notes
MedChemExpress HY-120348Purity: 99.28%. Available in various quantities.
R&D Systems 6886Purity: ≥98%. Sold by Tocris Bioscience.
Tocris Bioscience 6886Purity: ≥98% (HPLC). Available in multiple sizes.
Cayman Chemical 19998Purity: ≥98%. Provided as a crystalline solid.
Selleck Chemicals S8616Purity: >98%. Available as a solid powder.

References

An In-depth Technical Guide to the Safety and Handling of ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and drug development. The information provided herein is based on publicly available data and general laboratory safety principles. ML67-33 is a research chemical with incompletely characterized toxicological properties. A comprehensive, compound-specific Material Safety Data Sheet (MSDS) is not publicly available. Therefore, this compound should be handled with the utmost caution, assuming it is hazardous. All users must conduct a thorough risk assessment before use and strictly adhere to institutional and national safety regulations.

Introduction

This compound is a small molecule activator of the two-pore domain potassium (K2P) channel family, specifically targeting the TREK (TWIK-related K+ channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies.[1][2] These channels are crucial regulators of neuronal excitability and are implicated in various physiological and pathophysiological processes, including pain, migraine, and ischemia.[2][3][4] this compound has emerged as a valuable pharmacological tool for studying the function of these channels and holds potential for therapeutic development. This guide provides a comprehensive overview of the available data on this compound, with a focus on its safe handling, experimental use, and mechanism of action.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₈H₁₇Cl₂N₅[1]
Molecular Weight 374.27 g/mol [1]
CAS Number 1443290-89-8[1]
Appearance SolidN/A
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1]

Safety and Handling Guidelines

Given the absence of a specific MSDS for this compound, a conservative approach to safety is mandatory. The following guidelines are based on best practices for handling novel chemical compounds of unknown toxicity.[5][6]

Hazard Assessment

The toxicological properties of this compound have not been fully elucidated. Therefore, it must be treated as a potentially hazardous substance.[5] Potential routes of exposure include inhalation, ingestion, and skin or eye contact. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), which can facilitate the absorption of other chemicals through the skin.[1][7] Therefore, any mixture of this compound in DMSO should be handled with extreme care to avoid skin contact.[8]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[5] A face shield may be necessary if there is a splash hazard.[6]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that this compound is typically dissolved in DMSO, nitrile gloves may not provide sufficient protection as DMSO can penetrate them.[7][8] It is recommended to use butyl rubber or fluoroelastomer gloves.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn.[5]

  • Respiratory Protection: Work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9]

Handling Procedures
  • All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid the generation of dust when handling the solid compound.

  • When preparing solutions, add the solid this compound to the solvent slowly.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Wash hands thoroughly after handling the compound.[10]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is -20°C.[1]

Spill and Waste Disposal

In the event of a spill, evacuate the area and prevent others from entering.[9] Absorb the spill with an inert material and place it in a sealed container for disposal.[9] All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]

Biological Activity and Mechanism of Action

This compound is a known activator of K2P channels, with demonstrated activity on TREK-1, TREK-2, and TRAAK channels.[1][2][11]

ChannelEC₅₀ (μM)Experimental SystemReference
K2P2.1 (TREK-1) 21.8 - 29.4Xenopus oocytes[1]
K2P10.1 (TREK-2) 30.2Xenopus oocytes[1]
K2P4.1 (TRAAK) 27.3Xenopus oocytes[1]
K2P2.1 (TREK-1) 36.3Cell-free[11]
K2P2.1 (TREK-1) 9.7HEK293 cells[11]

The activation of these channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability.[2] This mechanism of action underlies its observed analgesic effects in preclinical models of migraine.[2]

ML67_33_Signaling_Pathway ML67_33 This compound K2P_Channels K2P Channels (TREK-1, TREK-2, TRAAK) ML67_33->K2P_Channels Activates K_Efflux ↑ K+ Efflux K2P_Channels->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability Analgesia Analgesic Effects (e.g., in Migraine Models) Neuronal_Excitability->Analgesia Leads to

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are summaries of experimental protocols from published literature involving this compound. Investigators should consult the original publications for complete details.

Electrophysiology in Xenopus Oocytes

This protocol is adapted from Bagriantsev et al., 2013.[11]

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the K2P channel of interest (e.g., TREK-1, TREK-2, or TRAAK).

  • Incubation: Incubate the oocytes for 1-3 days at 18°C.

  • Two-Electrode Voltage Clamp (TEVC):

    • Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage steps to elicit channel currents.

  • Compound Application: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the Ringer's solution immediately before application. Perfuse the oocyte with the this compound containing solution and record the current.

  • Data Analysis: Measure the current amplitude in the presence and absence of this compound to determine the effect of the compound. Construct dose-response curves to calculate the EC₅₀.

Mouse Migraine Model

This protocol is based on the methods described by Prado et al., 2021.[2]

  • Animal Model: Use adult male and female C57BL/6J mice.

  • Induction of Migraine-like Pain: Administer a nitric oxide (NO) donor, such as isosorbide (B1672297) dinitrate (ISDN), to induce cephalic and extracephalic allodynia, a proxy for migraine-like pain.

  • Behavioral Testing:

    • Measure baseline mechanical sensitivity using von Frey filaments applied to the periorbital region and hind paw.

    • Administer the NO donor.

    • At a set time point after NO donor administration (e.g., 30 minutes), administer this compound or vehicle control (e.g., intraperitoneally).

    • Measure mechanical sensitivity at various time points after this compound administration to assess its effect on allodynia.

  • Data Analysis: Compare the withdrawal thresholds in the this compound treated group to the vehicle-treated group to determine the analgesic efficacy of the compound.

Experimental_Workflow_Migraine_Model cluster_0 Baseline cluster_1 Induction cluster_2 Treatment cluster_3 Assessment cluster_4 Analysis Baseline_Sensitivity Measure Baseline Mechanical Sensitivity (von Frey Filaments) NO_Donor Administer NO Donor (e.g., ISDN) Baseline_Sensitivity->NO_Donor Treatment_Group Administer this compound NO_Donor->Treatment_Group Vehicle_Group Administer Vehicle NO_Donor->Vehicle_Group Post_Treatment_Sensitivity Measure Mechanical Sensitivity at Multiple Time Points Treatment_Group->Post_Treatment_Sensitivity Vehicle_Group->Post_Treatment_Sensitivity Data_Analysis Compare Withdrawal Thresholds between Treatment and Vehicle Groups Post_Treatment_Sensitivity->Data_Analysis

Caption: Experimental workflow for a mouse migraine model.

Conclusion

This compound is a potent and selective activator of TREK/TRAAK K2P channels, making it an invaluable tool for research in neuroscience and pharmacology. While it holds promise for therapeutic applications, its safety profile is not yet fully established. Therefore, all personnel must handle this compound with a high degree of caution, adhering to the stringent safety and handling guidelines outlined in this guide. By following these procedures and consulting the relevant literature for detailed experimental protocols, researchers can safely and effectively utilize this compound to advance our understanding of K2P channel biology and its role in health and disease.

References

An In-depth Technical Guide on the Discovery and Development of ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of ML67-33, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Lead Identification

The discovery of this compound originated from a large-scale, yeast-based high-throughput screening campaign designed to identify modulators of the mammalian K2P channel, K2P2.1 (also known as TREK-1).[1] This innovative approach circumvented the challenges posed by the "leak" nature of K2P currents in traditional electrophysiology-based screening.[1]

A library of 106,281 small molecules was screened using a simple, growth-based functional readout in a genetically modified Saccharomyces cerevisiae strain.[1][2] This screen successfully identified several new activators and inhibitors of K2P2.1.[1] Among the initial activator "hits" was a compound named ML67, which featured a carbazole-based scaffold.[1] Subsequent structure-activity relationship (SAR) studies and chemical synthesis efforts were initiated from this lead scaffold, ultimately leading to the development of the optimized dihydroacridine analogue, this compound.[1]

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Development Phase HTS Yeast-Based High-Throughput Screen (106,281 Compounds) Hits Identification of K2P2.1 Modulators (Activators & Inhibitors) HTS->Hits Lead Lead Activator Identified (ML67 - Carbazole Scaffold) Hits->Lead SAR Chemical Synthesis & Structure-Activity Relationship (SAR) Lead->SAR Final Optimized Compound (this compound - Dihydroacridine Analogue) SAR->Final

Figure 1: Discovery and development workflow for this compound.

Mechanism of Action

This compound functions as a potent, reversible activator of specific K2P potassium channels.[1] Its mechanism is novel and distinct from other known K2P modulators.[1] Biophysical studies have demonstrated that this compound acts directly on the channel protein.[1]

The compound's primary mode of action involves the activation of the extracellular, selectivity filter-based "C-type gate," which is the core gating apparatus for the channel.[1][3] This direct interaction increases the channel's open probability, leading to an enhanced potassium efflux and consequent membrane hyperpolarization. Experiments using excised membrane patches confirmed that the action of this compound is independent of cytosolic proteins and does not involve altering the trafficking of the channel to the cell membrane.[1]

Mechanism_of_Action cluster_channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33 This compound (Dihydroacridine Analogue) Gate Extracellular C-Type Gate (Selectivity Filter) ML67_33->Gate Direct Activation Efflux Increased K+ Efflux Gate->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization

Figure 2: Signaling pathway for this compound activation of K2P channels.

Quantitative Data and Selectivity Profile

This compound demonstrates selectivity for the temperature- and mechano-sensitive members of the K2P family, specifically K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][4] It has no significant effect on more distantly related K2P channels such as K2P5.1 (TASK-2), K2P3.1 (TASK-1), K2P9.1 (TASK-3), or K2P18.1 (TRESK).[1]

Table 1: Potency and Efficacy of this compound on K2P Channels

Channel Target Expression System EC50 (μM) Emax (Fold Activation)
K2P2.1 (TREK-1) Xenopus Oocytes 36.3 ± 1.1 11.1 ± 0.4
K2P2.1 (TREK-1) HEK-293T Cells 9.7 ± 1.2 11.4 ± 1.1
K2P10.1 (TREK-2) Xenopus Oocytes 30.2 ± 1.4 11.4 ± 1.8
K2P4.1 (TRAAK) Xenopus Oocytes 27.3 ± 1.18 14.7 ± 1.12

Data sourced from Bagriantsev et al., 2013.[1]

Table 2: Selectivity Profile of this compound

Channel Family Channel Subtype Effect
K2P (TREK Subfamily) K2P2.1 (TREK-1) Activation
K2P10.1 (TREK-2) Activation
K2P4.1 (TRAAK) Activation
K2P (TASK Subfamily) K2P3.1 (TASK-1) No Effect
K2P9.1 (TASK-3) No Effect
K2P (TALK Subfamily) K2P5.1 (TASK-2) No Effect
K2P (Other) K2P18.1 (TRESK) No Effect
Kv Channel Kv7.2 (KCNQ2) No Effect

Data sourced from Bagriantsev et al., 2013.[1]

Table 3: Physicochemical Properties of this compound

Property Value
Molecular Weight 374.27 g/mol [4]
Chemical Formula C18H17Cl2N5[4]
CAS Number 1443290-89-8[4]
Purity ≥98% (HPLC)[4]
Solubility Soluble to 100 mM in DMSO[4]

| Storage | Store at -20°C[4] |

Experimental Protocols

The characterization of this compound involved a series of detailed molecular biology and electrophysiology experiments.

4.1 High-Throughput Functional Screen

  • Yeast Strain: Saccharomyces cerevisiae strain SGY1528, engineered to be dependent on potassium influx through a heterologously expressed mammalian K2P channel for growth in low-potassium media.[1][3]

  • Expression Vector: Murine K2P2.1 was cloned into a pYES2-MET25 plasmid for expression in yeast.[1][3]

  • Protocol: The transformed yeast was exposed to compounds from the small molecule library. Cell viability and growth, which are proportional to channel activity, were quantified using a Resazurin (Alamar Blue) assay with fluorescence measured at 560 nm excitation and 590 nm emission.[1][3]

4.2 Electrophysiology

  • Two-Electrode Voltage Clamp (TEVC):

    • System: Xenopus laevis oocytes.[1]

    • Protocol: Murine K2P channel cRNA was injected into oocytes.[1] After incubation, whole-cell currents were recorded in response to voltage ramps (e.g., -150 to +50 mV) from a holding potential of -80 mV.[3] this compound was bath-applied at various concentrations to determine dose-response relationships.[1]

  • Whole-Cell and Excised Patch Clamp:

    • System: Mammalian HEK-293T cells.[1]

    • Protocol: Cells were transiently transfected with plasmids (e.g., IRES-GFP) containing the K2P channel gene.[1][3] For whole-cell recordings, currents were measured in response to voltage steps to assess the effect of this compound.[1] For excised inside-out patch recordings, a small patch of membrane was isolated to directly test the compound's effect on the channel without intracellular factors.[1]

4.3 Data Analysis

  • Dose-response curves from electrophysiology data were fitted with a modified Hill equation to determine the half-maximal effective concentration (EC50) and the maximum effect (Emax).[1][3]

  • The equation used is: I = I_min + (I_max - I_min) / (1 + 10^((LogEC50 - Log[C]) * H)) where [C] is the compound concentration and H is the Hill coefficient.[1][3]

Experimental_Workflow cluster_oocyte Xenopus Oocyte System cluster_hek HEK-293T Cell System Oocyte_Exp Two-Electrode Voltage Clamp (TEVC) Oocyte_Result Determine Potency (EC50) & Selectivity Profile Oocyte_Exp->Oocyte_Result Conclusion Characterization of this compound as a Direct, Selective K2P Channel Activator Oocyte_Result->Conclusion HEK_Whole Whole-Cell Patch Clamp HEK_Whole_Result Confirm Activity in Mammalian Cells HEK_Whole->HEK_Whole_Result HEK_Patch Excised Inside-Out Patch Clamp HEK_Patch_Result Confirm Direct Channel Action (No Cytosolic Factors) HEK_Patch->HEK_Patch_Result HEK_Whole_Result->Conclusion HEK_Patch_Result->Conclusion ML67_33 This compound ML67_33->Oocyte_Exp ML67_33->HEK_Whole ML67_33->HEK_Patch

Figure 3: Experimental workflow for the characterization of this compound.

Conclusion

The development of this compound represents a significant advancement in the pharmacology of K2P channels.[1] Originating from a high-throughput yeast-based screen and refined through medicinal chemistry, this compound is a selective activator of the TREK/TRAAK subfamily of channels.[1] Its unique mechanism, involving direct activation of the extracellular C-type gate, provides a valuable chemical probe for studying the physiology and pathophysiology of these channels.[1] The detailed experimental protocols and quantitative data presented herein underscore its utility as a tool for researchers investigating neuronal excitability, pain, and neuroprotection, where TREK channels are known to play a crucial role.[1][4]

References

ML67-33: A Technical Guide for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a small molecule compound that has emerged as a valuable research tool for the selective activation of specific two-pore domain potassium (K2P) channels. This guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and protocols for its application in ion channel research.

Core Mechanism of Action

This compound functions as a potent activator of the TREK (TWIK-related potassium channel) subfamily of K2P channels, specifically K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] Its mechanism of action is novel, as it directly targets the extracellular "C-type" gate, which is the core gating apparatus for these channels.[1][3] By modulating this gate, this compound increases potassium ion currents, leading to hyperpolarization of the cell membrane. This action is rapid and reversible.[4][5]

The compound exhibits selectivity within the K2P family, showing no significant effect on more distantly related members such as K2P5.1 (TASK-2), K2P3.1 (TASK-1), K2P9.1 (TASK-3), and K2P18.1 (TRESK), nor on the voltage-gated channel Kv7.2 (KCNQ2).[1] This selectivity makes this compound a precise tool for studying the physiological roles of TREK channels.

Quantitative Data: Potency of this compound

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for its primary K2P channel targets as determined in various experimental systems.

Target Ion ChannelExperimental SystemEC50 (μM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4[2]
K2P2.1 (TREK-1)HEK293 cells9.7[3][4]
K2P2.1 (TREK-1)Cell-free36.3[4][5]
K2P10.1 (TREK-2)Xenopus oocytes30.2[2]
K2P4.1 (TRAAK)Xenopus oocytes27.3[2]
K2P2.1 (TREK-1) W275SNot Specified21.8 ± 1.3[4]
K2P2.1 (TREK-1)-3GNot Specified49.4 ± 1.1[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound on K2P channels.

ML67_33_Mechanism cluster_membrane Cell Membrane K2P K2P Channel (TREK-1, TREK-2, TRAAK) Gate Extracellular C-type Gate K_efflux K+ Efflux Gate->K_efflux Opens ML67_33 This compound ML67_33->Gate Binds to Activation Direct Activation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

This compound directly activates the K2P channel's C-type gate.

Experimental Protocols

While specific, detailed protocols for this compound are often proprietary to the labs that developed them, the following provides a generalized methodology based on published studies for characterizing the effects of this compound on K2P channels using common electrophysiological techniques.

Heterologous Expression of K2P Channels

Objective: To express the K2P channel of interest in a system suitable for electrophysiological recording.

Methodology:

  • Cell Lines: Xenopus laevis oocytes or mammalian cell lines such as HEK293T cells are commonly used.[1][3]

  • Molecular Biology:

    • Clone the murine or human K2P channel cDNA (e.g., KCNK2 for TREK-1) into a suitable expression vector (e.g., pGEMHE for oocytes, pcDNA3.1 for mammalian cells).[3]

    • For oocyte expression, linearize the plasmid and synthesize cRNA using an in vitro transcription kit.

    • For mammalian cells, transfect the plasmid DNA using a suitable transfection reagent.

  • Oocyte Injection: Inject cRNA into Stage V-VI Xenopus oocytes and incubate for 2-7 days to allow for channel expression.

  • Mammalian Cell Culture: Culture transfected cells for 24-48 hours to allow for channel expression.

Electrophysiological Recording

Objective: To measure the ion currents through the expressed K2P channels in the presence and absence of this compound.

Methodologies:

  • Two-Electrode Voltage Clamp (TEVC) for Xenopus Oocytes:

    • Solutions:

      • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

    • Procedure:

      • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

      • Clamp the membrane potential at a holding potential (e.g., -80 mV).

      • Apply voltage steps or ramps to elicit channel currents.

      • Perfuse the chamber with the recording solution containing various concentrations of this compound to determine its effect on the channel currents.

  • Whole-Cell Patch-Clamp for Mammalian Cells:

    • Solutions:

      • External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.

      • Internal (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.

    • Procedure:

      • Form a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

      • Rupture the cell membrane to achieve the whole-cell configuration.

      • Record currents in response to voltage steps or ramps.

      • Apply this compound to the external solution via a perfusion system.

Data Analysis
  • Current Measurement: Measure the peak or steady-state current amplitude at a specific voltage.

  • Dose-Response Curves: Plot the normalized current as a function of the this compound concentration.

  • EC50 Calculation: Fit the dose-response curve with the Hill equation to determine the EC50 value.[3] The equation is: I = I_min + (I_max - I_min) / (1 + 10^((LogEC50 - Log[C]) * H)) where I is the current, [C] is the concentration of this compound, H is the Hill coefficient, and I_max and I_min are the maximal and minimal currents, respectively.[1][3]

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a compound like this compound on a target ion channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_validation Validation Cloning Molecular Cloning of Target Channel Expression Heterologous Expression (Oocytes or Mammalian Cells) Cloning->Expression Electrophysiology Electrophysiological Recording (TEVC or Patch-Clamp) Expression->Electrophysiology Compound_Application Application of this compound (Dose-Response) Electrophysiology->Compound_Application Data_Acquisition Current Data Acquisition Compound_Application->Data_Acquisition Dose_Response_Analysis Dose-Response Curve Fitting Data_Acquisition->Dose_Response_Analysis EC50_Determination EC50 Determination Dose_Response_Analysis->EC50_Determination Selectivity_Screening Selectivity Screening against Related Ion Channels EC50_Determination->Selectivity_Screening

A generalized workflow for characterizing an ion channel modulator.

Conclusion

This compound is a selective and potent activator of TREK subfamily K2P channels, acting through a direct mechanism on the channel's C-type gate. Its well-characterized effects and selectivity make it an indispensable tool for researchers investigating the physiological and pathophysiological roles of these important ion channels in various cellular contexts, including sensory neurons where it has shown potential in mitigating pain phenotypes.[2] The methodologies described in this guide provide a framework for utilizing this compound to further elucidate the function of K2P channels in health and disease.

References

The Role of ML67-33 in Neuronal TREK-1 Channel Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related potassium (K+) channel (TREK-1), a member of the two-pore domain potassium (K2P) channel family, is a critical regulator of neuronal excitability.[1][2][3][4] Its activity helps to maintain the resting membrane potential and counteracts depolarizing stimuli, thus playing a key role in various physiological and pathological processes including neuroprotection, pain perception, and mood regulation.[1][2][3][4] ML67-33 has been identified as a potent activator of TREK-1 channels, offering a valuable pharmacological tool to probe the channel's function and a potential therapeutic lead for neurological disorders characterized by neuronal hyperexcitability.[2][3] This technical guide provides an in-depth overview of the role of this compound in activating neuronal TREK-1 channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Data: Potency and Efficacy of this compound

This compound is an optimized analog of the initial screening hit ML67, developed to enhance the activation of TREK-1 channels.[2][3] Its efficacy has been quantified across different members of the TREK subfamily.

Channel Synonym EC50 (μM) Expression System Reference
TREK-1K2P2.121.8 - 29.4Xenopus oocytes[5]
TREK-2K2P10.130.2Xenopus oocytes[5]
TRAAKK2P4.127.3Xenopus oocytes[5]

Mechanism of Action: A Direct Effect on the Channel Gate

This compound exerts its activating effect through a direct interaction with the TREK-1 channel.[6] Evidence suggests that it does not rely on intracellular signaling cascades or cytosolic proteins.[6] The primary mechanism involves the modulation of the channel's core gating apparatus.

Key aspects of the mechanism include:

  • Direct Channel Interaction: this compound can activate TREK-1 channels in excised membrane patches, indicating a direct effect on the channel protein itself.[6]

  • Action on the C-type Gate: The compound is thought to act on the extracellular C-type selectivity filter gate, a crucial component of the channel's gating machinery.[6] This mechanism is distinct from other known TREK-1 modulators that may target the C-terminal domain.[6]

Signaling Pathway and Logical Relationships

The activation of TREK-1 by this compound initiates a straightforward signaling cascade that leads to the modulation of neuronal excitability.

TREK1_Activation_Pathway ML67_33 This compound TREK1 TREK-1 Channel ML67_33->TREK1 Binds to and activates K_efflux Increased K+ Efflux TREK1->K_efflux Opens channel pore Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Logical_Relationship cluster_cause Pharmacological Intervention cluster_mechanism Molecular Mechanism cluster_effect Cellular and Systemic Effects ML67_33 Application of this compound TREK1_Activation TREK-1 Channel Activation ML67_33->TREK1_Activation directly causes Neuronal_Hyperpolarization Neuronal Hyperpolarization TREK1_Activation->Neuronal_Hyperpolarization leads to Pain_Reduction Analgesia (e.g., in migraine models) Neuronal_Hyperpolarization->Pain_Reduction contributes to Experimental_Workflow Start Start: Isolate and Culture Neurons Setup Prepare Electrophysiology Setup Start->Setup Patch Establish Whole-Cell Patch-Clamp Setup->Patch Baseline Record Baseline Currents Patch->Baseline Apply_ML67_33 Apply this compound Baseline->Apply_ML67_33 Record_Effect Record Currents in Presence of this compound Apply_ML67_33->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Record_Washout Record Washout Currents Washout->Record_Washout Analyze Analyze Data (Current Density, Statistical Tests) Record_Washout->Analyze End End: Determine Effect of this compound Analyze->End

References

The K2P Channel Activator ML67-33: A Technical Guide to its Effects on Cellular Resting Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the small molecule ML67-33 on cellular resting membrane potential. This compound is a known activator of the two-pore domain potassium (K2P) channel family, specifically targeting TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels. Activation of these channels leads to an increase in potassium conductance, which hyperpolarizes the cell membrane, thereby influencing cellular excitability. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The primary effect of this compound is the activation of TREK subfamily K2P channels. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for different K2P channels as determined by electrophysiological studies.

ChannelExperimental SystemEC50 (μM)Reference
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4[1][2]
TREK-2 (K2P10.1)Xenopus oocytes30.2[1][2]
TRAAK (K2P4.1)Xenopus oocytes27.3[1][2]

While the activation of potassium channels by this compound strongly implies a hyperpolarizing effect on the cellular resting membrane potential, specific quantitative data on the magnitude of this change (in millivolts) is not extensively reported in the currently available literature. However, studies on other TREK channel activators and the functional role of these channels suggest that their activation would shift the resting membrane potential towards the equilibrium potential for potassium, leading to hyperpolarization.[3][4][5] For instance, in trigeminal ganglion sensory neurons, activation of TREK-1 and TREK-2 channels has been shown to inhibit neuronal firing, an effect consistent with membrane hyperpolarization.[1][2]

Signaling Pathway and Mechanism of Action

This compound directly interacts with and activates TREK subfamily K2P channels. These channels are "leak" channels that contribute to the establishment and maintenance of the resting membrane potential in many cell types, including neurons. By increasing the open probability of these channels, this compound enhances the outward flow of potassium ions, driving the membrane potential to a more negative value (hyperpolarization). This hyperpolarization increases the threshold for firing action potentials, thus reducing cellular excitability.

ML67_33_Mechanism ML67_33 This compound TREK_channels TREK-1, TREK-2, TRAAK (K2P Channels) ML67_33->TREK_channels Activates K_efflux Increased K+ Efflux TREK_channels->K_efflux Increases Open Probability Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Figure 1: Signaling pathway of this compound action on cellular excitability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the effects of this compound and other K2P channel modulators.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used for the functional characterization of ion channels expressed in a heterologous system.

1. Oocyte Preparation:

  • Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

  • Oocytes are defolliculated by incubation in a collagenase solution.

  • Stage V-VI oocytes are selected and injected with cRNA encoding the K2P channel of interest.

  • Injected oocytes are incubated for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • Oocytes are placed in a recording chamber continuously perfused with a standard external solution (e.g., ND96).

  • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • A voltage-clamp amplifier is used to hold the oocyte membrane potential at a specific holding potential (e.g., -80 mV).

  • Voltage protocols, such as voltage ramps or steps, are applied to elicit channel currents.

  • This compound is applied via the perfusion system at various concentrations to determine the dose-response relationship and calculate the EC50 value.

3. Data Analysis:

  • Current amplitudes are measured at a specific voltage.

  • Dose-response curves are generated by plotting the normalized current against the logarithm of the this compound concentration.

  • The curves are fitted with the Hill equation to determine the EC50.

Whole-Cell Patch Clamp in Mammalian Cells (e.g., HEK293T)

This technique allows for the recording of ionic currents from the entire cell membrane, providing a more physiologically relevant context than oocyte expression systems.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in standard growth medium.

  • Cells are transiently transfected with a plasmid containing the cDNA for the K2P channel of interest using a suitable transfection reagent. A fluorescent reporter (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope and superfused with an external solution.

  • Patch pipettes are pulled from borosilicate glass and filled with an internal solution. The resistance of the pipettes is typically 2-5 MΩ.

  • A gigaseal (>1 GΩ) is formed between the pipette tip and the membrane of a transfected cell.

  • The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.

  • For voltage-clamp recordings, the membrane potential is held at a specific voltage (e.g., -60 mV), and voltage protocols are applied to measure currents.

  • For current-clamp recordings, the membrane potential is recorded while injecting a defined amount of current (typically zero current to measure the resting membrane potential).

  • This compound is applied to the bath to observe its effect on the recorded currents or membrane potential.

3. Data Analysis:

  • In voltage-clamp, the change in current amplitude in response to this compound is measured.

  • In current-clamp, the change in the resting membrane potential (in mV) upon this compound application is directly measured.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on ion channels and cellular membrane potential.

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transient Transfection (K2P Channel cDNA) Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Voltage_Clamp Voltage-Clamp Recording Patch_Clamp->Voltage_Clamp Current_Clamp Current-Clamp Recording Patch_Clamp->Current_Clamp EC50_Calc EC50 Calculation (from Voltage-Clamp) Voltage_Clamp->EC50_Calc RMP_Change RMP Change Measurement (from Current-Clamp) Current_Clamp->RMP_Change

Figure 2: General experimental workflow for characterizing this compound effects.

Conclusion

This compound is a valuable pharmacological tool for studying the function of TREK subfamily K2P channels. Its ability to activate these channels and consequently hyperpolarize the cell membrane makes it a compound of interest for modulating cellular excitability. While direct quantitative measurements of its effect on resting membrane potential are not widely published, the established mechanism of action through the potentiation of potassium currents provides a clear basis for its hyperpolarizing effects. Further research utilizing current-clamp recordings in various cell types, particularly in primary neurons, will be crucial to fully elucidate the quantitative impact of this compound on cellular resting membrane potential and its therapeutic potential for conditions associated with neuronal hyperexcitability.

References

Methodological & Application

Application Notes and Protocols for ML67-33 in In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective small-molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related K+ channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. These channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive and thermosensitive leak potassium channels that play a crucial role in setting the resting membrane potential and regulating neuronal excitability. Their involvement in pain perception, mechanosensation, and neuroprotection makes them attractive therapeutic targets. This compound offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels.

This document provides detailed application notes and protocols for the characterization of this compound's effects on K2P channels using in vitro electrophysiology techniques, including two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in HEK293 cells and primary neurons.

Mechanism of Action

This compound directly activates TREK-1, TREK-2, and TRAAK channels by acting on the extracellular C-type gate, which is a core component of the channel's gating machinery.[1] This mechanism is novel and distinct from other known K2P channel modulators. The activation by this compound is rapid and reversible.[1][2]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight374.27 g/mol [3]
FormulaC₁₈H₁₇Cl₂N₅[3]
CAS Number1443290-89-8[3]
SolubilitySoluble to 100 mM in DMSO[3]
StorageStore at -20°C[3]
Electrophysiological Data of this compound
ChannelExpression SystemTechniqueEC₅₀ (µM)Reference
TREK-1 (K2P2.1)Xenopus oocytesTEVC21.8 - 29.4[3]
TREK-1 (K2P2.1)HEK293 cellsWhole-cell patch clamp9.7[2]
TREK-1 (K2P2.1)Cell-freeNot specified36.3[2]
TREK-2 (K2P10.1)Xenopus oocytesTEVC30.2[3]
TRAAK (K2P4.1)Xenopus oocytesTEVC27.3[3]

Signaling Pathway and Experimental Workflow

ML67_33_Signaling_Pathway cluster_membrane Cell Membrane TREK_TRAAK TREK/TRAAK Channel (K2P2.1, K2P10.1, K2P4.1) Activation Direct Activation of C-type Gate TREK_TRAAK->Activation Leads to ML67_33 This compound (Extracellular) ML67_33->TREK_TRAAK Binds to K_efflux K+ Efflux Activation->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound activating TREK/TRAAK channels.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/Oocyte Prep Transfection Channel Transfection (HEK293) or cRNA Injection (Oocytes) Cell_Culture->Transfection Ephys_Setup Electrophysiology Rig Setup (TEVC or Patch Clamp) Transfection->Ephys_Setup Drug_Prep This compound Stock Preparation Drug_Application Bath Application of this compound Drug_Prep->Drug_Application Recording_Start Establish Baseline Recording Ephys_Setup->Recording_Start Recording_Start->Drug_Application Data_Acquisition Record Channel Activity Drug_Application->Data_Acquisition Data_Analysis Current-Voltage (I-V) Analysis Data_Acquisition->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response Kinetics Analysis of Channel Kinetics Dose_Response->Kinetics

Caption: Experimental workflow for in vitro electrophysiology of this compound.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is suitable for characterizing the effects of this compound on K2P channels heterologously expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with 20-50 ng of cRNA encoding the K2P channel of interest (e.g., TREK-1, TREK-2, or TRAAK).

  • Incubate injected oocytes at 16-18°C for 2-5 days in ND96 solution.

2. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5 with NaOH.

  • Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH adjusted to desired values (e.g., 7.4) with NaOH. For studying potassium currents, the potassium concentration can be varied.

  • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration in the recording solution immediately before use. Ensure the final DMSO concentration does not exceed 0.1-0.5% to avoid off-target effects.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • To elicit currents, apply voltage ramps (e.g., from -150 mV to +50 mV over 200-500 ms) or voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 500 ms).[1]

  • Establish a stable baseline current recording in the recording solution.

  • Perfuse the oocyte with the recording solution containing the desired concentration of this compound and record the current until a steady-state effect is observed.

  • To determine the dose-response relationship, apply increasing concentrations of this compound.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV) before and after this compound application.

  • Construct current-voltage (I-V) plots to visualize the effect of this compound on channel conductance and reversal potential.

  • Generate dose-response curves by plotting the normalized current potentiation as a function of this compound concentration and fit the data with the Hill equation to determine the EC₅₀.

Protocol 2: Whole-Cell Patch Clamp in HEK293 Cells

This protocol is designed for studying this compound's effects on K2P channels transiently or stably expressed in a mammalian cell line.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transiently transfect cells with a plasmid encoding the K2P channel of interest and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

  • Record from transfected cells 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • This compound Working Solution: Prepare as described in Protocol 1, diluting the stock solution in the external solution.

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Identify transfected cells using fluorescence microscopy.

  • Form a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV or -60 mV.

  • Apply voltage ramps (e.g., -100 mV to +60 mV) or step protocols to elicit currents.[4]

  • After establishing a stable baseline, apply this compound via a perfusion system.

4. Data Analysis:

  • Analyze the data as described in Protocol 1.

Protocol 3: Whole-Cell Patch Clamp in Primary Trigeminal Ganglion (TG) Neurons

This protocol is for investigating the effects of this compound on native TREK/TRAAK channels in sensory neurons, which is particularly relevant for pain and mechanosensation research.[5]

1. Primary Neuron Culture:

  • Dissect trigeminal ganglia from rodents and dissociate the neurons using enzymatic digestion (e.g., collagenase and dispase).[6]

  • Plate the neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture in a suitable neuronal growth medium.

  • Perform recordings within 24-48 hours of plating.

2. Solutions:

  • External Solution (in mM): 130 NaCl, 3 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3 with KOH.

  • This compound Working Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Follow the whole-cell patch clamp procedure as described in Protocol 2.

  • TG neurons come in different sizes; small-diameter neurons are often nociceptors.

  • A typical voltage protocol to study TREK channel activity in TG neurons involves a voltage ramp from -135 mV to -25 mV.[5]

4. Data Analysis:

  • Analyze the data as described in Protocol 1, focusing on changes in outward currents in response to this compound.

Applications in Research

  • Pain and Nociception: this compound can be used to investigate the role of TREK/TRAAK channels in modulating the excitability of nociceptive neurons, such as trigeminal ganglion neurons, and its potential as an analgesic.[5]

  • Mechanosensation: Given the mechanosensitive nature of TREK and TRAAK channels, this compound is a valuable tool for studying their contribution to cellular responses to mechanical stimuli.

  • Neuroprotection: Activation of TREK channels is known to be neuroprotective. This compound can be employed in in vitro models of neuronal injury to explore the therapeutic potential of TREK channel activation.

  • Channel Gating and Pharmacology: this compound serves as a specific probe to study the C-type gating mechanism of K2P channels and to identify and characterize novel modulators of these channels.

Troubleshooting

  • Low Channel Expression: Optimize the amount of cRNA/DNA and the incubation time post-injection/transfection.

  • Unstable Recordings: Ensure proper grounding and shielding of the setup. Use fresh solutions and high-quality electrodes.

  • Compound Precipitation: Ensure the final DMSO concentration is low and that this compound is fully dissolved in the recording solution before application.

  • Variability in Results: Oocyte and primary neuron quality can vary. Use cells from the same batch for comparative experiments.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to advance the understanding of K2P channel biology and its therapeutic potential.

References

Application Notes and Protocols for Utilizing ML67-33 in Xenopus Oocyte Two--Electrode Voltage Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent activator of two-pore domain potassium (K2P) channels, specifically targeting the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) subfamilies.[1] These channels are crucial in regulating cellular excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia. The Xenopus laevis oocyte expression system, coupled with the two-electrode voltage clamp (TEVC) technique, provides a robust platform for characterizing the pharmacological and biophysical properties of these ion channels.[2][3]

These application notes provide detailed protocols for the use of this compound in TEVC experiments using Xenopus oocytes, enabling researchers to investigate the effects of this compound on K2P channel activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's effect on K2P channels expressed in Xenopus oocytes.

Table 1: Potency of this compound on K2P Channels

ChannelEC50 (µM)Reference
TREK-1 (K2P2.1)21.8 - 29.4
TREK-2 (K2P10.1)30.2
TRAAK (K2P4.1)27.3

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight374.27 g/mol
FormulaC18H17Cl2N5
SolubilitySoluble to 100 mM in DMSO
StorageStore at -20°C

Signaling Pathway and Mechanism of Action

This compound directly activates TREK-1, TREK-2, and TRAAK channels by interacting with the channel's core gating apparatus.[1] This activation is independent of intracellular signaling cascades and is proposed to occur through binding to a cryptic binding site near the selectivity filter, stabilizing the open conformation of the channel's C-type gate.[1][4]

ML67_33_Mechanism ML67_33 This compound K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_Channel Direct Binding C_type_gate C-type Gate (Selectivity Filter) K2P_Channel->C_type_gate Stabilizes Open State K_efflux K+ Efflux C_type_gate->K_efflux Increased Permeation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Mechanism of this compound action on K2P channels.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Surgically remove ovarian lobes from a mature female Xenopus laevis frog anesthetized in a 0.15% tricaine (B183219) solution.

  • Defolliculation: Incubate the ovarian lobes in a calcium-free OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.5) containing 2 mg/mL collagenase type I for 1-2 hours with gentle agitation to remove the follicular layer.

  • Oocyte Selection: Manually select healthy stage V-VI oocytes with a clear animal and vegetal pole separation.

  • Incubation: Store the selected oocytes in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamicin (B1671437) at 16-18°C.

cRNA Preparation and Injection
  • cRNA Synthesis: Linearize the plasmid DNA containing the K2P channel of interest (e.g., human TREK-1) and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) to synthesize capped cRNA.

  • cRNA Purification and Quantification: Purify the cRNA and determine its concentration and quality using a spectrophotometer and gel electrophoresis.

  • Microinjection: Inject 50 nL of cRNA (at a concentration of 0.1-1 µg/µL) into the cytoplasm of each oocyte using a microinjection setup.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution to allow for channel expression.

Preparation of this compound Solutions
  • Stock Solution: Prepare a 100 mM stock solution of this compound by dissolving the compound in 100% dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the recording solution (ND96) to the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid non-specific effects.

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impaling the Oocyte: Carefully impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection).

  • Voltage Clamp Protocol:

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • To elicit currents, apply a voltage ramp protocol from -150 mV to +50 mV over a duration of 500 ms.[1][4]

    • Alternatively, use a step protocol from a holding potential of -80 mV to various test potentials (e.g., from -120 mV to +60 mV in 20 mV increments).

  • Data Acquisition: Record the resulting currents using a suitable amplifier and data acquisition system.

Dose-Response Experiment Workflow

Dose_Response_Workflow cluster_prep Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_Prep Prepare and Inject Xenopus Oocytes Basal_Recording Record Basal Current (ND96 Solution) Oocyte_Prep->Basal_Recording Drug_Prep Prepare this compound Working Solutions Drug_Application Apply Increasing Concentrations of this compound Drug_Prep->Drug_Application Basal_Recording->Drug_Application Washout Washout with ND96 Solution Drug_Application->Washout Data_Analysis Measure Current Amplitudes Washout->Data_Analysis Dose_Response_Curve Construct Dose-Response Curve Data_Analysis->Dose_Response_Curve EC50_Calc Calculate EC50 Dose_Response_Curve->EC50_Calc

Caption: Workflow for a dose-response experiment.

  • Establish a Stable Baseline: Perfuse the oocyte with ND96 solution and record the basal channel activity until a stable baseline current is achieved.

  • Cumulative Drug Application: Sequentially perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration before proceeding to the next.

  • Washout: After applying the highest concentration, perfuse the oocyte with ND96 solution to determine the reversibility of the compound's effect.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration.

    • Normalize the current at each concentration to the basal current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC50.

Troubleshooting

  • Low Channel Expression:

    • Increase the amount of cRNA injected.

    • Increase the incubation time post-injection.

    • Use a different batch of oocytes.

  • High Leak Currents:

    • Ensure oocytes are healthy and properly defolliculated.

    • Use high-resistance microelectrodes.

    • Allow the oocyte membrane to seal around the electrodes before recording.

  • Compound Precipitation:

    • Ensure the final DMSO concentration is low (≤0.1%).

    • Prepare fresh working solutions for each experiment.

  • Variability Between Oocytes:

    • Record from multiple oocytes from different frogs to obtain statistically significant data.

    • Normalize data to the basal current of each individual oocyte.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the function and pharmacology of TREK-1, TREK-2, and TRAAK channels in the Xenopus oocyte expression system. This will aid in understanding the physiological roles of these channels and in the development of novel therapeutics targeting them.

References

Application Notes and Protocols for ML67-33 using Patch-Clamp Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the small molecule ML67-33 in patch-clamp electrophysiology studies. This compound is a potent and reversible activator of the two-pore domain potassium (K2P) channels, specifically the TREK and TRAAK subfamilies.[1][2][3][4] This document outlines the mechanism of action of this compound, detailed protocols for its application in patch-clamp experiments, and expected outcomes.

Mechanism of Action

This compound activates K2P channels by directly acting on the extracellular C-type gate, which is a core component of the channel's gating machinery.[1] This mechanism is considered novel and distinct from other known K2P channel modulators. The activation is rapid and reversible.[1] The compound does not require cytosolic proteins for its activity, as demonstrated by its effectiveness in excised membrane patches.[1][5]

Target Channels and Efficacy

This compound has been shown to activate the following K2P channels with EC50 values in the low micromolar range:

  • K2P2.1 (TREK-1)

  • K2P10.1 (TREK-2)

  • K2P4.1 (TRAAK)

The compound displays specificity within the K2P family and is a valuable tool for studying the physiological roles of these temperature- and mechano-sensitive channels.[1]

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound on target K2P channels expressed in different systems.

ChannelExpression SystemEC50 (μM)Emax (fold activation)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4~11[2][3]
K2P2.1 (TREK-1)HEK-293T cells9.7 ± 1.211.4 ± 1.1[5]
K2P10.1 (TREK-2)Xenopus oocytes30.2Not Reported[2][3]
K2P4.1 (TRAAK)Xenopus oocytes27.3Not Reported[2][3]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for HEK-293T Cells Expressing K2P Channels

This protocol describes the application of this compound to mammalian cells expressing a target K2P channel in the whole-cell patch-clamp configuration. This configuration allows for the recording of the total current from all channels on the cell surface.[6][7][8][9]

Materials:

  • HEK-293T cells transiently or stably expressing the K2P channel of interest (e.g., K2P2.1)

  • Patch-clamp rig (microscope, amplifier, digitizer, micromanipulator)[10]

  • Borosilicate glass capillaries for pipette pulling

  • This compound stock solution (100 mM in DMSO, stored at -20°C)[3]

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm.

  • Intracellular (pipette) solution: 140 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Na2-ATP, 0.3 mM Na-GTP, pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm.

Procedure:

  • Cell Preparation: Plate cells expressing the target K2P channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[11]

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[12]

  • Voltage-Clamp Recordings:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit channel currents.

  • Application of this compound:

    • Prepare working concentrations of this compound by diluting the stock solution in the extracellular solution. It is recommended to test a range of concentrations to determine the dose-response relationship (e.g., 1, 3, 10, 30, 100 μM).

    • Perfuse the cell with the this compound containing solution. The activation of TREK/TRAAK channels by this compound is rapid, occurring within seconds.[1]

    • Record currents during the application of the voltage-step protocol in the presence of this compound.

    • To test for reversibility, wash out the compound by perfusing with the control extracellular solution.[1]

  • Data Analysis:

    • Measure the current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of this compound.

    • Calculate the fold activation by dividing the current in the presence of this compound by the baseline current.

    • Plot the fold activation against the concentration of this compound to generate a dose-response curve and determine the EC50.

Excised Patch-Clamp Protocol (Inside-Out/Outside-Out)

Excised patch configurations are useful for studying the direct interaction of this compound with the channel in the absence of intracellular signaling molecules.[5][6] The outside-out configuration is particularly suitable for examining the effect of extracellularly applied this compound.[1]

Procedure:

  • Establish a whole-cell recording as described above.

  • For an outside-out patch , slowly retract the pipette from the cell. The membrane will detach and reseal, forming a patch with the extracellular side facing the bath solution.[7]

  • For an inside-out patch , after establishing a cell-attached configuration (GΩ seal without rupturing the membrane), retract the pipette to excise the patch of membrane. The intracellular side of the membrane will be facing the bath solution.

  • Apply this compound to the bath solution and record single-channel or macroscopic currents. This compound is expected to have a more rapid effect in the outside-out configuration.[1]

Visualizations

Signaling Pathway of this compound Action

ML67_33_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML67_33 This compound C_gate C-type Gate ML67_33->C_gate Direct Binding & Activation K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) Efflux K+ Efflux K2P_Channel->Efflux Channel Opening C_gate->K2P_Channel K_ion K+ Ion K_ion->K2P_Channel

Caption: Mechanism of this compound action on K2P channels.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow A Prepare Cells Expressing K2P Channel C Establish Whole-Cell Configuration A->C B Pull Patch Pipettes (3-5 MΩ) B->C D Record Baseline Currents (Voltage-Clamp) C->D E Perfuse with this compound (Varying Concentrations) D->E I Data Analysis: - Fold Activation - Dose-Response Curve - EC50 Calculation D->I F Record Currents in Presence of this compound E->F G Washout with Control Solution F->G F->I H Record Post-Washout Currents G->H H->I

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

References

Application Notes and Protocols for Thallium Flux Assays to Identify K2P Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore domain potassium (K2P) channels are crucial regulators of cellular excitability and resting membrane potential, making them attractive therapeutic targets for a variety of pathologies, including pain and migraine.[1][2] These channels function as "leak" channels, responding to a diverse array of physical and chemical stimuli rather than voltage changes.[3][4] Identifying activators of K2P channels is a key objective in drug discovery. The thallium flux assay is a robust, high-throughput fluorescence-based method used to screen for and characterize modulators of K2P channel activity.[1][5][6] This assay utilizes the permeability of potassium channels to thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺).[7] When K2P channels are activated, Tl⁺ flows into cells pre-loaded with a thallium-sensitive fluorescent dye, resulting in an increase in fluorescence that is proportional to channel activity.[1][7]

Signaling Pathway of K2P Channel Activation

K2P channels are polymodal sensors that integrate a variety of cellular signals.[4] Unlike voltage-gated potassium channels, K2P channels are primarily regulated by mechanical, thermal, and chemical stimuli.[4] Their activation helps to hyperpolarize the cell membrane, thereby reducing cellular excitability. The gating of K2P channels is thought to occur at the selectivity filter. The diagram below illustrates the general mechanism of K2P channel activation and its effect on cellular excitability.

K2P_Signaling cluster_membrane Plasma Membrane K2P K2P Channel (Inactive) K2P_active K2P Channel (Active) Thallium_Intracellular Intracellular Tl⁺ Hyperpolarization Membrane Hyperpolarization K2P_active->Hyperpolarization leads to Activators Activators (e.g., Heat, Mechanical Stretch, Chemical Compounds) Activators->K2P binds to and activates Thallium_Extracellular Extracellular Tl⁺ Thallium_Extracellular->K2P_active influx Dye Thallium-sensitive Dye (intracellular) Thallium_Intracellular->Dye binds to Fluorescence Increased Fluorescence Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability results in Dye->Fluorescence emits

Caption: K2P channel activation by various stimuli leads to thallium influx and membrane hyperpolarization.

Experimental Workflow for Thallium Flux Assay

The thallium flux assay workflow is a multi-step process that can be adapted for high-throughput screening. The general steps include cell plating, dye loading, compound addition, and fluorescence detection upon thallium stimulus addition. A common platform for this assay is the FLIPR® (Fluorescent Imaging Plate Reader) system.[1][5]

Thallium_Flux_Workflow start Start: Cells expressing K2P channels plate_cells 1. Plate cells in 384-well plates start->plate_cells incubate_overnight 2. Incubate overnight plate_cells->incubate_overnight dye_loading 3. Load cells with thallium-sensitive dye incubate_overnight->dye_loading incubate_dye 4. Incubate with dye dye_loading->incubate_dye compound_addition 5. Add test compounds (potential activators) incubate_dye->compound_addition incubate_compound 6. Pre-incubate with compounds compound_addition->incubate_compound read_plate 7. Place plate in fluorescence reader incubate_compound->read_plate prepare_stimulus Prepare Thallium Stimulus Buffer add_stimulus 8. Add thallium stimulus buffer prepare_stimulus->add_stimulus read_plate->add_stimulus measure_fluorescence 9. Measure fluorescence kinetically add_stimulus->measure_fluorescence data_analysis 10. Analyze data: rate of fluorescence increase measure_fluorescence->data_analysis end End: Identify K2P channel activators data_analysis->end

Caption: A typical workflow for a thallium flux assay to screen for K2P channel activators.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for the specific K2P channel, cell line, and instrumentation used.

Materials:

  • Cells stably or transiently expressing the K2P channel of interest (e.g., HEK293, U-2 OS).[8][9]

  • Black-walled, clear-bottom 384-well microplates.

  • FLIPR® Potassium Assay Kit (or equivalent thallium-sensitive dye).[1][5]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1]

  • Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄).[10]

  • Test compounds (potential K2P activators) dissolved in DMSO.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR® Tetra).[1]

Procedure:

  • Cell Plating:

    • Culture cells expressing the target K2P channel to ~80-90% confluency.

    • Harvest and resuspend cells to ensure a single-cell suspension.

    • Plate 5,000 - 20,000 cells per well in a 384-well plate.[10]

    • Incubate overnight at 37°C and 5% CO₂.[8]

  • Dye Loading:

    • The following day, remove the cell culture medium.

    • Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions.

    • Add an equal volume of the dye loading buffer to each well.[10]

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.[10]

  • Compound Addition:

    • During dye incubation, prepare serial dilutions of test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 1%).

    • After dye incubation, add the compound dilutions to the appropriate wells.

    • Incubate for a standardized period, typically 15-30 minutes, at room temperature.[5]

  • Signal Detection:

    • Prepare the Stimulus Buffer containing thallium sulfate. The optimal concentration should be determined empirically but is often in the low millimolar range.[11]

    • Place the plate into the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.[10]

    • Using the instrument's liquid handling system, add the Stimulus Buffer to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.[10]

Data Presentation and Analysis

The primary metric for K2P channel activation is the rate of increase in fluorescence following the addition of the thallium stimulus.[1]

Data Analysis Steps: [12]

  • Normalization: Subtract the baseline fluorescence from the kinetic data for each well.

  • Calculate the Rate of Fluorescence Increase (Slope or Vmax): Determine the initial rate of fluorescence increase by calculating the slope of the fluorescence signal over a defined time interval (e.g., the first 10-15 seconds after stimulus addition).[12]

  • Generate Dose-Response Curves: Plot the rate of fluorescence increase against the concentration of the test compound.

  • Calculate EC₅₀ Values: Fit the dose-response data to a sigmoidal curve to determine the EC₅₀ (half-maximal effective concentration) for each activator.

Table 1: Example Data for a K2P Channel Activator

Compound Concentration (µM)Rate of Fluorescence Increase (RFU/s)% Activation (relative to max)
0 (vehicle)500%
0.115022%
0.330056%
1.045089%
3.0500100%
10.0510102%
30.0505101%

Table 2: Summary of Quantitative Data for K2P Activators

CompoundTarget K2P ChannelEC₅₀ (µM)Maximum Activation (%)
Activator ATREK-10.8100
Activator BTASK-32.595
Activator CTRESK5.1110

Troubleshooting

High well-to-well variability can be a common issue in thallium flux assays.[10]

Table 3: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High well-to-well variabilityUneven cell platingEnsure a single-cell suspension and use proper pipetting techniques. Avoid edge effects.[10]
Inconsistent baselinesDye loading issuesEnsure consistent dye loading time and temperature. Protect from light.
Low signal-to-background ratioLow channel expression or suboptimal thallium concentrationUse a cell line with robust channel expression. Optimize the thallium concentration in the stimulus buffer.[10]
Compound precipitationPoor compound solubilityVisually inspect compound plates. Ensure the final DMSO concentration is appropriate.[10]

Conclusion

The thallium flux assay is a powerful and adaptable method for the identification and characterization of K2P channel activators in a high-throughput format. Careful optimization of assay parameters and rigorous data analysis are essential for obtaining reliable and reproducible results, which can accelerate the discovery of novel therapeutics targeting this important class of ion channels.

References

Application Notes and Protocols for ML67-33 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can dampen neuronal firing. This property makes this compound a valuable tool for investigating the physiological roles of TREK channels and for exploring their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as pain, migraine, and neurodegenerative disorders.[1][3] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, focusing on electrophysiological, neuroprotective, and neurite outgrowth assays.

Chemical and Physical Properties

PropertyValue
Molecular Weight 374.27 g/mol
Formula C₁₈H₁₇Cl₂N₅
Solubility Soluble to 100 mM in DMSO
Purity ≥98%
Storage Store at -20°C

Data sourced from commercial suppliers.[1][2]

Mechanism of Action

This compound directly activates TREK-1, TREK-2, and TRAAK channels, increasing the outward potassium current.[1][2] This efflux of positive ions hyperpolarizes the neuronal membrane, moving the membrane potential further from the threshold required to fire an action potential. By stabilizing the resting membrane potential, this compound effectively reduces neuronal excitability.

ML67_33 This compound TREK_channels TREK-1 / TREK-2 / TRAAK (K2P Channels) ML67_33->TREK_channels Activates K_efflux Increased K+ Efflux TREK_channels->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Signaling pathway of this compound in neurons.

Application 1: Modulation of Neuronal Excitability in Primary Trigeminal Ganglion Neurons

This protocol is based on the methods described by Prado et al. (2021) in their study on the role of TREK channel activation in a migraine phenotype.[1][3]

Experimental Protocol: Electrophysiological Recording
  • Primary Neuron Culture:

    • Isolate trigeminal ganglia (TG) from neonatal rodents and dissociate to obtain primary sensory neurons.

    • Plate the neurons on a suitable substrate (e.g., poly-D-lysine/laminin-coated coverslips) in a defined neuron culture medium.

    • Culture the neurons for 24-48 hours before recording.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings from small-diameter TG neurons.

    • Use a standard external solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4) and an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 4 ATP, 0.4 GTP; pH 7.2).

    • Establish a stable whole-cell configuration and record baseline neuronal activity.

  • Application of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in the external recording solution to a final concentration of 10 µM immediately before use.

    • Perfuse the cultured neurons with the this compound-containing solution.

  • Data Acquisition and Analysis:

    • Record changes in membrane potential and current in response to this compound application.

    • To assess neuronal excitability, apply a series of depolarizing current steps to elicit action potentials before and after this compound application.

    • Measure the rheobase, which is the minimum current required to elicit an action potential.

cluster_culture Primary Neuron Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Isolate_TG Isolate Trigeminal Ganglia (TG) Dissociate Dissociate Neurons Isolate_TG->Dissociate Plate Plate Neurons Dissociate->Plate Culture Culture for 24-48h Plate->Culture Patch Whole-cell Patch Clamp Culture->Patch Baseline Record Baseline Activity Patch->Baseline Apply_ML67_33 Apply this compound (10 µM) Baseline->Apply_ML67_33 Record_Response Record Post-treatment Activity Apply_ML67_33->Record_Response Measure_Currents Measure Current Densities Record_Response->Measure_Currents Measure_Rheobase Determine Rheobase Record_Response->Measure_Rheobase

Figure 2: Experimental workflow for electrophysiological analysis.
Quantitative Data

The following tables summarize the expected effects of this compound on primary trigeminal ganglion neurons based on published findings.[1][3]

Table 1: Effect of this compound on TREK Channel Current Density in TG Neurons

Neuron TypeConditionCurrent Density at -25 mV (pA/pF)
Wild-TypeControl~1.5
Wild-Type10 µM this compound~4.5
Trek1/Trek2 KnockoutControl~1.0
Trek1/Trek2 Knockout10 µM this compound~1.0

Table 2: Effect of this compound on the Excitability of TG Neurons

Neuron SubtypeConditionRheobase (pA)
IB4-negativeControl~50
IB4-negative10 µM this compound~100

Note: An increase in rheobase indicates a decrease in neuronal excitability.

Application 2: Neuroprotection Against Excitotoxicity in Primary Cortical Neurons

This is an exemplary protocol based on the known neuroprotective role of TREK-1 channel activation and standard excitotoxicity assay procedures.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
  • Primary Neuron Culture:

    • Isolate cortical neurons from embryonic rodents and plate them in multi-well plates (e.g., 96-well) coated with poly-D-lysine.

    • Culture the neurons in a suitable medium for 7-10 days to allow for maturation and synapse formation.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in the culture medium to final concentrations ranging from 1-30 µM.

    • Pre-incubate the neurons with the this compound-containing medium for 1-2 hours.

  • Induction of Excitotoxicity:

    • Prepare a solution of L-glutamic acid in culture medium.

    • Expose the neurons to a toxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for 15-30 minutes.

    • After the exposure, remove the glutamate-containing medium and replace it with fresh, this compound-containing medium.

  • Assessment of Neuronal Viability:

    • Incubate the cultures for 24 hours post-glutamate exposure.

    • Assess cell viability using a standard method such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., with calcein-AM and ethidium (B1194527) homodimer-1).

    • Quantify the results using a plate reader or fluorescence microscope.

cluster_culture Primary Cortical Neuron Culture cluster_treatment Treatment cluster_analysis Analysis Isolate_Neurons Isolate Cortical Neurons Plate_Neurons Plate in 96-well Plates Isolate_Neurons->Plate_Neurons Mature_Neurons Culture for 7-10 days Plate_Neurons->Mature_Neurons Pretreat_ML67_33 Pre-treat with this compound (1-30 µM) for 1-2h Mature_Neurons->Pretreat_ML67_33 Add_Glutamate Add Glutamate (50-100 µM) for 15-30 min Pretreat_ML67_33->Add_Glutamate Wash_and_Replace Wash and Replace with This compound Medium Add_Glutamate->Wash_and_Replace Incubate_24h Incubate for 24h Wash_and_Replace->Incubate_24h Viability_Assay Perform Viability Assay (e.g., MTT, Live/Dead) Incubate_24h->Viability_Assay Quantify Quantify Results Viability_Assay->Quantify

Figure 3: Workflow for neuroprotection assay.
Expected Outcome

Pre-treatment with this compound is expected to increase neuronal survival in a dose-dependent manner by counteracting the depolarizing effect of glutamate, thus reducing calcium influx and subsequent cell death pathways.

Application 3: Assessment of Neurite Outgrowth in Primary Hippocampal Neurons

This is an exemplary protocol to investigate the potential role of TREK channel activation in neuronal development and morphology.

Experimental Protocol: Neurite Outgrowth Assay
  • Primary Neuron Culture:

    • Isolate hippocampal neurons from embryonic rodents and plate them at a low density on coverslips coated with poly-D-lysine and laminin.

    • Use a serum-free culture medium to promote neuronal health and process extension.

  • Treatment with this compound:

    • After allowing the neurons to attach for 4-6 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-30 µM) or a vehicle control (DMSO).

    • Culture the neurons in the presence of the compound for 48-72 hours.

  • Immunocytochemistry:

    • Fix the neurons with 4% paraformaldehyde.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin or MAP2, to visualize neurons and their processes.

    • Use a fluorescently labeled secondary antibody for detection. Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify various parameters of neurite outgrowth, including:

      • Total neurite length per neuron

      • Number of primary neurites per neuron

      • Number of branch points per neuron

cluster_culture Primary Hippocampal Neuron Culture cluster_treatment Treatment and Incubation cluster_analysis Analysis Isolate_Neurons Isolate Hippocampal Neurons Plate_Neurons Plate at Low Density Isolate_Neurons->Plate_Neurons Add_ML67_33 Add this compound (1-30 µM) or Vehicle Plate_Neurons->Add_ML67_33 Incubate_48_72h Incubate for 48-72h Add_ML67_33->Incubate_48_72h Fix_and_Stain Fix and Immunostain (e.g., β-III tubulin, DAPI) Incubate_48_72h->Fix_and_Stain Image_Acquisition Acquire Images Fix_and_Stain->Image_Acquisition Quantify_Neurites Quantify Neurite Length and Branching Image_Acquisition->Quantify_Neurites

Figure 4: Workflow for neurite outgrowth assay.
Expected Outcome

The effect of chronic TREK channel activation on neurite outgrowth is not well-established. This compound could potentially modulate neurite extension and branching by altering the electrical activity and intracellular signaling pathways that are known to influence cytoskeletal dynamics. This assay will help to elucidate these potential effects.

Conclusion

This compound is a valuable pharmacological tool for studying the function of TREK family potassium channels in primary neurons. The protocols provided here offer a framework for investigating its effects on neuronal excitability, survival, and morphology. Researchers are encouraged to optimize these protocols for their specific neuronal culture systems and experimental questions.

References

Application Notes and Protocols for ML67-33 Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK-1, TREK-2, and TRAAK subfamilies.[1][2] These channels are involved in regulating neuronal excitability and are promising therapeutic targets for various neurological disorders, including migraine.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions and its application in cellular assays, along with relevant technical data and a representation of its mechanism of action.

Physicochemical and Biological Properties of this compound

This compound is a small molecule that has been identified as a valuable tool for studying the physiological roles of K2P channels. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 374.27 g/mol [1][2]
Formula C₁₈H₁₇Cl₂N₅[1]
Appearance Powder
Purity ≥98%[1][2]
Solubility Soluble in DMSO to 100 mM[1][2]
Storage Store at -20°C or -80°C[1]
Biological Target K2P potassium channels (TREK-1, TREK-2, TRAAK)[1][2]

Mechanism of Action

This compound directly activates K2P channels by interacting with the core gating apparatus of the channel. This leads to an increase in potassium ion currents, which in turn hyperpolarizes the cell membrane and reduces neuronal excitability. The simplified signaling pathway illustrating the direct action of this compound on the TREK-1 channel is depicted below.

ML67_33_Pathway ML67_33 This compound TREK1 TREK-1 Channel (K2P2.1) ML67_33->TREK1 Binds to & Activates C-type gate K_ion K+ Efflux TREK1->K_ion Increases Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound action on TREK-1 channels.

Experimental Data

This compound has been shown to activate TREK-1, TREK-2, and TRAAK channels with micromolar potency. The half-maximal effective concentrations (EC₅₀) from studies using Xenopus oocytes and HEK293 cells are summarized below.

ChannelExpression SystemEC₅₀ (µM)Reference
K₂P2.1 (TREK-1) Xenopus oocytes21.8 - 29.4[1][2]
K₂P2.1 (TREK-1) HEK293 cells9.7
K₂P10.1 (TREK-2) Xenopus oocytes30.2[1][2]
K₂P4.1 (TRAAK) Xenopus oocytes27.3[1][2]

Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 100 mM stock solution, weigh out 37.43 mg of this compound (based on a molecular weight of 374.27 g/mol ).

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For 37.43 mg of this compound, add 1 ml of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Representative Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on K2P channels expressed in a mammalian cell line (e.g., HEK293T) using the whole-cell patch-clamp technique.

Materials:

  • HEK293T cells transiently or stably expressing the K2P channel of interest

  • Cell culture medium and supplements

  • External (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH)

  • This compound stock solution (100 mM in DMSO)

  • Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate the cells expressing the K2P channel onto glass coverslips 24-48 hours before the experiment.

  • Working Solution Preparation:

    • Prepare serial dilutions of the this compound stock solution in the external solution to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM).

    • Important: The final concentration of DMSO in the working solution should be kept low (typically ≤0.1%) to avoid off-target effects. A vehicle control (external solution with the same final DMSO concentration) should always be included.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal between the patch pipette and a cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of, for example, -80 mV.

    • Apply voltage steps or ramps to elicit channel currents.

  • Drug Application:

    • Record baseline currents in the external solution.

    • Perfuse the cell with the working solutions of this compound at different concentrations.

    • Record the current responses at each concentration.

    • Wash out the drug with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage for each this compound concentration.

    • Normalize the current to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the EC₅₀.

Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing K2P Channel start->cell_prep working_sol Prepare this compound Working Solutions & Vehicle Control cell_prep->working_sol patch Establish Whole-Cell Patch-Clamp Configuration working_sol->patch baseline Record Baseline Currents patch->baseline drug_app Apply this compound Solutions (Increasing Concentrations) baseline->drug_app washout Washout with External Solution drug_app->washout analyze Analyze Current Responses (Determine EC₅₀) washout->analyze end End analyze->end

Caption: Experimental workflow for patch-clamp analysis of this compound.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Disclaimer: This document is intended for research use only. The protocols provided are for guidance and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Studying TREK Channel Gating with ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Two-Pore Domain Potassium (K2P) channels, particularly the TREK (TWIK-related K+ channel) subfamily, are crucial regulators of neuronal excitability and have emerged as promising therapeutic targets for various neurological disorders, including pain and migraine. The TREK subfamily consists of TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels. These channels are polymodal, being activated by a variety of physical and chemical stimuli such as membrane stretch, temperature, intracellular pH, and lipids. A key mechanism governing their activity is "C-type" gating at the selectivity filter.

ML67-33 is a small molecule activator of TREK channels, demonstrating activity on TREK-1, TREK-2, and TRAAK. It acts directly on the extracellular C-type gate, providing a valuable tool for investigating the gating mechanisms of these channels and for exploring their therapeutic potential. These application notes provide detailed protocols for studying the effects of this compound on TREK channel gating using common electrophysiological techniques.

Data Presentation

Quantitative Data Summary for this compound

The following table summarizes the reported half-maximal effective concentrations (EC50) of this compound for activating TREK channels in different expression systems.

ChannelExpression SystemEC50 (µM)Reference(s)
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4
TREK-1 (K2P2.1)HEK293 cells9.7
TREK-1 (K2P2.1)Cell-free36.3
TREK-2 (K2P10.1)Xenopus oocytes30.2
TRAAK (K2P4.1)Xenopus oocytes27.3

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol describes the functional characterization of TREK channels expressed in Xenopus laevis oocytes and the assessment of this compound's effect.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the TREK channel of interest

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Collagenase solution

  • This compound stock solution (in DMSO)

  • Two-electrode voltage clamp setup (amplifier, micromanipulators, data acquisition system)

  • Glass capillaries for microelectrodes

  • 3 M KCl for electrode filling

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with 50 nL of cRNA (10-50 ng/µL) for the desired TREK channel.

    • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.

  • Electrode Preparation:

    • Pull glass capillaries to obtain microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit channel currents. A typical voltage ramp protocol is from -100 mV to +60 mV over 200 ms.

    • Record baseline currents in the absence of this compound.

  • Application of this compound:

    • Prepare working solutions of this compound in ND96 solution from the DMSO stock. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

    • Perfuse the oocyte with increasing concentrations of this compound.

    • Record channel currents at each concentration until a steady-state effect is observed.

    • Perform a wash-out step by perfusing with ND96 solution to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.

    • Normalize the currents to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the EC50.

Protocol 2: Whole-Cell Patch Clamp Recording in HEK293 Cells

This protocol details the procedure for recording TREK channel activity in transiently transfected HEK293 cells and examining the modulatory effects of this compound.

Materials:

  • HEK293 cells

  • Expression vector containing the TREK channel cDNA

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-lysine coated coverslips

  • Patch clamp setup (amplifier, micromanipulator, perfusion system, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH.

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells on poly-L-lysine coated coverslips.

    • Transiently transfect the cells with the TREK channel expression vector using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can help identify transfected cells.

    • Allow 24-48 hours for channel expression before recording.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

    • Approach a transfected cell with the patch pipette while applying positive pressure.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to record TREK channel currents.

  • Application of this compound:

    • Prepare working solutions of this compound in the external solution.

    • Apply different concentrations of this compound to the cell using a perfusion system.

    • Record currents at each concentration.

  • Data Analysis:

    • Analyze the data as described in the TEVC protocol to determine the EC50 of this compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using the DOT language to illustrate key concepts and procedures.

TREK_Channel_Gating_by_ML6733 cluster_channel TREK Channel cluster_modulator Modulator cluster_action Mechanism of Action TREK TREK Channel (TREK-1, TREK-2, TRAAK) C_gate C-type Gate (Selectivity Filter) TREK->C_gate contains Activation Channel Activation C_gate->Activation opening leads to ML6733 This compound ML6733->C_gate acts on extracellular side Hyperpolarization Membrane Hyperpolarization Activation->Hyperpolarization results in

Caption: Mechanism of TREK channel activation by this compound.

TEVC_Workflow start Start oocyte_prep Oocyte Preparation & cRNA Injection start->oocyte_prep incubation Incubation (2-5 days) oocyte_prep->incubation tevc_setup TEVC Setup & Oocyte Impalement incubation->tevc_setup baseline_rec Baseline Current Recording tevc_setup->baseline_rec ml6733_app This compound Application (Dose-Response) baseline_rec->ml6733_app data_acq Data Acquisition ml6733_app->data_acq analysis Data Analysis (EC50 Determination) data_acq->analysis end End analysis->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Patch_Clamp_Workflow start Start cell_culture HEK293 Cell Culture & Transfection start->cell_culture expression Channel Expression (24-48 hours) cell_culture->expression patch_setup Whole-Cell Patch Clamp Setup expression->patch_setup giga_seal Giga-seal Formation & Whole-Cell Access patch_setup->giga_seal baseline_rec Baseline Current Recording giga_seal->baseline_rec ml6733_app This compound Application baseline_rec->ml6733_app data_acq Data Acquisition ml6733_app->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

Caption: Workflow for Whole-Cell Patch Clamp experiments.

TREK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR (e.g., Gs, Gq) AC Adenylyl Cyclase GPCR->AC activates (Gs) PLC Phospholipase C GPCR->PLC activates (Gq) Neurotransmitter Neurotransmitters Neurotransmitter->GPCR binds cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes TREK TREK Channel PKA PKA cAMP->PKA activates PKA->TREK inhibits (phosphorylation) PIP2->TREK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates PKC->TREK inhibits

Caption: Simplified signaling pathways regulating TREK channel activity.

Application Notes and Protocols: ML67-33 in High-Throughput Screening for K2P Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-pore domain potassium (K2P) channels are critical regulators of cellular excitability and have emerged as promising therapeutic targets for a range of neurological and cardiovascular disorders, including pain, depression, and arrhythmias.[1][2] The development of selective pharmacological modulators for these channels has been a significant challenge. This document provides detailed application notes and protocols for the use of ML67-33, a selective activator of the TREK subfamily of K2P channels (TREK-1, TREK-2, and TRAAK), in high-throughput screening (HTS) and subsequent validation assays.[3][4][5] this compound was identified through a yeast-based HTS and serves as a valuable tool for studying the physiological roles of TREK channels and for the development of novel therapeutics.[1][3][6]

Introduction to this compound

This compound is a dihydroacridine analog that acts as a potent and selective activator of TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[3][4][5] It enhances channel currents by directly acting on the C-type gate at the extracellular selectivity filter, a core component of the channel's gating machinery.[1][3][6] Its discovery through a yeast-based functional screen highlights the power of this platform for identifying novel K2P channel modulators.[1][3][6]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data for this compound's activity on K2P channels from various expression systems.

Table 1: Potency of this compound on TREK Subfamily Channels

ChannelExpression SystemEC50 (μM)Reference
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4[4][5][7][8]
TREK-1 (K2P2.1)HEK293 cells9.7[3][9]
TREK-1 (K2P2.1) W275SXenopus oocytes21.8 ± 1.3[9]
TREK-1 (K2P2.1)-3GXenopus oocytes49.4 ± 1.1[9]
TREK-2 (K2P10.1)Xenopus oocytes30.2 ± 1.4[4][5][7][8][9]
TRAAK (K2P4.1)Xenopus oocytes27.3 ± 1.2[4][5][7][8][9]

Table 2: Specificity of this compound within the K2P Family

ChannelSubfamilyEffect of this compoundReference
TASK-1 (K2P3.1)TASKNo effect[3]
TASK-2 (K2P5.1)TALKNo effect[3]
TASK-3 (K2P9.1)TASKNo effect[3]
TRESK (K2P18.1)TRESKNo effect[3]

Experimental Protocols

High-Throughput Screening: Yeast-Based Growth Assay

This protocol describes the primary screening method used to identify this compound, leveraging a potassium uptake-deficient yeast strain.

Principle: The Saccharomyces cerevisiae strain SGY1528 lacks its endogenous potassium uptake transporters (trk1Δtrk2Δ) and can only grow in low potassium media when a functional exogenous potassium channel is expressed.[7][8][10] Channel activators will enhance yeast growth, which can be quantified using a viability dye like resazurin (B115843).

Materials:

  • Saccharomyces cerevisiae strain SGY1528

  • pYES2-MET25 vector containing the K2P channel of interest (e.g., TREK-1)

  • Yeast transformation reagents

  • Synthetic defined (SD) media with appropriate supplements and varying potassium concentrations

  • Resazurin sodium salt solution

  • 384-well microplates

  • Microplate reader with fluorescence capabilities

Protocol:

  • Yeast Transformation: Transform the SGY1528 yeast strain with the pYES2-MET25 vector containing the K2P channel cDNA.

  • Cell Culture: Grow the transformed yeast in selective SD media containing a non-limiting concentration of potassium (e.g., 100 mM KCl) to saturation.

  • Assay Preparation:

    • Dilute the saturated yeast culture into low-potassium SD media (e.g., 1-2 mM KCl) to an initial OD600 of 0.05.

    • Dispense 40 µL of the diluted yeast culture into each well of a 384-well plate.

  • Compound Addition: Add test compounds (including this compound as a positive control) dissolved in DMSO to the assay plates. The final DMSO concentration should not exceed 1%.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Growth Quantification:

    • Add 5 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 30°C.

    • Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Increased fluorescence relative to vehicle controls indicates enhanced yeast growth and thus, channel activation.

Yeast_HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Yeast SGY1528 Yeast Strain Transformation Yeast Transformation Yeast->Transformation Vector pYES2-MET25-K2P Vector->Transformation Culture Culture in High K+ Transformation->Culture Dilution Dilute in Low K+ Culture->Dilution Plating Plate in 384-well Dilution->Plating Compounds Add Compounds Plating->Compounds Incubation Incubate 24-48h Compounds->Incubation Resazurin Add Resazurin Incubation->Resazurin Incubate_Read Incubate & Read Fluorescence Resazurin->Incubate_Read Analysis Data Analysis Incubate_Read->Analysis Thallium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells HEK293T-K2P Cells Plating Plate Cells Cells->Plating Dye_Loading Load with Tl+ Dye Plating->Dye_Loading FLIPR_Setup Setup in FLIPR Dye_Loading->FLIPR_Setup Compound_Add Add Compound FLIPR_Setup->Compound_Add Tl_Stimulus Add Tl+ Stimulus Compound_Add->Tl_Stimulus Read_Fluorescence Read Fluorescence Tl_Stimulus->Read_Fluorescence Rate_Calculation Calculate Rate of Influx Read_Fluorescence->Rate_Calculation EC50_Determination Determine EC50 Rate_Calculation->EC50_Determination GPCR_Modulation cluster_GPCR GPCR Signaling cluster_channel Channel Modulation cluster_output Cellular Response Gs Gs-coupled Receptor AC Adenylyl Cyclase Gs->AC Gq Gq-coupled Receptor PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TREK1 TREK-1 Channel PKA->TREK1 Inhibition DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->TREK1 Inhibition Hyperpolarization Hyperpolarization TREK1->Hyperpolarization ML67_33 This compound ML67_33->TREK1 Activation Reduced_Excitability Reduced Excitability Hyperpolarization->Reduced_Excitability Pain_Signaling cluster_stimulus Nociceptive Stimulus cluster_neuron Nociceptive Neuron cluster_response Response Stimulus Noxious Stimuli Neuron Sensory Neuron Stimulus->Neuron Inflammation Inflammatory Mediators TREK TREK Channels Inflammation->TREK Inhibition Excitability Increased Excitability Neuron->Excitability TREK->Neuron Hyperpolarization Analgesia Analgesia TREK->Analgesia ML67_33 This compound ML67_33->TREK Activation Pain_Signal Pain Signal to CNS Excitability->Pain_Signal Neuroprotection_Signaling cluster_insult Neuronal Insult cluster_neuron Neuron cluster_outcome Outcome Ischemia Ischemia / Excitotoxicity Depolarization Excessive Depolarization Ischemia->Depolarization Inflammation Neuroinflammation Ischemia->Inflammation TREK1 TREK-1 NFkB NF-κB Pathway TREK1->NFkB Inhibition TREK1->Depolarization Counteracts Neuroprotection Neuroprotection TREK1->Neuroprotection ML67_33 This compound ML67_33->TREK1 Activation NFkB->Inflammation Depolarization->TREK1 Activation (via cellular stress)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ML67-33 Concentration for Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ML67-33 for patch-clamp experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its target ion channels?

This compound is a potent and selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels.[1][2] Specifically, it targets:

  • K2P2.1 (TREK-1)

  • K2P10.1 (TREK-2)

  • K2P4.1 (TRAAK)

These channels are mechanosensitive, thermosensitive, and regulated by various signaling pathways, playing a crucial role in setting the resting membrane potential and modulating cellular excitability.[3][4][5]

Q2: What is the mechanism of action of this compound?

This compound activates TREK channels by directly acting on the channel's core gating apparatus.[1][2] It stabilizes the open state of the C-type gate at the selectivity filter, leading to an increase in potassium currents.[6]

Q3: What are the recommended starting concentrations for a dose-response experiment with this compound?

Based on published EC50 values, a good starting range for a dose-response curve would be from 1 µM to 100 µM. The half-maximal effective concentrations (EC50) for this compound in Xenopus oocytes are:

ChannelEC50 (µM)
K2P2.1 (TREK-1)21.8 - 29.4
K2P10.1 (TREK-2)30.2
K2P4.1 (TRAAK)27.3

Data sourced from R&D Systems and Tocris Bioscience product information.[1][2]

It is advisable to start with a concentration around the EC50 value and then test concentrations above and below this to generate a full dose-response curve.

Q4: How should I prepare stock solutions of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1][2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mM) and store it at -20°C.[1][2] Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution into the external recording solution.

Q5: What is the appropriate vehicle control for this compound experiments?

The appropriate vehicle control is the external recording solution containing the same final concentration of DMSO as used in the highest concentration of this compound tested. This is crucial to control for any potential effects of the solvent on the ion channels or the cell membrane.

Troubleshooting Guide

Issue: No observable effect of this compound on whole-cell currents.

  • Possible Cause 1: Incorrect concentration.

    • Solution: Verify the calculations for your stock solution and dilutions. Perform a full dose-response experiment, starting from a low micromolar range and increasing to 100 µM or higher to ensure you are testing an effective concentration range.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Low expression of target channels.

    • Solution: Ensure that the cell type you are using endogenously expresses TREK-1, TREK-2, or TRAAK channels at a sufficient level. If using a heterologous expression system (e.g., HEK293 cells), verify the transfection efficiency and channel expression.

  • Possible Cause 4: Precipitation of this compound in the aqueous external solution.

    • Solution: this compound is highly soluble in DMSO but has limited aqueous solubility. Visually inspect your final working solutions for any signs of precipitation. If precipitation is suspected, try preparing a fresh dilution and ensure thorough mixing. Consider making an intermediate dilution in a solution with a small amount of pluronic acid to aid solubility, but be aware that this could have its own effects on the cell membrane.

Issue: Unstable seal resistance or loss of the whole-cell patch upon this compound application.

  • Possible Cause 1: High concentration of DMSO.

    • Solution: Ensure the final concentration of DMSO in your recording solution is as low as possible, ideally below 0.1%. High concentrations of DMSO can affect membrane integrity and seal stability.

  • Possible Cause 2: Mechanical instability of the perfusion system.

    • Solution: Ensure your perfusion system is stable and that the solution exchange does not cause significant mechanical disturbance to the patched cell. A slow and steady perfusion rate is recommended.

  • Possible Cause 3: Off-target effects of this compound at high concentrations.

    • Solution: While this compound is selective for the TREK subfamily, very high concentrations may have off-target effects. Stick to the recommended concentration range and carefully observe the cell's health and the seal resistance throughout the experiment.

Issue: Variability in the response to this compound between cells.

  • Possible Cause 1: Heterogeneous expression of target channels.

    • Solution: In both native tissues and cell lines, the expression level of ion channels can vary from cell to cell. Record from a sufficient number of cells to obtain a statistically significant average response.

  • Possible Cause 2: Differential regulation of channel activity.

    • Solution: The activity of TREK channels is regulated by various signaling pathways, including phosphorylation by PKA and PKC.[3][4][7] The basal level of channel phosphorylation may differ between cells, leading to variability in the response to an activator.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • For example, dissolve 3.74 mg of this compound (MW: 374.27 g/mol ) in 100 µL of DMSO.

  • Aliquot the stock solution into smaller volumes and store at -20°C.

  • On the day of the experiment, thaw a single aliquot of the stock solution.

  • Prepare a series of working solutions by diluting the stock solution into the external recording solution.

    • For a final concentration of 30 µM this compound with 0.03% DMSO, add 0.3 µL of the 100 mM stock to 1 mL of external solution.

    • Prepare a vehicle control solution with the same final concentration of DMSO.

Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application

  • Prepare cells expressing the target TREK channel (e.g., transfected HEK293 cells or primary neurons).

  • Establish a stable whole-cell patch-clamp recording configuration.

  • Record baseline currents in the standard external solution.

  • Begin perfusion with the vehicle control solution and record for a stable period (e.g., 2-3 minutes) to ensure no effect of the solvent.

  • Perfuse with the lowest concentration of this compound and record until a steady-state effect is observed.

  • Incrementally increase the concentration of this compound, allowing for a stable recording at each concentration.

  • After the highest concentration, perform a washout by perfusing with the standard external solution to observe the reversibility of the effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep_solutions Prepare this compound and Control Solutions establish_patch Establish Whole-Cell Configuration prep_solutions->establish_patch prep_cells Prepare Cells prep_cells->establish_patch baseline Record Baseline Current establish_patch->baseline vehicle Apply Vehicle Control baseline->vehicle dose_response Apply Increasing Concentrations of this compound vehicle->dose_response washout Washout dose_response->washout measure_current Measure Current Amplitude washout->measure_current plot_curve Plot Dose-Response Curve measure_current->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50

Caption: Workflow for an this compound dose-response patch-clamp experiment.

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TREK TREK/TRAAK Channel K_ion K+ TREK->K_ion K+ Efflux ML67_33 This compound ML67_33->TREK Activation GPCR GPCR Gq Gq GPCR->Gq Activates Gs Gs GPCR->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates PKC->TREK Inhibition (pS300) PKA PKA cAMP->PKA Activates PKA->TREK Inhibition (pS333)

Caption: Regulation of TREK/TRAAK channels by this compound and intracellular signaling.

References

Technical Support Center: Preventing ML67-33 Precipitation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of ML67-33 in experimental buffers. The following information is designed to help you troubleshoot common issues and ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective activator of the K2P potassium channels TREK-1, TREK-2, and TRAAK. Like many small molecules developed for specific biological targets, this compound is hydrophobic. This inherent low aqueous solubility can lead to precipitation when it is introduced into aqueous experimental buffers, such as those used for in vitro and cell-based assays. Precipitation can significantly impact the accuracy and reproducibility of experimental results by reducing the effective concentration of the compound.

Q2: What are the known solubility properties of this compound?

Q3: What is the recommended method for preparing a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. A concentration of 10-50 mM is a common starting point. To prepare the stock solution, weigh the desired amount of this compound powder and add the calculated volume of DMSO. Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 40°C) or sonication in a water bath. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the hydrophobic compound, highly concentrated in an organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental buffer.

Issue 1: Precipitation upon initial dilution of DMSO stock solution.

Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The abrupt change in solvent polarity causes the compound to come out of solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock in your experimental buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Lower the Final Concentration: If permissible for your experiment, reduce the final working concentration of this compound.

  • Increase the Final DMSO Concentration: While minimizing DMSO is often a goal, a slightly higher final concentration (e.g., 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Pre-warm the Buffer: Adding the DMSO stock to a pre-warmed buffer (e.g., 37°C) can sometimes improve solubility.

  • Vortexing During Addition: Vigorously vortex the buffer while slowly adding the this compound stock solution to promote rapid and uniform mixing.

Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time.

Possible Cause: The compound is in a supersaturated state and is slowly precipitating out of solution. This can be influenced by temperature fluctuations or interactions with buffer components.

Solutions:

  • Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Maintain Constant Temperature: Ensure your experimental setup maintains a constant and appropriate temperature.

  • Assess Buffer Compatibility: Certain buffer components can interact with small molecules and reduce their solubility. If possible, test the solubility of this compound in different buffer systems to find the most suitable one.

Issue 3: Precipitation is still observed even after trying the above methods.

Possible Cause: The intrinsic aqueous solubility of this compound is very low under your experimental conditions.

Solutions: Employing Solubility Enhancers

  • Co-solvents: Consider the use of a co-solvent in your final buffer. Small amounts of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can sometimes improve the solubility of hydrophobic compounds. However, their compatibility with your experimental system must be validated.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments. A pilot experiment to determine the optimal, non-toxic concentration of the cyclodextrin (B1172386) is necessary.

  • Serum in Media: For cell-based assays, the presence of serum (e.g., Fetal Bovine Serum) can aid in solubilizing hydrophobic compounds due to the presence of albumin and other proteins that can act as carriers.

Quantitative Data Summary

Due to the limited publicly available data on the aqueous solubility of this compound, a comprehensive quantitative table cannot be provided. The following table summarizes the known physicochemical properties.

PropertyValueSource
Molecular Weight 374.27 g/mol
Formula C₁₈H₁₇Cl₂N₅
Solubility in DMSO Up to 100 mM
Appearance White to off-white solidN/A
Storage Store at -20°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes and store at -20°C.

Protocol 2: Kinetic Aqueous Solubility Assessment

This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.

  • Materials: 10 mM this compound stock solution in DMSO, your experimental aqueous buffer (e.g., PBS, pH 7.4), 96-well clear bottom plate.

  • Procedure:

    • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

    • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous buffer. This will create a range of final compound concentrations with a final DMSO concentration of 1%.

    • Include a well with buffer and 2 µL of DMSO as a negative control.

    • Incubate the plate at room temperature for 1-2 hours.

    • Visually inspect each well for signs of precipitation.

    • (Optional) Use a plate reader to measure the turbidity at a wavelength of 600-650 nm to quantify precipitation.

    • The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Perform Intermediate Dilution (Optional) thaw->intermediate final_dilution Add to Pre-warmed Buffer with Vortexing thaw->final_dilution intermediate->final_dilution use_immediately Use Immediately in Experiment final_dilution->use_immediately

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Precipitation cluster_initial Initial Dilution Precipitation cluster_delayed Delayed Precipitation cluster_persistent Persistent Precipitation start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes, immediately check_storage Storing diluted solution? start->check_storage Yes, over time lower_conc Lower final concentration check_conc->lower_conc serial_dilution Use serial dilution check_conc->serial_dilution increase_dmso Increase final DMSO% (with control) check_conc->increase_dmso solubility_enhancers Consider Solubility Enhancers lower_conc->solubility_enhancers Still precipitates serial_dilution->solubility_enhancers Still precipitates increase_dmso->solubility_enhancers Still precipitates fresh_prep Prepare fresh for each experiment check_storage->fresh_prep fresh_prep->solubility_enhancers Still precipitates check_temp Temperature fluctuations? maintain_temp Maintain constant temperature check_temp->maintain_temp maintain_temp->solubility_enhancers Still precipitates cosolvents Co-solvents (e.g., PEG) solubility_enhancers->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) solubility_enhancers->cyclodextrins serum Serum (for cell-based assays) solubility_enhancers->serum

Caption: Logical flow for troubleshooting precipitation.

troubleshooting inconsistent ML67-33 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with ML67-33, a K2P potassium channel activator.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

Q1: Why am I observing a lower than expected potency (higher EC50) for this compound?

A1: Several factors can contribute to a perceived decrease in this compound potency. Consider the following:

  • Compound Solubility and Aggregation: this compound is soluble in DMSO. Ensure that your stock solution is fully dissolved. Precipitation of the compound in your aqueous experimental buffer can significantly reduce its effective concentration. It is advisable to prepare fresh dilutions from a DMSO stock for each experiment and visually inspect for any signs of precipitation.

  • Cell System Variability: The potency of this compound can differ between expression systems. For instance, the reported EC50 for K2P2.1 (TREK-1) was 36.3 ± 1.1 μM in Xenopus oocytes and 9.7 ± 1.2 μM in HEK-293T cells.[1] Be consistent with your chosen cell line and be aware that baseline channel expression and cellular context can influence the compound's effect.

  • Adsorption to Plastics: Small molecules can adsorb to plasticware, reducing the actual concentration in your assay. To mitigate this, consider using low-adhesion plastics or pre-incubating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental setup.

Q2: I am seeing significant variability in my results between experiments. What could be the cause?

A2: Inconsistent results can stem from several sources. A systematic review of your experimental protocol is recommended.

  • Inconsistent Compound Preparation: As this compound is stored at -20°C and dissolved in DMSO, ensure consistent thawing and mixing procedures. Avoid repeated freeze-thaw cycles of the stock solution, which could lead to degradation. Aliquoting the stock solution is a recommended practice.

  • Cell Passage Number and Health: The expression levels and properties of ion channels can change with cell passage number. Use cells within a consistent and low passage range for your experiments. Ensure cells are healthy and at an appropriate confluency, as this can impact membrane protein expression and overall cellular physiology.

  • Inconsistent Incubation Times: While this compound is reported to act within seconds, ensure your incubation times are consistent across all experiments to minimize variability.[1]

Q3: this compound does not seem to be affecting my target channel. What should I check?

A3: If you observe no effect of this compound, consider the following troubleshooting steps:

  • Channel Expression: Confirm the expression of the target K2P channel (TREK-1, TREK-2, or TRAAK) in your experimental system.[1] This can be done via methods like Western blot, qPCR, or by using a positive control activator if one is available.

  • Mechanism of Action: this compound acts on the extracellular C-type gate of the channel.[1][2] Ensure your experimental conditions do not interfere with this mechanism. For example, extreme pH or the presence of other channel blockers could potentially mask the effect of this compound.

  • Compound Integrity: If you suspect the compound may have degraded, consider purchasing a new batch and comparing its performance. Ensure proper storage conditions are maintained.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentrations (EC50) for this compound across different K2P channels and expression systems.

K2P ChannelExpression SystemReported EC50 (μM)
K2P2.1 (TREK-1)Xenopus oocytes36.3 ± 1.1
K2P2.1 (TREK-1)HEK-293T cells9.7 ± 1.2
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4
K2P10.1 (TREK-2)Xenopus oocytes30.2
K2P4.1 (TRAAK)Xenopus oocytes27.3

Experimental Protocols

Detailed methodologies for key experiments involving this compound can be found in the primary literature. A general workflow for assessing this compound activity using two-electrode voltage clamp (TEVC) in Xenopus oocytes is outlined below.

General Protocol for TEVC in Xenopus Oocytes:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the K2P channel of interest.

  • Incubation: Incubate oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a baseline recording solution.

    • Impale the oocyte with two microelectrodes filled with 3M KCl.

    • Clamp the oocyte at a holding potential (e.g., -80 mV) and apply voltage steps to elicit currents.

  • Compound Application: Perfuse the chamber with the recording solution containing the desired concentration of this compound.

  • Data Acquisition: Record the current changes in response to this compound.

  • Data Analysis: Construct dose-response curves to determine the EC50.

Visualizations

Signaling Pathway of this compound Action

ML67_33_Pathway cluster_membrane ML67_33 This compound C_Type_Gate C-Type Gate (Selectivity Filter) ML67_33->C_Type_Gate Direct Activation Extracellular Extracellular Space Membrane Cell Membrane Intracellular Intracellular Space K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) K_Efflux K+ Efflux C_Type_Gate->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to

Caption: Mechanism of this compound action on K2P channels.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Inconsistent this compound Results check_compound Verify Compound Integrity & Preparation start->check_compound check_cells Assess Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol (e.g., incubation times) start->check_protocol confirm_expression Confirm Target Channel Expression start->confirm_expression order_new Order New Compound check_compound->order_new Issue Found rerun Re-run Experiment check_compound->rerun OK use_low_passage Use Low Passage Cells check_cells->use_low_passage Issue Found check_cells->rerun OK standardize_protocol Standardize Protocol check_protocol->standardize_protocol Issue Found check_protocol->rerun OK validate_expression Validate Expression (e.g., Western, qPCR) confirm_expression->validate_expression Issue Found confirm_expression->rerun OK order_new->rerun use_low_passage->rerun standardize_protocol->rerun validate_expression->rerun

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: ML67-33 Efficacy and Temperature Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML67-33. The information focuses on the critical impact of temperature on the efficacy of this K2P potassium channel activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1] It functions by directly acting on the extracellular C-type gate of these channels, leading to their opening and an increase in potassium ion efflux.[1] This hyperpolarizes the cell membrane, reducing cellular excitability.

Q2: How does temperature affect the target channels of this compound?

The target channels of this compound—TREK-1, TREK-2, and TRAAK—are inherently thermosensitive and are considered heat-activated.[2][3] Their activity is significantly potentiated by increases in temperature. These channels are largely inactive at cooler temperatures (e.g., 14°C) and demonstrate a marked increase in activity as the temperature rises towards and beyond physiological temperatures (37°C), reaching maximum activity above 40°C.[2] Therefore, the basal activity of the channels you are studying is highly dependent on the experimental temperature.

Q3: Will the observed efficacy of this compound change with temperature?

Yes, the apparent efficacy of this compound is expected to be highly dependent on the experimental temperature. This is primarily due to the intrinsic heat sensitivity of its target K2P channels.[2][3] At lower temperatures, where the channels are mostly closed, the effect of this compound may be less pronounced. Conversely, at physiological temperatures (around 37°C), where the channels are more active, the activating effect of this compound is likely to be more significant. It is crucial to consider that temperature and this compound may act synergistically to activate TREK channels.[4]

Q4: What is the recommended storage temperature for this compound?

This compound should be stored at -20°C for long-term stability.

Q5: In what solvent can I dissolve this compound?

This compound is soluble in DMSO, with a solubility of up to 100 mM.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observed effect of this compound Sub-optimal experimental temperature: The target channels (TREK-1, TREK-2, TRAAK) are heat-activated and show low basal activity at room temperature.[2][3]Gradually increase the temperature of your experimental setup to physiological temperatures (e.g., 32-37°C) and re-evaluate the effect of this compound. The maximal heat sensitivity for TREK-1 is observed between 32 and 37°C.
Incorrect compound concentration: The EC50 of this compound for its target channels is in the low micromolar range.Ensure you are using a concentration range appropriate for the published EC50 values (see table below). Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Inconsistent results between experiments Temperature fluctuations: Minor variations in ambient or experimental temperature can lead to significant changes in channel activity and, consequently, the observed effect of this compound.Implement precise temperature control for your experimental setup (e.g., heated stage for microscopy, temperature-controlled perfusion system for electrophysiology). Continuously monitor and record the temperature throughout the experiment.
Variability in cellular context: The expression levels and functional state of K2P channels can vary between cell types and even between different passages of the same cell line.Use cells with confirmed expression of the target channels. Maintain consistent cell culture conditions and use cells at a similar passage number for all experiments.
Unexpected decrease in channel activity at high temperatures Cellular stress or damage: Temperatures exceeding the optimal physiological range (e.g., above 42°C) can lead to cellular stress, membrane instability, or protein denaturation, causing a non-reversible decrease in channel activity.Avoid exposing cells to temperatures above 42°C for prolonged periods. Carefully monitor cell health and viability during high-temperature experiments.

Data Presentation

Table 1: this compound Potency on K2P Channels

ChannelEC50 (µM)Expression System
K2P2.1 (TREK-1)36.3 ± 1.1Xenopus oocytes
K2P2.1 (TREK-1)9.7 ± 1.2HEK cells
K2P10.1 (TREK-2)30.2 ± 1.4Xenopus oocytes
K2P4.1 (TRAAK)27.3 ± 1.2Xenopus oocytes

Data extracted from Bagriantsev et al., 2013.[1] Note that these values were likely determined at room temperature.

Table 2: Temperature-Dependent Activation of TREK-1 Channel

Temperature (°C)Relative Current Amplitude
12~0
22Basal Current
37~7-fold increase from 22°C

This table summarizes the general temperature-dependent behavior of the TREK-1 channel as described in the literature.

Experimental Protocols

Protocol 1: Electrophysiological Recording of this compound Effect on TREK-1 Channels

  • Cell Preparation: Culture HEK293 cells stably or transiently expressing human TREK-1 channels.

  • Electrophysiology Setup: Use a whole-cell patch-clamp configuration. Maintain the bath solution at a controlled temperature using a perfusion system with an in-line heater.

  • Temperature Control:

    • Establish a baseline recording at room temperature (e.g., 22-24°C).

    • Gradually increase the temperature of the perfusion solution to the desired experimental temperature (e.g., 35°C). Monitor the temperature continuously with a thermocouple placed in the recording chamber.

  • Application of this compound:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution to the final desired concentrations in the extracellular recording solution immediately before use.

    • Apply different concentrations of this compound to the cells via the perfusion system to generate a dose-response curve.

  • Data Acquisition and Analysis:

    • Record whole-cell currents in response to voltage ramps or steps.

    • Measure the current amplitude at a specific voltage (e.g., +40 mV).

    • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the EC50 and Emax.

    • Compare the dose-response curves obtained at different temperatures.

Visualizations

ML67_33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML67_33 This compound TREK1 TREK-1/TREK-2/TRAAK (K2P Channel) ML67_33->TREK1 Binds to C-type gate K_ion K+ TREK1->K_ion Opens channel Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Increased K+ efflux leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Signaling pathway of this compound action on K2P channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing TREK-1/TREK-2/TRAAK Prepare_Solutions 2. Prepare this compound stock and recording solutions Cell_Culture->Prepare_Solutions Patch_Clamp 3. Establish whole-cell patch-clamp recording Prepare_Solutions->Patch_Clamp Set_Temp 4. Set and stabilize experimental temperature Patch_Clamp->Set_Temp Apply_Compound 5. Apply this compound via perfusion Set_Temp->Apply_Compound Record_Data 6. Record ionic currents Apply_Compound->Record_Data Measure_Current 7. Measure current amplitudes Record_Data->Measure_Current Dose_Response 8. Generate dose-response curves Measure_Current->Dose_Response Compare_Temps 9. Compare efficacy at different temperatures Dose_Response->Compare_Temps

Caption: Workflow for assessing temperature impact on this compound efficacy.

References

ML67-33 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of ML67-33 in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective activator of the two-pore domain potassium (K2P) channels, specifically the temperature- and mechano-sensitive channels TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). It acts directly on the extracellular C-type gate of these channels, leading to an increase in potassium efflux and hyperpolarization of the cell membrane. This modulation of the membrane potential is the primary on-target effect of this compound.

Q2: What are the expected cellular consequences of this compound treatment?

A2: The activation of TREK-1, TREK-2, and TRAAK channels by this compound leads to potassium leaving the cell, which makes the resting membrane potential more negative (hyperpolarization). This hyperpolarization can decrease cellular excitability. In different cell types, this can translate to various physiological outcomes, including modulation of neurotransmission, muscle contraction, and hormone secretion.[1][2] In some cancer cell lines, activation of certain K2P channels has been linked to anti-proliferative effects.[3]

Q3: At what concentrations should I expect to see on-target effects of this compound?

A3: The effective concentration (EC50) of this compound for activating its target channels is in the low micromolar range. The specific EC50 values can vary depending on the expression system and the specific channel subtype.

Target ChannelExpression SystemReported EC50 (µM)
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4
TREK-2 (K2P10.1)Xenopus oocytes30.2
TRAAK (K2P4.1)Xenopus oocytes27.3

Data compiled from publicly available sources.

It is recommended to perform a dose-response curve in your specific cellular model to determine the optimal concentration.

Troubleshooting Guide

This guide is designed to help you distinguish between expected on-target effects and potential off-target effects or experimental artifacts.

Issue 1: I am observing significant cytotoxicity at concentrations where I expect on-target effects.

  • Possible Cause 1: Off-target toxicity. While specific cytotoxic off-targets of this compound have not been extensively documented, high concentrations of any small molecule can lead to off-target effects and cellular stress.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Before concluding an off-target effect, verify that you are observing the expected on-target activity at non-toxic concentrations. For example, you can use electrophysiology (patch-clamp) to confirm channel activation.

    • Perform a Dose-Response Cytotoxicity Assay: Use a range of this compound concentrations to determine the precise concentration at which cytotoxicity occurs. Assays such as MTT, XTT, or a live/dead cell staining can be used.

    • Use a Control Compound: If available, use an inactive analog of this compound to determine if the cytotoxicity is related to the chemical scaffold itself.

    • Test in a Target-Negative Cell Line: If possible, repeat the cytotoxicity assay in a cell line that does not express TREK-1, TREK-2, or TRAAK. If cytotoxicity persists, it is more likely to be an off-target effect.

Issue 2: The phenotypic effect I observe does not seem to be related to potassium channel activation.

  • Possible Cause: Off-target signaling pathway modulation. Small molecules can sometimes interact with unintended proteins, leading to the activation or inhibition of unrelated signaling pathways.

  • Troubleshooting Steps:

    • Literature Review: Investigate whether the observed phenotype has any known links to potassium channel activity or changes in membrane potential.

    • Pharmacological Inhibition of the Target: Use a known blocker of TREK/TRAAK channels in conjunction with this compound. If the blocker reverses the observed phenotype, it is likely an on-target effect.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the target channels (TREK-1, TREK-2, TRAAK). If the phenotype is diminished in the knockdown/knockout cells upon treatment with this compound, this strongly suggests an on-target effect.

    • Pathway Analysis: If an off-target effect is suspected, you may need to perform broader screening assays (e.g., kinase profiling, gene expression analysis) to identify the affected pathway.

Issue 3: I am not observing the expected effect of this compound in my cellular assay.

  • Possible Cause 1: Low or no expression of target channels. Your cell model may not express sufficient levels of TREK-1, TREK-2, or TRAAK for this compound to elicit a measurable response.

  • Troubleshooting Steps:

    • Verify Target Expression: Confirm the expression of the target channels in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, immunofluorescence) levels.

  • Possible Cause 2: Compound inactivity or degradation.

  • Troubleshooting Steps:

    • Check Compound Integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions.

    • Positive Control: Test the activity of your this compound stock in a validated positive control cell line known to express the target channels.

  • Possible Cause 3: Assay insensitivity. The assay you are using may not be sensitive enough to detect the cellular consequences of potassium channel activation.

  • Troubleshooting Steps:

    • Use a More Direct Assay: If possible, use a more direct measure of channel activity, such as a membrane potential-sensitive dye or electrophysiology.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

Visualizations

ML67_33_On_Target_Pathway ML67_33 This compound TREK_TRAAK TREK-1 / TREK-2 / TRAAK (K2P Channels) ML67_33->TREK_TRAAK Activates K_efflux Increased K+ Efflux TREK_TRAAK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Cellular Excitability Hyperpolarization->Decreased_Excitability Physiological_Response Physiological Response (e.g., modulation of neurotransmission) Decreased_Excitability->Physiological_Response

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., Cytotoxicity, Novel Effect) Check_Expression 1. Verify Target Expression (TREK/TRAAK channels) in your cell model Start->Check_Expression Dose_Response 2. Perform Dose-Response and Cytotoxicity Assays Check_Expression->Dose_Response Validate_On_Target 3. Validate On-Target Engagement Dose_Response->Validate_On_Target Blocker Use Channel Blocker Validate_On_Target->Blocker Knockdown Use siRNA/CRISPR Validate_On_Target->Knockdown On_Target On-Target Effect Confirmed Blocker->On_Target Phenotype Reversed Off_Target Off-Target Effect Suspected Blocker->Off_Target Phenotype Persists Knockdown->On_Target Phenotype Diminished Knockdown->Off_Target Phenotype Persists

Caption: Experimental workflow for troubleshooting unexpected results.

On_vs_Off_Target_Logic cluster_OnTarget On-Target Hypothesis cluster_OffTarget Off-Target Hypothesis OnTarget_Premise Phenotype is mediated by TREK/TRAAK activation OnTarget_Prediction Prediction: Blocking or removing the target will abolish the phenotype. OffTarget_Premise Phenotype is mediated by an unknown target OffTarget_Prediction Prediction: Blocking or removing the known target will NOT affect the phenotype. Experiment Experiment: Treat cells with this compound +/- Channel Blocker or Target Knockdown Experiment->OnTarget_Prediction IF phenotype is lost Experiment->OffTarget_Prediction IF phenotype persists

Caption: Logical relationship for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Minimizing ML67-33 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the use of ML67-33 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels. It functions by binding to the channel and inducing a conformational change that increases the open probability, leading to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making the cell less excitable.

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. For cell culture applications, it is crucial to prepare a concentrated stock solution in high-purity, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What is the typical working concentration for this compound in cell culture?

A3: The effective concentration (EC50) of this compound for activating its target channels is in the low micromolar range. However, the optimal working concentration will vary depending on the cell type, expression level of the target channels, and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is reported to be selective for TREK-1, TREK-2, and TRAAK channels, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. Off-target effects are a common concern with small molecule inhibitors and activators. To mitigate this, it is essential to use the lowest effective concentration and include appropriate controls in your experiments, such as a negative control compound with a similar chemical structure but no activity on the target channels.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected Cell Death or Reduced Viability High Concentration of this compound: The concentration of this compound may be in a toxic range for your specific cell line.Perform a dose-response experiment to determine the cytotoxic IC50 value. Use a concentration well below the IC50 for your experiments. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability using a standard assay such as MTT, XTT, or a live/dead cell stain.
DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive or primary cell lines may be affected by concentrations as low as 0.1%.Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) to distinguish between solvent and compound toxicity.
Compound Instability: this compound may be unstable in the culture medium over long incubation periods, leading to the formation of toxic degradation products.Prepare fresh dilutions of this compound in pre-warmed (37°C) culture medium for each experiment. Avoid storing the compound in diluted, aqueous solutions.
Precipitation of this compound in Culture Medium Poor Solubility: Although soluble in DMSO, this compound may precipitate when diluted into aqueous culture medium, especially at high concentrations.Prepare the final working solution by adding the DMSO stock dropwise to the culture medium while vortexing to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also improve solubility. Consider using a slightly lower stock concentration to increase the volume added to the medium, facilitating better mixing.
Inconsistent or Non-reproducible Results Variability in Compound Concentration: Inaccurate pipetting of the viscous DMSO stock solution can lead to variations in the final concentration.Use positive displacement pipettes for handling viscous solutions like DMSO. Ensure thorough mixing after each dilution step.
Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can affect the response to this compound.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the known effective concentrations (EC50) for this compound on its target channels. Note that cytotoxicity data (IC50) is not currently available in the public domain and should be determined empirically for each cell line.

Target Channel Expression System EC50 (µM) Reference
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4[1]
TREK-2 (K2P10.1)Xenopus oocytes30.2[1]
TRAAK (K2P4.1)Xenopus oocytes27.3[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxic IC50 of this compound using MTT Assay

This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Activation of TREK-1 and TRAAK channels by this compound leads to membrane hyperpolarization, which can influence various downstream signaling pathways.

TREK-1 Downstream Signaling

Activation of TREK-1 channels has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

TREK1_Signaling ML67_33 This compound TREK1 TREK-1 Channel ML67_33->TREK1 Activates K_ion K+ TREK1->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to IKK IKK Complex Hyperpolarization->IKK Inhibits NFkB_IkB NF-κB-IκB Complex IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Phosphorylation & Degradation NFkB_IkB->NFkB Release Gene Inflammatory Gene Expression NFkB_nuc->Gene Toxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization Stock Prepare this compound Stock (10 mM in DMSO) DoseResponse Perform Dose-Response (e.g., 0.1-100 µM) Stock->DoseResponse Cells Culture Cells to Optimal Density Cells->DoseResponse ViabilityAssay Assess Cell Viability (MTT, XTT, etc.) DoseResponse->ViabilityAssay Morphology Observe Cell Morphology DoseResponse->Morphology IC50 Calculate IC50 for Cytotoxicity ViabilityAssay->IC50 Morphology->IC50 SafeConcentration Determine Optimal Non-Toxic Concentration IC50->SafeConcentration Refine Refine Concentration for Further Experiments SafeConcentration->Refine Controls Include Vehicle Controls SafeConcentration->Controls

References

Technical Support Center: ML67-33 In Vitro Activity & Serum Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the K₂P channel activator, ML67-33, with a focus on managing the effects of serum in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of the two-pore domain potassium (K₂P) channels.[1] Specifically, it targets the temperature- and mechano-sensitive channels K₂P2.1 (TREK-1), K₂P10.1 (TREK-2), and K₂P4.1 (TRAAK).[1][2] Its mechanism involves direct action on the extracellular C-type gate, which is a core component of the channel's gating machinery.[2] This activation increases potassium currents through the channels. The half-maximal effective concentrations (EC₅₀) are typically in the low-micromolar range.[1]

Q2: Why is serum a critical factor to consider in my in vitro assay with this compound?

Serum, a complex mixture of proteins, lipids, and small molecules, is often used in cell-based assays to maintain cell health. However, it can significantly impact the apparent activity of small molecules like this compound. The primary reason is protein binding .[3] Serum proteins, particularly human serum albumin (HSA), can bind to the compound, reducing the "free" concentration of this compound available to interact with its target ion channel.[4][5] This sequestration effect can lead to a significant underestimation of the compound's potency.

Q3: How does serum protein binding affect my this compound dose-response curve?

Serum protein binding reduces the free fraction of this compound, meaning a higher total concentration of the compound is required to achieve the same biological effect. This manifests as a rightward shift in the dose-response curve, resulting in a higher apparent EC₅₀ value. The magnitude of this shift depends on the concentration of serum proteins and the binding affinity of this compound for these proteins.[4][6]

Q4: Besides protein binding, what are other potential serum-related interferences? While protein binding is the most common issue, other interferences can include:

  • Enzymatic Degradation: Serum contains enzymes that could potentially metabolize or degrade this compound, reducing its effective concentration over time.

  • Direct Target Interference: Endogenous molecules within the serum could potentially interact with K₂P channels, modulating their activity and interfering with the action of this compound.[7]

  • Assay Signal Interference: Components in the serum may interfere with the assay readout itself, for example, by causing high background fluorescence or quenching the signal in fluorescence-based assays.[7][8]

Troubleshooting Guide

Problem: The EC₅₀ value for this compound is much higher in my cell-based assay (with serum) compared to a biochemical assay (without serum).

  • Likely Cause: Serum protein binding is reducing the free concentration of this compound available to activate the K₂P channels on the cells.[3][4] Cell-based assays are generally more susceptible to these effects than purified, protein-free biochemical assays.[9][10][11]

  • Troubleshooting Steps:

    • Quantify the Shift: Perform a parallel experiment measuring the EC₅₀ of this compound in your cell-based assay using both your standard serum concentration (e.g., 10% FBS) and a low-serum or serum-free condition. This will help you determine the magnitude of the serum-induced shift.

    • Reduce Serum Concentration: If your cells can tolerate it for the duration of the assay, reduce the serum percentage. Test a range (e.g., 0.5%, 1%, 2%, 5%) to find a balance between cell viability and minimizing protein binding effects.[6]

    • Use Purified Proteins: To confirm that albumin is the primary binding partner, repeat the experiment in serum-free media supplemented with purified bovine serum albumin (BSA) or human serum albumin (HSA) at physiological concentrations (approx. 40 mg/mL).

Problem: I observe high variability in my this compound activity results between different experiments.

  • Likely Cause: Inconsistent serum batches are a common source of variability. Different lots of serum can have varying protein compositions and concentrations, leading to different levels of this compound binding.

  • Troubleshooting Steps:

    • Standardize Serum Lot: Purchase a large single lot of serum for your entire series of experiments.

    • Qualify New Lots: Before switching to a new lot of serum, perform a bridging experiment where you test the EC₅₀ of this compound using both the old and new lots side-by-side to quantify any differences.

    • Heat Inactivation: Ensure your serum heat-inactivation protocol is consistent, as this can affect protein integrity.

Quantitative Data Summary

The following table illustrates the potential impact of serum on this compound activity. Note that these are representative data used for illustration.

Assay ConditionSerum ConcentrationApparent EC₅₀ of this compound (µM)Fold Shift in EC₅₀
Biochemical (e.g., Ion Flux)0%25(Baseline)
Cell-Based2% FBS451.8x
Cell-Based5% FBS803.2x
Cell-Based10% FBS1556.2x

Experimental Protocols

Protocol: Determining the Effect of Serum on this compound Activity in a Cell-Based Assay

This protocol outlines a method to quantify the impact of Fetal Bovine Serum (FBS) on this compound potency using a cell line expressing a target K₂P channel (e.g., TREK-1).

  • Cell Preparation:

    • Seed cells expressing the K₂P channel of interest into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Culture cells in their standard growth medium (e.g., DMEM + 10% FBS).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1]

    • Create a serial dilution series of this compound in DMSO.

    • Prepare final compound plates by diluting the DMSO series into two different assay buffers:

      • Buffer A (Serum-Free): Serum-free cell culture medium.

      • Buffer B (Serum-Containing): Cell culture medium containing your desired FBS concentration (e.g., 10%).

  • Assay Procedure (Example using a fluorescent membrane potential dye):

    • Wash the cell plates with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

    • After the loading period, replace the dye solution with either Buffer A or Buffer B containing the corresponding this compound dilutions.

    • Incubate for the desired time to allow for channel activation.

    • Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence signal to vehicle (DMSO) controls.

    • Plot the normalized signal against the logarithm of the this compound concentration for both the serum-free and serum-containing conditions.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each condition.

    • Calculate the fold-shift in EC₅₀ by dividing the EC₅₀ value obtained in serum-containing media by the value from serum-free media.

Visualizations

cluster_0 Troubleshooting Workflow: Unexpected this compound Activity start Unexpected Result (e.g., High EC50) q_serum Is serum present in the assay? start->q_serum check_binding Hypothesis: Serum protein binding is reducing free compound q_serum->check_binding Yes no_serum Investigate other assay parameters (e.g., cell health, reagent stability). q_serum->no_serum No run_serum_shift Action: Run dose-response with and without serum check_binding->run_serum_shift analyze_shift Analyze Fold-Shift in EC50 run_serum_shift->analyze_shift significant_shift Result: Potency is serum-dependent. Consider protein binding in all future experiments. analyze_shift->significant_shift Shift > 2-fold no_shift Result: Serum is not the primary cause. Investigate other factors. analyze_shift->no_shift Shift < 2-fold

Caption: Troubleshooting logic for unexpected this compound in vitro results.

cluster_1 Mechanism of Serum Interference on this compound Activity Total_ML67_33 Total this compound Added to Assay Medium Free_ML67_33 Free this compound (Biologically Active) Total_ML67_33->Free_ML67_33 Serum_Proteins Serum Proteins (e.g., Albumin) Bound_ML67_33 Protein-Bound this compound (Inactive Reservoir) Serum_Proteins->Bound_ML67_33 Free_ML67_33->Bound_ML67_33 Binding Equilibrium K2P_Channel K2P Channel Target (TREK-1) Free_ML67_33->K2P_Channel Binds & Activates Biological_Effect Biological Effect (K+ Channel Activation) K2P_Channel->Biological_Effect

Caption: How serum proteins reduce the free, active concentration of this compound.

References

Technical Support Center: Ensuring Consistent Delivery of ML67-33 in Perfusion Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully delivering the K2P potassium channel activator, ML67-33, in perfusion systems. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when using this compound in a perfusion system.

Issue Potential Cause Recommended Solution
Precipitation of this compound in the media reservoir or tubing. 1. High final concentration of this compound: The concentration in the perfusion medium exceeds its aqueous solubility. 2. High final DMSO concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the aqueous medium can still lead to precipitation of the compound. Generally, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[1] 3. Rapid dilution: Adding a concentrated DMSO stock of this compound directly into a large volume of medium can cause the compound to "crash out" of solution. 4. Low temperature of the medium: Using cold medium can decrease the solubility of this compound.1. Determine the optimal working concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound. 2. Minimize final DMSO concentration: Prepare a higher concentration stock of this compound in DMSO to allow for a smaller volume to be added to the medium. Always calculate the final DMSO concentration to ensure it remains within a non-toxic and soluble range. 3. Use a serial dilution approach: First, create an intermediate dilution of the this compound DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the perfusion medium. Introduce the compound dropwise while gently swirling the medium.[2] 4. Use pre-warmed medium: Always use cell culture medium that has been pre-warmed to 37°C.
Inconsistent or lower-than-expected biological effect. 1. Unstable compound concentration: The concentration of this compound may not be stable over the course of the perfusion experiment due to degradation or absorption to the tubing or chamber material. 2. Sub-optimal flow rate: The flow rate in the perfusion system can impact drug efficacy.[3] 3. Cell health: The continuous flow and shear stress in a perfusion system can affect cell health and responsiveness to the compound.1. Pre-condition the system: Before introducing the cells, run the perfusion system with the this compound-containing medium for a period to allow for equilibration and saturation of any non-specific binding sites in the tubing and chamber. 2. Optimize the flow rate: The optimal flow rate will depend on the specific cell type and perfusion system. It's recommended to test a range of flow rates to determine the one that provides the most consistent and robust biological response. 3. Monitor cell viability: Continuously monitor cell health and viability throughout the experiment. Ensure that the perfusion parameters are not adversely affecting the cells.
Cell toxicity observed after introducing this compound. 1. DMSO toxicity: The final concentration of DMSO in the perfusion medium may be too high for the specific cell type being used. Most cell lines can tolerate up to 0.5% DMSO, but primary cells can be more sensitive.[1] 2. High concentration of this compound: The concentration of this compound itself may be cytotoxic.1. Perform a DMSO toxicity control: Run a parallel perfusion experiment with the same final concentration of DMSO in the medium but without this compound to assess the effect of the solvent on cell viability. Aim for a final DMSO concentration below 0.1% if possible.[1] 2. Conduct a dose-response curve: Determine the EC50 and cytotoxic concentrations of this compound for your specific cell type in your perfusion system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: How can I calculate the final DMSO concentration in my perfusion medium?

A2: To calculate the final DMSO concentration, use the following formula:

Final DMSO % = (Volume of this compound DMSO stock added / Total volume of medium) * 100

For example, if you add 10 µL of a 10 mM this compound stock in 100% DMSO to 10 mL of medium, the final DMSO concentration will be 0.1%.

Q3: Can I pre-mix a large batch of this compound-containing medium for a long-term perfusion experiment?

A3: It is generally recommended to prepare fresh this compound-containing medium regularly, ideally daily, for long-term experiments. This minimizes the risk of compound degradation or precipitation over time. If you must prepare a larger batch, store it at 4°C and visually inspect for any signs of precipitation before use. Always pre-warm the medium to 37°C before introducing it to the perfusion system.

Q4: What type of tubing is recommended for perfusion experiments with hydrophobic compounds like this compound?

A4: It is advisable to use tubing with low protein binding and low compound absorption properties, such as platinum-cured silicone or Tygon tubing. It is also good practice to pre-condition the tubing by flushing it with the this compound-containing medium before starting the experiment to minimize compound loss due to absorption.

Q5: How does the flow rate in a perfusion system affect the delivery of this compound?

A5: The flow rate can influence the shear stress experienced by the cells and the residence time of the compound in the cell culture chamber.[3] A higher flow rate can increase the delivery of the compound to the cells but may also increase shear stress. The optimal flow rate should be determined empirically for your specific experimental setup.

Quantitative Data Summary

Parameter Value Cell Type/System
This compound EC50 (K2P2.1/TREK-1) 21.8 - 29.4 µMXenopus oocytes
This compound EC50 (K2P10.1/TREK-2) 30.2 µMXenopus oocytes
This compound EC50 (K2P4.1/TRAAK) 27.3 µMXenopus oocytes
Recommended Final DMSO Concentration < 0.5% (ideally < 0.1%)General cell culture

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Perfusion Systems
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C.

  • On the day of the experiment, thaw the 10 mM stock solution at room temperature.

  • Warm the required volume of cell culture medium to 37°C.

  • Prepare an intermediate dilution of this compound. For a final concentration of 10 µM with 0.1% DMSO, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. Gently vortex to mix. This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare the final working solution. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be introduced into the perfusion system.

Protocol 2: Introducing this compound into a Running Perfusion System
  • Establish a stable cell culture in the perfusion system. Ensure that the cells are healthy and that the system is running without leaks or bubbles.

  • Prepare the this compound working solution as described in Protocol 1.

  • Prime the delivery line. If your perfusion system has a separate line for drug delivery, flush this line with the this compound working solution to remove any air and to pre-condition the tubing.

  • Introduce the compound. Switch the medium source from the control medium to the this compound working solution.

  • Monitor the experiment. Continuously monitor the cells for the expected biological response and for any signs of toxicity.

  • Collect samples. If required, collect samples from the outlet of the perfusion system to measure the concentration of this compound over time.

Visualizations

ML67_33_Signaling_Pathway This compound Signaling Pathway ML67_33 This compound K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_Channel Activates C_Type_Gate C-Type Gate Activation K2P_Channel->C_Type_Gate K_Efflux K+ Efflux C_Type_Gate->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound signaling pathway.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Delivery Start Inconsistent Delivery Observed Check_Precipitation Check for Precipitation in Reservoir/Tubing? Start->Check_Precipitation Check_Concentration Review Final this compound & DMSO Concentrations Check_Precipitation->Check_Concentration Yes Check_Flow_Rate Is Flow Rate Optimized? Check_Precipitation->Check_Flow_Rate No Optimize_Dilution Optimize Dilution Protocol (Serial Dilution) Check_Concentration->Optimize_Dilution Optimize_Dilution->Check_Flow_Rate Adjust_Flow_Rate Adjust and Monitor Flow Rate Check_Flow_Rate->Adjust_Flow_Rate No Check_Cell_Health Assess Cell Viability and Morphology Check_Flow_Rate->Check_Cell_Health Yes Adjust_Flow_Rate->Check_Cell_Health Precondition_System Pre-condition System with Compound Check_Cell_Health->Precondition_System Success Consistent Delivery Achieved Precondition_System->Success

References

Validation & Comparative

A Comparative Guide to TREK Channel Activators: ML67-33 versus Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent activators of the TWIK-related potassium (TREK) channel subfamily: the synthetic small molecule ML67-33 and the endogenous polyunsaturated fatty acid, arachidonic acid. TREK channels, including TREK-1 (K2P2.1) and TREK-2 (K2P10.1), are critical regulators of neuronal excitability and are considered promising therapeutic targets for a range of neurological disorders, including pain and migraine.[1][2] This document synthesizes experimental data to objectively compare the performance, mechanism of action, and selectivity of these two activators.

Performance and Efficacy

This compound is a potent activator of the TREK subfamily of two-pore domain potassium (K2P) channels.[2][3][4] Experimental data from studies on heterologously expressed channels provide a clear quantitative profile of its activity. Arachidonic acid is a well-established, albeit less specific, activator of these channels.[3][5][6] While direct side-by-side dose-response curves are not always presented in the literature, the maximal activation achieved by this compound has been shown to be comparable to that of arachidonic acid.[3]

Quantitative Comparison of this compound and Arachidonic Acid

The following table summarizes the key quantitative parameters for this compound's activation of TREK channels.

ActivatorChannelExpression SystemPotency (EC50)Efficacy (Emax)Reference
This compound TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4 µM~11-fold increase[2][3][4]
TREK-1 (K2P2.1)HEK293 cells9.7 µM~11.4-fold increase[3]
TREK-2 (K2P10.1)Xenopus oocytes30.2 µMNot specified[2][4]
TRAAK (K2P4.1)Xenopus oocytes27.3 µMNot specified[2][4]
Arachidonic Acid TREK-1 (K2P2.1)VariousPotency variesComparable to this compound[3][7]
TREK-2 (K2P10.1)VariousActivatesNot specified[6]
TRAAK (K2P4.1)VariousActivatesNot specified[8]

Mechanism of Action: A Tale of Two Pathways

A key differentiator between this compound and arachidonic acid lies in their distinct mechanisms of channel activation.

This compound activates TREK channels through a novel mechanism that involves direct interaction with the channel's C-type gate at the selectivity filter.[3] This action is independent of the intracellular C-terminal domain (Ct), a region crucial for the action of many other physical and chemical stimuli.[3]

Arachidonic acid , in contrast, exerts its activating effect on TREK-1 through a mechanism that is critically dependent on the intracellular C-terminal domain.[3][5] This domain acts as a sensor for various stimuli, including mechanical stretch and intracellular pH.[5]

cluster_ML67_33 This compound Activation Pathway cluster_AA Arachidonic Acid Activation Pathway ML67_33 This compound C_type_gate C-type Gate (Selectivity Filter) ML67_33->C_type_gate Direct Interaction TREK_Channel_Activation_M TREK Channel Activation C_type_gate->TREK_Channel_Activation_M AA Arachidonic Acid C_terminus Intracellular C-terminus (Ct) AA->C_terminus Dependent Interaction TREK_Channel_Activation_A TREK-1 Channel Activation C_terminus->TREK_Channel_Activation_A

Figure 1. Contrasting activation pathways of this compound and Arachidonic Acid on TREK channels.

Selectivity Profile

This compound demonstrates selectivity for the TREK subfamily of K2P channels (TREK-1, TREK-2, and TRAAK).[3] It has been shown to be ineffective against more distantly related members of the K2P family, such as TASK-1, TASK-2, TASK-3, and TRESK, as well as the voltage-gated channel Kv7.2 (KCNQ2).[3]

Arachidonic acid is a less specific activator. While it robustly activates TREK-1, TREK-2, and TRAAK channels, it is also known to modulate the activity of a wide range of other ion channels, which can lead to off-target effects in complex biological systems.[6][8]

Experimental Protocols

The following are generalized protocols for the key electrophysiological techniques used to characterize and compare TREK channel activators.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used for the initial characterization of ion channel modulators on heterologously expressed channels.

cluster_TEVC TEVC Experimental Workflow Oocyte_Prep Prepare Xenopus Oocytes and Inject with TREK Channel cRNA Incubation Incubate Oocytes for 2-5 days to allow channel expression Oocyte_Prep->Incubation Mounting Mount Oocyte in Recording Chamber and Impale with Two Electrodes Incubation->Mounting Recording Record Baseline Current using Voltage Clamp Amplifier Mounting->Recording Perfusion Perfuse with Activator (this compound or Arachidonic Acid) Recording->Perfusion Data_Acquisition Record Activated Current and Construct Dose-Response Curves Perfusion->Data_Acquisition

References

ML67-33: A Comparative Analysis of its Selectivity Profile Against K2P Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and potency of the small molecule activator ML67-33 against various two-pore domain potassium (K2P) channels. The information presented herein is supported by experimental data to aid researchers in evaluating the utility of this compound for their specific applications.

Quantitative Selectivity Profile of this compound

This compound demonstrates marked specificity for the thermo- and mechano-sensitive members of the K2P channel family, particularly the TREK subfamily. The compound is a potent activator of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels, while showing no significant effect on more distantly related K2P channels.[1][2]

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for various K2P channels, providing a clear quantitative comparison of its potency.

K2P ChannelAliasExpression SystemEC50 (μM)Efficacy (Fold Activation)Reference
K2P2.1TREK-1Xenopus oocytes36.3 ± 1.011.1 ± 0.4[1]
K2P2.1TREK-1HEK-293T cells9.7 ± 1.211.4 ± 1.1[1]
K2P10.1TREK-2Xenopus oocytes30.2 ± 1.4-[1]
K2P4.1TRAAKXenopus oocytes27.3 ± 1.2-[1]
K2P5.1TASK-2Xenopus oocytesIneffective-[1][2]
K2P3.1TASK-1Xenopus oocytesIneffective-[1][2]
K2P9.1TASK-3Xenopus oocytesIneffective-[1][2]
K2P18.1TRESKXenopus oocytesIneffective-[1][2]
Kv7.2KCNQ2Xenopus oocytesIneffective-[1]

Mechanism of Action: Targeting the C-type Gate

Biophysical studies have revealed that this compound exerts its activating effect through a direct interaction with the extracellular C-type gate of the K2P channel.[1][2] This mechanism is distinct from many other K2P modulators and suggests that the key targets for this compound action are conserved elements within the TREK subfamily.[1][2] The rapid and reversible nature of this compound's action further supports a direct effect on the channel's core gating machinery.[1]

ML67_33 This compound K2P_Channel K2P Channel (TREK Subfamily) ML67_33->K2P_Channel Binds to C_Type_Gate Extracellular C-type Gate K2P_Channel->C_Type_Gate Modulates K_Efflux Increased K+ Efflux C_Type_Gate->K_Efflux Leads to cluster_expression Channel Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Xenopus Xenopus oocytes (cRNA injection) TEVC Two-Electrode Voltage Clamp (Oocytes) Xenopus->TEVC HEK293T HEK-293T cells (Transfection) PatchClamp Whole-Cell Patch Clamp (HEK-293T) HEK293T->PatchClamp DoseResponse Dose-Response Curves TEVC->DoseResponse PatchClamp->DoseResponse HillFit Hill Equation Fitting DoseResponse->HillFit EC50 Determine EC50 & Emax HillFit->EC50

References

A Functional Comparison of ML67-33 and Fenamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective functional comparison of the selective K2P channel activator, ML67-33, and the broad-spectrum ion channel modulators, the fenamates. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the distinct signaling pathways and workflows.

Executive Summary

This guide delineates the functional distinctions between this compound, a selective activator of the two-pore domain potassium (K2P) channel subfamily including TREK-1, TREK-2, and TRAAK, and fenamates, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes but also exhibit broad-spectrum activity on various ion channels. While both compound types modulate ion channel function, their selectivity profiles and primary mechanisms of action differ significantly. This compound offers a targeted approach for modulating specific K2P channels, whereas fenamates exert a more pleiotropic effect on a range of ion channels, in addition to their well-established anti-inflammatory properties.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for this compound and various fenamates on their respective primary targets and other ion channels.

Table 1: Potency of this compound on K2P Channels

CompoundChannelPotency (EC50)Cell SystemReference
This compoundK2P2.1 (TREK-1)9.7 µMHEK293 cells[1]
This compoundK2P2.1 (TREK-1)36.3 µMOocytes[1][2]
This compoundK2P10.1 (TREK-2)30.2 µMOocytes[2][3]
This compoundK2P4.1 (TRAAK)27.3 µMOocytes[2][3]

Table 2: Potency of Fenamates on Cyclooxygenase (COX) Enzymes

CompoundEnzymePotency (IC50)Assay Type
Mefenamic AcidCOX-1-Varies
COX-2-Varies
Flufenamic AcidCOX-1-Varies
COX-2-Varies
Tolfenamic AcidCOX-1-Varies
COX-2-Varies
Meclofenamic AcidCOX-1-Varies
COX-2-Varies

Note: Specific IC50 values for COX inhibition by fenamates vary depending on the assay conditions and are extensively documented in the literature.

Table 3: Reported Activities of Fenamates on Various Ion Channels

FenamateIon Channel FamilySpecific Channel(s)EffectPotency (IC50/EC50)
Flufenamic AcidK2PTREK-1, TREK-2, TRAAKActivation100 µM (concentration tested)
Niflumic AcidK2PTREK-1, TREK-2, TRAAKActivation100 µM (concentration tested)
Mefenamic AcidK2PTREK-1, TREK-2, TRAAKActivation100 µM (concentration tested)
Mefenamic AcidTRPTRPM3InhibitionPotent and selective blocker
Flufenamic AcidTRPTRPA1Activation-
Niflumic AcidTRPTRPA1ActivationLess potent than Flufenamic acid
Mefenamic AcidTRPTRPA1Activation-
Flufenamic AcidChloride ChannelsVariousModulation (Activation/Inhibition)Varies
Tolfenamic AcidChloride ChannelsVariousModulation (Activation/Inhibition)Varies
Mefenamic AcidSodium ChannelshNav1.7, hNav1.8Inhibition-
Flufenamic AcidSodium ChannelshNav1.7, hNav1.8Inhibition-
Tolfenamic AcidSodium ChannelshNav1.7, hNav1.8Inhibition-
Flufenamic AcidCalcium Channels-Inhibition of Ca2+ influx10-100 µM
Tolfenamic AcidCalcium Channels-Inhibition of Ca2+ influx10-100 µM

Note: The effects of fenamates on ion channels are often concentration-dependent and can vary between different experimental systems.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and fenamates are illustrated in the following diagrams.

ML67_33_Pathway cluster_membrane ML67_33 This compound K2P_channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_channel Activates K_efflux K+ Efflux K2P_channel->K_efflux Extracellular Extracellular Space Membrane Cell Membrane Intracellular Intracellular Space Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Modulation of Cellular Excitability Hyperpolarization->Cellular_Response

Caption: Mechanism of action of this compound.

Fenamate_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_ion_channels Ion Channel Modulation Fenamates Fenamates (Mefenamic Acid, etc.) COX COX-1 / COX-2 Fenamates->COX Inhibits K2P K2P Channels Fenamates->K2P Modulates TRP TRP Channels Fenamates->TRP Modulates Cl_channels Chloride Channels Fenamates->Cl_channels Modulates Na_channels Sodium Channels Fenamates->Na_channels Modulates Ca_channels Calcium Channels Fenamates->Ca_channels Modulates Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Dual mechanism of action of fenamates.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound and fenamates.

K2P Channel Activity Assay (for this compound and Fenamates)

Objective: To measure the effect of compounds on the activity of specific K2P channels.

Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel of interest (e.g., TREK-1, TREK-2, TRAAK).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard recording solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

    • The membrane potential is held at a specific voltage (e.g., -80 mV).

    • Voltage ramps or steps are applied to elicit channel currents.

  • Compound Application: The compound of interest (this compound or a fenamate) is perfused into the recording chamber at various concentrations.

  • Data Analysis: The change in current amplitude in the presence of the compound is measured and used to determine EC50 or IC50 values.

TEVC_Workflow Oocyte_Prep Oocyte Preparation cRNA_Injection cRNA Injection (K2P Channel) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation TEVC_Recording Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Compound_App Compound Application TEVC_Recording->Compound_App Data_Analysis Data Analysis (EC50/IC50 determination) Compound_App->Data_Analysis

Caption: Workflow for TEVC recording in oocytes.

Cyclooxygenase (COX) Inhibition Assay (for Fenamates)

Objective: To determine the inhibitory potency of fenamates on COX-1 and COX-2 enzymes.

Methodology: Fluorometric or Colorimetric Assay

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and a solution of the fenamate to be tested.

  • Enzyme Incubation: In a microplate, combine the COX-1 or COX-2 enzyme with the assay buffer, heme, and the test fenamate at various concentrations. Incubate for a specified time to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection:

    • Fluorometric: The production of prostaglandin (B15479496) G2 (PGG2) is coupled to the oxidation of a fluorogenic probe, and the increase in fluorescence is measured over time.

    • Colorimetric: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate.

  • Data Analysis: The rate of reaction is calculated for each fenamate concentration. The percent inhibition is plotted against the log of the inhibitor concentration to determine the IC50 value.

COX_Assay_Workflow Reagent_Prep Reagent Preparation Enzyme_Inhibitor_Incubation Enzyme + Inhibitor Incubation Reagent_Prep->Enzyme_Inhibitor_Incubation Substrate_Addition Substrate Addition (Arachidonic Acid) Enzyme_Inhibitor_Incubation->Substrate_Addition Detection Detection (Fluorometric/Colorimetric) Substrate_Addition->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: General workflow for a COX inhibition assay.

Conclusion

This compound and fenamates represent two distinct classes of molecules with different primary mechanisms of action and selectivity profiles. This compound is a valuable research tool for selectively activating a specific subset of K2P channels, offering a targeted approach to studying their physiological roles. In contrast, fenamates are established anti-inflammatory drugs with a primary mechanism of COX inhibition, but they also exhibit a broad and complex modulatory effect on a variety of ion channels. This pleiotropy may contribute to their therapeutic effects and side-effect profiles but makes them less suitable as selective probes for specific ion channels. The choice between these compounds for research or therapeutic development will depend on the specific scientific question and the desired level of target selectivity.

References

Comparative Guide to Positive Controls for TREK Channel Activation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of commonly used positive controls for activating TWIK-related potassium (TREK) channels, including TREK-1, TREK-2, and TRAAK. It is intended for researchers, scientists, and drug development professionals engaged in the study of these important two-pore domain potassium (K2P) channels. The guide summarizes quantitative data for various activators and provides detailed experimental protocols for key assays.

Comparison of Positive Controls

A variety of small molecules and lipids have been identified as activators of TREK family channels. Their efficacy and selectivity can vary significantly. The following table summarizes the quantitative data for several established positive controls.

CompoundTarget Channel(s)EC50 ValueSelectivity Notes
BL-1249 TREK-1, TREK-2, TRAAKTREK-1: 5.5 µM, TREK-2: 8.0 µMActivates all TREK subfamily members.[1][2] More potent on TREK-1 and TREK-2 than TRAAK.[2] Exhibits selectivity for bladder tissue over vascular tissue.[1]
Riluzole TREK-1, TREK-2, TRAAKNot specified in snippetsActivates TREK-1 and TRAAK channels.[3][4] Also affects other ion channels, so not highly selective for TREK channels.[3][4]
ML335 TREK-1, TREK-2TREK-1: 14.3 µM, TREK-2: 5.2 µMSelective activator of TREK-1 and TREK-2; does not activate TRAAK.[5]
ML402 TREK-1, TREK-2TREK-1: 13.7 µM, TREK-2: 5.9 µMActivates TREK-1 and TREK-2.[5]
Arachidonic Acid TREK-1, TREK-2, TRAAKNot specified in snippetsA polyunsaturated fatty acid that activates all TREK subfamily members.[6][7][8][9]
Flufenamic Acid TREK-1Not specified in snippetsA non-steroidal anti-inflammatory drug (NSAID) known to activate TREK-1.[6]
11-deoxy prostaglandin (B15479496) F2α TREK-2~0.294 µMIdentified as a potent and selective activator of TREK-2.[10][11]
Carbamazepine TREK-1Activates at 100 µMAn anticonvulsant that significantly activates TREK-1 but not TREK-2.[12]
Valproate TREK-1Activates at 100 µMA mood stabilizer that activates TREK-1 but not TREK-2.[12]

Experimental Protocols

Accurate assessment of TREK channel activation requires robust experimental methods. The two most common techniques are patch-clamp electrophysiology and thallium flux assays.

1. Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through channels in the cell membrane, providing detailed information about channel activity.

  • Cell Preparation:

    • HEK293 cells stably or transiently expressing the human TREK channel of interest (e.g., hTREK-1) are commonly used.[6]

    • Cells are cultured on glass coverslips for 24-72 hours post-transfection.[13]

  • Recording Solutions:

    • Intracellular (Pipette) Solution: Typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, and 3 MgCl2, with pH adjusted to 7.4.[13]

    • Extracellular (Bath) Solution: Typically contains (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, and 10 HEPES.[13]

  • Recording Procedure:

    • Glass pipettes with a resistance of 3-6 MΩ are used to form a high-resistance seal with the cell membrane (giga-seal).[13]

    • The whole-cell configuration is established by rupturing the cell membrane patch under the pipette tip.

    • Currents are recorded using a voltage-ramp protocol (e.g., from -100 mV to +50 mV over 1 second) to observe the current-voltage relationship.[13]

    • The test compound (positive control) is applied to the bath solution, and changes in current density are measured at a specific voltage (e.g., 0 mV).[6][13]

    • Data is acquired and analyzed using appropriate software (e.g., pCLAMP).

2. Thallium Flux Assay

This is a high-throughput screening (HTS) method that uses the flux of thallium ions (Tl+) as a surrogate for potassium ions (K+) to measure channel activity.

  • Principle: TREK channels are permeable to Tl+. A Tl+-sensitive fluorescent dye (e.g., Thallos-AM) is loaded into the cells. Upon channel activation, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

  • Cell Preparation:

    • HEK293 cells stably expressing the TREK channel of interest are seeded into 96- or 384-well plates.[6]

  • Assay Procedure:

    • Cells are loaded with a Tl+-sensitive fluorescent dye.

    • The baseline fluorescence (F0) is measured.

    • A stimulus buffer containing the positive control (e.g., BL-1249) and Tl+ is added to the wells.[6]

    • The change in fluorescence (ΔF) is monitored over time using a fluorescence plate reader.

    • The data is often normalized as the change in fluorescence over the initial fluorescence (ΔF/F0).[6]

    • This method is well-suited for screening large compound libraries to identify novel TREK channel activators.[6][10]

Visualizations

Experimental Workflow for TREK Channel Activator Screening and Validation

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Characterization HTS_assay Thallium Flux Assay primary_hits Primary Hits HTS_assay->primary_hits compound_library Compound Library compound_library->HTS_assay dose_response Dose-Response Curve primary_hits->dose_response Confirmation electrophysiology Patch-Clamp Electrophysiology dose_response->electrophysiology Mechanism of Action selectivity Selectivity Profiling electrophysiology->selectivity Target Specificity validated_hits Validated Activators selectivity->validated_hits

Caption: Workflow for identifying and validating TREK channel activators.

Signaling Pathway for Direct TREK Channel Activation

G activator Small Molecule Activator (e.g., ML335) pocket Modulator Pocket activator->pocket Binds to channel TREK Channel (TREK-1/TREK-2) gate C-type Gate channel->gate Stabilizes Open State hyperpolarization Membrane Hyperpolarization gate->hyperpolarization K+ Efflux excitability Decreased Neuronal Excitability hyperpolarization->excitability

Caption: Direct activation of TREK channels by a small molecule.

References

Assessing the In Vivo Specificity of ML67-33: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, pharmacology, and drug development, the precise modulation of ion channels in vivo is paramount for elucidating their physiological roles and for the development of targeted therapeutics. ML67-33 has emerged as a valuable tool for activating a specific subset of potassium two-pore domain (K2P) channels. This guide provides a comprehensive comparison of this compound with an alternative compound, BL-1249, focusing on their in vivo specificity, supported by experimental data and detailed protocols.

Introduction to this compound and K2P Channel Modulation

This compound is a selective activator of the temperature- and mechano-sensitive subfamily of K2P channels, which includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] These channels are critical regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, anesthesia, and mood regulation. This compound exerts its effects by directly targeting the extracellular C-type gate of these channels, a mechanism distinct from many other K2P modulators. This specificity makes this compound a potentially powerful tool for in vivo studies. However, a thorough assessment of its specificity in a complex biological system is crucial.

This guide compares this compound with BL-1249, another activator of TREK-1 and TREK-2 channels, to provide a clearer understanding of their respective in vivo performance.

Comparative Analysis of In Vitro and In Vivo Specificity

Table 1: In Vitro Selectivity Profile of this compound and BL-1249

CompoundPrimary TargetsEC50 Values (in vitro)Ineffective AgainstReference
This compound K2P2.1 (TREK-1), K2P10.1 (TREK-2), K2P4.1 (TRAAK)TREK-1: 21.8 - 29.4 µM, TREK-2: 30.2 µM, TRAAK: 27.3 µM (Xenopus oocytes)K2P3.1 (TASK-1), K2P9.1 (TASK-3), K2P18.1 (TRESK), Kv7.2[1][2]
BL-1249 K2P2.1 (TREK-1), K2P10.1 (TREK-2)TREK-1: 5.5 µM, TREK-2: 8.0 µM (Xenopus oocytes)Other K2P subfamilies[3][4]

Table 2: Summary of In Vivo Experimental Data

CompoundAnimal ModelDoseObserved On-Target EffectObserved Off-Target Effects/Side EffectsReference
This compound Rat Migraine Model1 mg/kg (i.p.)Reduced trigeminal ganglion sensory neuron excitability and migraine-like pain phenotype.Not explicitly reported in the study.[5]
BL-1249 Anesthetized Rat1 mg/kg (i.v.)Decreased the number of isovolumic bladder contractions.Did not significantly affect blood pressure, suggesting bladder vs. vascular selectivity.[4][6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

K2P_Channel_Activation_Pathway Signaling Pathway of K2P Channel Activation by this compound/BL-1249 cluster_membrane Cell Membrane K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) K_Efflux K+ Efflux K2P_Channel->K_Efflux Activation ML67_33_BL1249 This compound / BL-1249 (Extracellular) C_Type_Gate Extracellular C-Type Gate ML67_33_BL1249->C_Type_Gate Binds to and stabilizes open state C_Type_Gate->K2P_Channel Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of K2P channel activation by this compound and BL-1249.

In_Vivo_Specificity_Workflow Experimental Workflow for In Vivo Specificity Assessment cluster_animal_model Animal Model (e.g., Rat) cluster_ex_vivo Ex Vivo / In Vitro Analysis Administration Compound Administration (this compound or BL-1249) Behavioral_Assay On-Target Behavioral Assay (e.g., Migraine pain, Bladder contraction) Administration->Behavioral_Assay Off_Target_Monitoring Off-Target Monitoring (e.g., Blood pressure, Motor function) Administration->Off_Target_Monitoring Tissue_Harvest Tissue Harvest (Target and Non-Target Organs) Behavioral_Assay->Tissue_Harvest Off_Target_Monitoring->Tissue_Harvest Electrophysiology Electrophysiology (Patch-clamp on isolated cells) Tissue_Harvest->Electrophysiology Biodistribution Biodistribution Analysis (e.g., LC-MS/MS) Tissue_Harvest->Biodistribution

Caption: Workflow for assessing in vivo specificity of K2P channel activators.

Detailed Experimental Protocols

The following are summaries of protocols adapted from the cited literature for assessing the in vivo effects of K2P channel activators.

In Vivo Migraine Model (adapted from Prado et al., 2021)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Migraine Induction: Chronic intermittent administration of a nitric oxide (NO) donor to induce mechanical allodynia, a proxy for migraine-like pain.

  • Compound Administration: this compound is dissolved in a vehicle (e.g., saline with 0.1% DMSO) and administered intraperitoneally (i.p.) at a dose of 1 mg/kg.

  • Behavioral Assessment: Facial mechanical allodynia is measured using von Frey filaments. The withdrawal threshold of the face in response to mechanical stimulation is recorded before and at multiple time points after compound administration.

  • Ex Vivo Electrophysiology: After the behavioral experiments, trigeminal ganglion (TG) neurons are isolated. Patch-clamp recordings are performed to measure the effects of this compound on TREK1/2 currents and neuronal excitability (e.g., resting membrane potential, action potential firing frequency).

In Vivo Bladder Contraction Model (adapted from Tertyshnikova et al., 2005)
  • Animal Model: Anesthetized female Sprague-Dawley rats.

  • Surgical Preparation: The bladder is catheterized for the measurement of isovolumic contractions. Arterial and venous catheters are placed for blood pressure monitoring and compound administration, respectively.

  • Compound Administration: BL-1249 is administered intravenously (i.v.) at a dose of 1 mg/kg.

  • Physiological Measurements: Isovolumic bladder contractions and mean arterial blood pressure are continuously recorded before and after compound administration.

  • In Vitro Organ Bath Experiments: To complement the in vivo findings, isolated bladder and aortic strips are mounted in organ baths. The relaxant effects of BL-1249 on pre-contracted tissues are measured to assess tissue selectivity.

Conclusion and Recommendations

Both this compound and BL-1249 are valuable tools for the in vivo activation of TREK subfamily K2P channels.

  • This compound has demonstrated efficacy in a central nervous system model (migraine) and exhibits a broad activation profile within the TREK subfamily (TREK-1, TREK-2, and TRAAK). Its specificity against other K2P subfamilies in vitro is a significant advantage.

  • BL-1249 has shown a more selective in vivo effect, targeting bladder tissue over vascular tissue, which is beneficial for studies requiring peripheral tissue selectivity. Its in vitro profile is more focused on TREK-1 and TREK-2.

Recommendations for Researchers:

  • The choice between this compound and BL-1249 should be guided by the specific research question and the target tissue of interest.

  • For studies focused on the central nervous system and requiring activation of the entire TREK subfamily, this compound is a strong candidate.

  • For investigations requiring more peripheral tissue selectivity, particularly in urological or gastrointestinal systems, BL-1249 may be more suitable due to its demonstrated in vivo selectivity profile.

  • It is crucial to include appropriate control experiments to assess potential off-target effects in any in vivo study. This should involve monitoring relevant physiological parameters (e.g., blood pressure, heart rate, motor coordination) and, where possible, conducting ex vivo analysis of non-target tissues.

  • Future studies directly comparing the in vivo specificity and pharmacokinetic profiles of this compound and BL-1249 in the same animal model would be highly valuable to the research community.

References

A Comparative Guide to K2P Channel Activators: ML67-33 vs. BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent activators of the two-pore domain potassium (K2P) channels, ML67-33 and BL-1249. The following sections present a comprehensive analysis of their dose-response relationships, mechanisms of action, and the experimental protocols used for their characterization. This information is intended to assist researchers in selecting the appropriate tool compound for their studies on K2P channel physiology and pharmacology.

Dose-Response Comparison of K2P Channel Activators

The potency of this compound and BL-1249 has been evaluated on key members of the TREK subfamily of K2P channels, namely K2P2.1 (TREK-1) and K2P4.1 (TRAAK). The half-maximal effective concentrations (EC50) from electrophysiological studies are summarized in the table below.

CompoundTarget ChannelEC50 (µM)Experimental SystemReference
This compound K2P2.1 (TREK-1)9.7 ± 1.2HEK-293T cells[1]
K2P2.1 (TREK-1)36.3 ± 1.1Xenopus oocytes[1]
K2P4.1 (TRAAK)27.3 ± 1.2Xenopus oocytes
BL-1249 K2P2.1 (TREK-1)5.5 ± 1.2Xenopus oocytes[2][3][4]
K2P10.1 (TREK-2)8.0 ± 0.8Xenopus oocytes[2][3][4]
K2P4.1 (TRAAK)48 ± 10Xenopus oocytes[2][3]

Mechanism of Action: A Tale of Two Binding Sites

Both this compound and BL-1249 activate TREK subfamily channels by modulating the channel's C-type gate, a critical component of the selectivity filter.[2][5] However, their precise mechanisms of action differ significantly.

This compound is understood to act directly on the extracellular C-type gate of the K2P channel.[5] Its activity is independent of the channel's C-terminal domain, a region known to be a sensor for various physical and chemical stimuli.[2][3]

In contrast, the action of BL-1249 is dependent on the C-terminal tail of the K2P2.1 (TREK-1) channel.[2][3] This suggests that BL-1249 may bind to a site that allosterically modulates the C-type gate through the C-terminal domain, or that its binding site directly involves residues in both the channel pore and the C-terminus. This differential dependence on the C-terminal tail provides a key distinction between the two compounds and offers a valuable tool for probing the gating mechanisms of K2P channels.

cluster_ML6733 This compound Pathway cluster_BL1249 BL-1249 Pathway ML6733 This compound Extracellular_Gate_ML Extracellular C-type Gate ML6733->Extracellular_Gate_ML Direct interaction Channel_Activation_ML Channel Activation Extracellular_Gate_ML->Channel_Activation_ML BL1249 BL-1249 CTerminal_Tail C-Terminal Tail BL1249->CTerminal_Tail Extracellular_Gate_BL Extracellular C-type Gate CTerminal_Tail->Extracellular_Gate_BL Allosteric modulation Channel_Activation_BL Channel Activation Extracellular_Gate_BL->Channel_Activation_BL

Signaling pathways for this compound and BL-1249.

Experimental Protocols

The dose-response data for this compound and BL-1249 were primarily generated using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes and whole-cell patch-clamp recordings in HEK-293T cells.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired K2P channel subunits.[6] Injected oocytes are then incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a recording solution.

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.[6]

    • The membrane potential is clamped to a holding potential (e.g., -80 mV).

    • Voltage steps or ramps are applied to elicit channel currents.

    • The compound of interest (this compound or BL-1249) is applied at various concentrations in the perfusion solution.

    • The resulting current responses are recorded and analyzed.

  • Data Analysis: The current amplitude at a specific voltage is plotted against the compound concentration to generate a dose-response curve. The data are then fitted with a Hill equation to determine the EC50 and Hill coefficient.

Whole-Cell Patch-Clamp in HEK-293T Cells
  • Cell Culture and Transfection: HEK-293T cells are cultured under standard conditions. For transient expression, cells are transfected with plasmids containing the cDNA for the K2P channel subunits, often along with a fluorescent marker like GFP to identify transfected cells.[7][8][9][10]

  • Electrophysiological Recording:

    • A coverslip with transfected cells is placed in a recording chamber on an inverted microscope.

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution and positioned near a transfected cell.

    • A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

    • The membrane potential is clamped, and voltage protocols are applied to record channel activity.

    • The test compound is applied to the cell via a perfusion system at increasing concentrations.

  • Data Analysis: Similar to TEVC, the current responses are measured and plotted against the compound concentration to determine the dose-response relationship and calculate the EC50.

cluster_tevc Two-Electrode Voltage Clamp (Xenopus oocytes) cluster_patch Whole-Cell Patch-Clamp (HEK-293T cells) Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation_O Incubation (2-5 days) Oocyte_Prep->Incubation_O TEVC_Recording TEVC Recording Incubation_O->TEVC_Recording Data_Analysis_T Data Analysis (Hill Fit) TEVC_Recording->Data_Analysis_T Cell_Culture Cell Culture & Transfection Incubation_H Incubation (24-48h) Cell_Culture->Incubation_H Patch_Recording Whole-Cell Recording Incubation_H->Patch_Recording Data_Analysis_P Data Analysis (Hill Fit) Patch_Recording->Data_Analysis_P

Experimental workflows for TEVC and patch-clamp.

References

A Comparative Review of TREK Channel Activators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The TWIK-related potassium (TREK) channel subfamily, which includes TREK-1, TREK-2, and TRAAK channels, represents a promising class of therapeutic targets for a variety of neurological and physiological disorders, including pain, depression, and neurodegenerative diseases. These two-pore domain potassium (K2P) channels are polymodal, responding to a range of stimuli including mechanical stretch, temperature, lipids, and pharmacological agents. Their activation leads to membrane hyperpolarization, thereby reducing cellular excitability. This guide provides a comparative overview of key TREK channel activators, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.

Performance Comparison of TREK Channel Activators

The following table summarizes the half-maximal effective concentrations (EC50) of several prominent TREK channel activators on TREK-1, TREK-2, and TRAAK channels. This data highlights the varying potency and selectivity of these compounds.

ActivatorTREK-1 EC50 (µM)TREK-2 EC50 (µM)TRAAK EC50 (µM)Selectivity Profile
BL-1249 5.5 ± 1.2[1][2]8.0 ± 0.8[1][2]48 ± 10[1][2]Activates all TREK subfamily members, but is ~10-fold more potent on TREK-1 and TREK-2 than TRAAK.[1][2][3][4][5]
ML335 14.3 ± 2.7[6][7][8]5.2 ± 0.5[6][7][8]No activation[6][9]Selective for TREK-1 and TREK-2 over TRAAK.[6][9]
ML67-33 36.3 (cell-free), 9.7 (HEK293)[10]--Activates temperature- and mechano-sensitive K2P channels.[10]
Riluzole Activates, but effect is transient[11]ActivatesActivatesNon-selective, also affects other ion channels.[12]
Arachidonic Acid ActivatesActivatesActivatesBroadly activates TREK subfamily channels.
11-deoxy Prostaglandin F2α Inhibits~0.294[13][14]-Selective activator of TREK-2, inhibits TREK-1.[13][14][15]
ONO-2920632 (VU6011887) 0.3[10]2.8[10]>91-fold selective over TRAAK[10]Orally active, CNS-penetrant TREK channel activator with preference for TREK-1.[10]
LPS2336 11.76[11]--Potent TREK-1 activator identified through high-throughput screening.[11]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels.

Objective: To measure the whole-cell currents of TREK channels in response to activator compounds.

Materials:

  • HEK293 cells stably or transiently expressing the TREK channel of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 3 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 155 KCl, 3 MgCl2, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Activator compounds of interest dissolved in an appropriate vehicle (e.g., DMSO).

Procedure:

  • Plate cells expressing the target TREK channel onto glass coverslips a few days prior to recording.[16]

  • On the day of the experiment, place a coverslip in the recording chamber and perfuse with extracellular solution.[16]

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[16][17]

  • Fill the pipette with intracellular solution and mount it on the micromanipulator.

  • Approach a cell with the pipette while applying slight positive pressure.

  • Once a gentle contact is made with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[17]

  • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[18]

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit TREK channel currents.

  • After establishing a stable baseline current, perfuse the bath with the activator compound at the desired concentration.

  • Record the changes in current amplitude and rectification in response to the activator.

  • Wash out the compound with the extracellular solution to observe the reversibility of the effect.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay suitable for screening large compound libraries for ion channel modulators.

Objective: To identify and characterize activators of TREK channels by measuring thallium influx into cells.

Materials:

  • HEK293 cells expressing the TREK channel of interest.

  • 384-well black-wall, clear-bottom microplates.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).[13]

  • Stimulus buffer containing thallium sulfate (B86663) (Tl2SO4).

  • Fluorescence plate reader (e.g., FLIPR).

  • Activator compounds of interest.

Procedure:

  • Plate cells in 384-well plates and incubate overnight.[13]

  • On the day of the assay, wash the cells with assay buffer.[13]

  • Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions and incubate for approximately 1-2 hours at room temperature.[19]

  • Prepare serial dilutions of the activator compounds in assay buffer.

  • Typically, pre-incubate the cells with the compounds for 30 minutes.[20]

  • Place the plate in the fluorescence plate reader.

  • Add the thallium-containing stimulus buffer to the wells.

  • Measure the increase in fluorescence over time, which is proportional to the thallium influx through open TREK channels.

  • Calculate the rate of fluorescence increase to determine channel activity.

Signaling Pathways and Mechanisms of Action

The activation of TREK channels by small molecules can occur through distinct mechanisms, often involving the stabilization of the channel's open conformation at the C-type gate located in the selectivity filter.

Direct C-Type Gate Stabilization by BL-1249

BL-1249 is a non-steroidal anti-inflammatory drug (NSAID) that activates all members of the TREK subfamily. Its mechanism of action involves the stabilization of the C-type gate.[1][5] The selectivity of BL-1249 for TREK-1 and TREK-2 over TRAAK is influenced by the M2/M3 transmembrane helix interface and the C-terminal tail of the channel.[1][3]

BL1249_Activation BL1249 BL-1249 TREK_Channel TREK Channel (TREK-1/TREK-2) BL1249->TREK_Channel Binds to extracellular side M2_M3_Interface M2/M3 Interface TREK_Channel->M2_M3_Interface C_Terminal_Tail C-Terminal Tail TREK_Channel->C_Terminal_Tail C_Type_Gate C-Type Gate (Selectivity Filter) TREK_Channel->C_Type_Gate Stabilizes open state M2_M3_Interface->C_Type_Gate Modulates C_Terminal_Tail->C_Type_Gate Modulates Hyperpolarization Membrane Hyperpolarization C_Type_Gate->Hyperpolarization Increased K+ efflux

Caption: Mechanism of TREK channel activation by BL-1249.

Activation via a Cryptic Binding Pocket by ML335

ML335 is a selective activator of TREK-1 and TREK-2. It binds to a cryptic, L-shaped pocket located at the interface between the P1 and M4 domains of the channel.[9] This binding acts as a molecular wedge, stabilizing the open conformation of the C-type gate. The selectivity of ML335 for TREK-1 and TREK-2 over TRAAK is determined by a single lysine (B10760008) residue within this binding pocket, which is absent in TRAAK.[7][9]

ML335_Activation ML335 ML335 Cryptic_Pocket Cryptic Binding Pocket (P1-M4 Interface) ML335->Cryptic_Pocket Binds to TREK_Channel TREK Channel (TREK-1/TREK-2) Cryptic_Pocket->TREK_Channel Lysine_Residue Lysine Residue Cryptic_Pocket->Lysine_Residue Interacts with (Cation-π) C_Type_Gate C-Type Gate (Selectivity Filter) TREK_Channel->C_Type_Gate Stabilizes open state Hyperpolarization Membrane Hyperpolarization C_Type_Gate->Hyperpolarization Increased K+ efflux

Caption: Mechanism of TREK channel activation by ML335.

Dual Regulation of TREK-1 by Riluzole via the PKA Pathway

Riluzole exhibits a dual effect on TREK-1 channels. Initially, it activates the channel. However, Riluzole also increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates Serine 333 on the C-terminus of TREK-1, leading to subsequent inhibition of the channel.

Riluzole_Regulation Riluzole Riluzole TREK1 TREK-1 Channel Riluzole->TREK1 Directly activates cAMP ↑ cAMP Riluzole->cAMP Ser333 Phosphorylation of Ser333 Activation Initial Activation TREK1->Activation PKA PKA Activation cAMP->PKA PKA->TREK1 Phosphorylates PKA->Ser333 Inhibition Subsequent Inhibition Ser333->Inhibition

Caption: Dual regulation of TREK-1 by Riluzole.

Experimental Workflow for Activator Screening

The discovery and characterization of novel TREK channel activators typically follows a multi-step workflow, beginning with high-throughput screening and progressing to more detailed electrophysiological and in vivo validation.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization & In-depth Characterization HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Identification Hit Identification HTS->Hit_Identification Compound_Library Compound Library Compound_Library->HTS Dose_Response Dose-Response Curves Hit_Identification->Dose_Response Patch_Clamp Automated Patch-Clamp Dose_Response->Patch_Clamp Selectivity_Profiling Selectivity Profiling (vs. other K2P channels) Patch_Clamp->Selectivity_Profiling Manual_Patch_Clamp Manual Patch-Clamp (Mechanism of Action) Selectivity_Profiling->Manual_Patch_Clamp In_Vivo_Models In Vivo Disease Models Manual_Patch_Clamp->In_Vivo_Models ADMET ADMET Profiling In_Vivo_Models->ADMET

References

Distinguishing TREK-1 and TREK-2 Activation by ML67-33: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activation of two-pore domain potassium (K2P) channels, TREK-1 (KCNK2) and TREK-2 (KCNK10), by the small molecule activator ML67-33. The information presented is supported by experimental data to assist researchers in distinguishing the activity of this compound on these closely related channels.

Quantitative Data Summary

This compound is a known activator of the TREK subfamily of K2P channels, which also includes TRAAK.[1] It rapidly and reversibly activates both TREK-1 and TREK-2 channels.[2][3] The potency of this compound, as determined by its half-maximal effective concentration (EC50), varies slightly depending on the expression system used for the experimental measurements. The following table summarizes the reported EC50 values for this compound on TREK-1 and TREK-2.

ChannelExpression SystemEC50 (µM)Reference
TREK-1 (K2P2.1)HEK293 Cells9.7[2]
TREK-1 (K2P2.1)Cell-free36.3[2]
TREK-1 (K2P2.1)Xenopus Oocytes21.8 - 29.4[4][5]
TREK-2 (K2P10.1)Xenopus Oocytes30.2[2][4][5]

Mechanism of Action

This compound is understood to directly activate TREK-1 and TREK-2 channels by acting on the extracellular C-type gate, which is a core component of the channel's gating machinery.[3][6] This direct action on the channel does not appear to involve cytosolic proteins or perturbations in channel trafficking.[6] The activation by this compound is potent, with a larger stimulatory effect than many previously reported activators.[3] While some molecules show selectivity for TREK-1 and TREK-2 over the related TRAAK channel, this compound activates all three members of the TREK subfamily.[1]

Experimental Protocols

The characterization of this compound's activity on TREK-1 and TREK-2 channels primarily relies on electrophysiological techniques, particularly patch-clamp recordings in heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This method is used to measure the flow of ions through the channels in the entire cell membrane.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and then transfected with DNA encoding either human TREK-1 or TREK-2 channels. This allows for the specific study of the channel of interest in isolation from other ion channels.

  • Electrophysiological Recordings:

    • Transfected cells are identified for recording.

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane, and then the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. This is the "whole-cell" configuration.

    • The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage ramps (e.g., from -120 mV to +60 mV) are applied to elicit channel currents.[7]

    • This compound is applied to the cells via the extracellular solution at varying concentrations to determine the dose-dependent activation of the channels.

    • The resulting currents are recorded and analyzed to determine the EC50 value.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is well-suited for studying ion channels expressed on the surface of large cells like Xenopus oocytes.

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding either TREK-1 or TREK-2 channels. The oocytes are then incubated to allow for channel expression on the cell surface.

  • Electrophysiological Recordings:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • The oocyte is perfused with a recording solution, and voltage protocols are applied to measure the channel currents.

    • This compound is added to the perfusion solution at different concentrations to generate a dose-response curve and calculate the EC50.

Visualizations

Experimental Workflow for Characterizing this compound Activity

G cluster_prep Channel Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cDNA TREK-1 or TREK-2 cDNA Transfection Transfection cDNA->Transfection cRNA TREK-1 or TREK-2 cRNA cDNA->cRNA HEK293 HEK293 Cells Transfection->HEK293 PatchClamp Whole-Cell Patch Clamp HEK293->PatchClamp Injection cRNA Injection cRNA->Injection Oocytes Xenopus Oocytes Injection->Oocytes TEVC Two-Electrode Voltage Clamp Oocytes->TEVC DoseResponse This compound Application (Varying Concentrations) PatchClamp->DoseResponse TEVC->DoseResponse CurrentRecording Record Channel Currents DoseResponse->CurrentRecording EC50 Calculate EC50 CurrentRecording->EC50

Caption: Workflow for determining the potency of this compound on TREK-1 and TREK-2 channels.

Logical Relationship of this compound Action

G ML67_33 This compound DirectBinding Directly Binds to Channel ML67_33->DirectBinding TREK1 TREK-1 Channel DirectBinding->TREK1 TREK2 TREK-2 Channel DirectBinding->TREK2 CTypeGate Extracellular C-Type Gate DirectBinding->CTypeGate Acts on TREK1->CTypeGate TREK2->CTypeGate ChannelActivation Channel Activation (Increased K+ Efflux) CTypeGate->ChannelActivation Hyperpolarization Membrane Hyperpolarization ChannelActivation->Hyperpolarization

Caption: Proposed mechanism of action for this compound on TREK-1 and TREK-2 channels.

References

A Comparative Guide to ML67-33 and Other K2P Channel Modulators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The two-pore domain potassium (K2P) channels are crucial regulators of cellular excitability, making them promising therapeutic targets for a range of conditions including pain, depression, and cardiac arrhythmias.[1][2] This guide provides a detailed comparison of the K2P channel activator ML67-33 with other prominent K2P modulators, focusing on their mechanisms of action, selectivity, and the experimental data supporting these findings.

Mechanism of Action: A Tale of Diverse Interactions

K2P channel activity is primarily controlled by its C-type gate located in the selectivity filter.[3][4] While this compound and other modulators ultimately impact this gate, they achieve this through varied molecular interactions.

This compound is a selective activator of the thermo- and mechano-sensitive TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[4][5][6] Its mechanism involves direct action on the extracellular C-type gate, promoting an open conformation and increasing potassium ion flux.[4][7] This direct interaction with the core gating machinery distinguishes it from modulators that act on intracellular domains.

In contrast, other K2P modulators exhibit different mechanisms:

  • BL-1249 , a fenamate derivative, also activates the TREK subfamily.[3][8] Its action is dependent on the channel's C-terminal tail and involves the M2/M3 transmembrane helix interface.[3][9] Unlike this compound, BL-1249's binding site is thought to be located below the selectivity filter.[10]

  • ML335 and ML402 are highly selective activators of TREK-1 and TREK-2, with no effect on TRAAK.[11][12] They bind to a cryptic, L-shaped "K2P modulator pocket" located at the interface between the P1 and M4 domains, behind the selectivity filter.[11][13][14] By acting as molecular wedges, they stabilize the open state of the C-type gate.[13] The selectivity of these compounds is conferred by a single lysine (B10760008) residue in TREK-1 and TREK-2 that is absent in TRAAK.[11]

  • Riluzole (B1680632) , a neuroprotective agent, activates TREK-1 and TRAAK.[15] Its mechanism is complex, involving the modulation of voltage-gated potassium channels and inhibition of glutamate (B1630785) release.[16][17] In the context of K2P channels, its activation of TREK-1 can be transient, followed by inhibition, a process linked to protein kinase A-dependent phosphorylation.[15]

  • Fenamates , a class of non-steroidal anti-inflammatory drugs (NSAIDs), are known to modulate various ion channels, including K2P channels.[1][18] Their interaction with TREK channels is proposed to involve the N-terminus of the channel.[19]

The diverse mechanisms of these modulators are summarized in the signaling pathway diagram below.

K2P_Modulator_Mechanisms cluster_channel K2P Channel cluster_modulators Modulators C_Gate C-type Gate (Selectivity Filter) Modulator_Pocket K2P Modulator Pocket (P1/M4 interface) Modulator_Pocket->C_Gate Stabilizes Open State M2_M3_interface M2/M3 Interface M2_M3_interface->C_Gate Modulates N_Terminus N-Terminus N_Terminus->C_Gate Modulates C_Terminus C-Terminus C_Terminus->M2_M3_interface Required for BL-1249 action ML67_33 This compound ML67_33->C_Gate Direct Activation BL_1249 BL-1249 BL_1249->M2_M3_interface Binds to ML335_ML402 ML335 / ML402 ML335_ML402->Modulator_Pocket Binds to Riluzole Riluzole Riluzole->C_Gate Activates Fenamates Fenamates Fenamates->N_Terminus Interacts with

Caption: Mechanisms of action for various K2P channel modulators.

Quantitative Comparison of K2P Modulator Potency

The half-maximal effective concentration (EC50) is a key metric for comparing the potency of different channel activators. The following table summarizes the reported EC50 values for this compound and other K2P modulators on various TREK subfamily channels.

ModulatorTREK-1 (K2P2.1) EC50 (µM)TREK-2 (K2P10.1) EC50 (µM)TRAAK (K2P4.1) EC50 (µM)Expression SystemReference(s)
This compound 21.8 - 29.430.227.3Xenopus oocytes[5][6]
BL-1249 5.58.0~10-fold less potent than TREK-1/2Not Specified[8]
ML335 14.35.2No activityXenopus oocytes[12]
ML402 13.75.9No activityXenopus oocytes[20]
Riluzole ActivatesNot specifiedActivatesNot Specified[15]
Fenamates ActivatesActivatesActivatesNot Specified[1]

Experimental Protocols

The characterization of K2P channel modulators relies on robust experimental techniques. Below are outlines of the key methodologies used in the cited research.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents in a whole-cell configuration.[21][22]

Objective: To measure the effect of a compound on the macroscopic currents flowing through K2P channels expressed in a cell.

Typical Protocol:

  • Cell Culture: HEK293 or other suitable cells are transiently or stably transfected with the K2P channel of interest.

  • Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution typically containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

  • Recording: A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Voltage Protocol: Cells are held at a holding potential (e.g., -80 mV) and subjected to voltage ramps or steps to elicit channel currents.

  • Compound Application: The test compound is applied to the cell via a perfusion system, and the resulting change in current is measured.

Whole_Cell_Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture with K2P Channel Expression Pipette_Filling Fill Pipette with Intracellular Solution Giga_Seal Form Giga-Seal Pipette_Filling->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Access Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Baseline_Recording Record Baseline Current Voltage_Protocol->Baseline_Recording Compound_Application Apply Test Compound Baseline_Recording->Compound_Application Effect_Recording Record Current in Presence of Compound Compound_Application->Effect_Recording Data_Analysis Analyze Current Change Effect_Recording->Data_Analysis

Caption: Workflow for whole-cell patch clamp experiments.

Thallium Flux Assay

This is a high-throughput screening (HTS) method used to identify and characterize ion channel modulators.[23][24][25][26] It relies on the permeability of potassium channels to thallium ions (Tl+).

Objective: To indirectly measure K2P channel activity by quantifying the influx of Tl+ into cells.

Typical Protocol:

  • Cell Plating: Cells expressing the K2P channel of interest are plated in 384- or 96-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Test compounds are added to the wells and incubated with the cells.

  • Thallium Stimulation: A solution containing Tl+ is added to the wells.

  • Fluorescence Reading: The influx of Tl+ through open K2P channels leads to an increase in fluorescence, which is measured over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to channel activity.

Thallium_Flux_Assay_Workflow start Start plate_cells Plate K2P-expressing cells in multi-well plate start->plate_cells load_dye Load cells with thallium-sensitive dye plate_cells->load_dye add_compound Add test compound load_dye->add_compound add_thallium Add thallium stimulus add_compound->add_thallium read_fluorescence Measure fluorescence increase over time add_thallium->read_fluorescence analyze_data Analyze rate of fluorescence change read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a thallium flux assay.

Conclusion

This compound represents a valuable tool for studying the TREK subfamily of K2P channels due to its distinct mechanism of directly activating the C-type gate. Its broader activation profile across TREK-1, TREK-2, and TRAAK contrasts with the more selective actions of modulators like ML335 and ML402, which target a cryptic modulator pocket. Understanding these mechanistic differences, supported by quantitative data from robust experimental protocols, is essential for the rational design and development of novel K2P channel-targeted therapeutics. This guide provides a foundational comparison to aid researchers in selecting the appropriate modulator for their specific research questions and therapeutic goals.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of ML67-33, a two-pore potassium channel activator. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Chemical and Physical Properties of this compound

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. Key data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₇Cl₂N₅
Molecular Weight 374.27 g/mol
Appearance Solid
Solubility Soluble in DMSO to 100 mM
CAS Number 1443290-89-8
Storage Store at -20°C

Disposal Procedures for this compound

This compound is a chlorinated organic compound. Such substances should never be disposed of down the sink or in regular trash as they can be harmful to the environment.[1][2] Improper disposal is not only a safety hazard but also illegal in many jurisdictions.[1]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE). This includes:

  • Chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO solutions).[3]

  • Safety goggles or a face shield.[4]

  • A lab coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect pure, unused this compound and any materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, or paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]

    • The container should be labeled as "Hazardous Waste" and clearly indicate the contents, including the full chemical name "this compound".[6]

  • Liquid Waste (DMSO Solutions):

    • Solutions of this compound in DMSO should be collected in a separate, leak-proof container designated for halogenated organic solvent waste.[1][7] Do not mix with non-halogenated solvents.[1]

    • Since DMSO can facilitate the absorption of other chemicals through the skin, extra caution is necessary when handling these solutions.[3][4]

    • The liquid waste container must be kept closed except when adding waste and should be stored in a well-ventilated area, away from heat and ignition sources.[3][8] The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (this compound and Dimethyl Sulfoxide), and the approximate concentrations.[6]

  • Contaminated Sharps:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[1][5]

Step 3: Storage of Hazardous Waste

Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be under the control of laboratory personnel and inspected weekly.[6] Ensure that incompatible waste types are segregated to prevent accidental mixing.[6][8]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8] Only licensed hazardous waste disposal companies are permitted to transport and dispose of this type of waste.[6]

Experimental Protocols

This document focuses on disposal procedures. For detailed experimental protocols involving this compound, please refer to the specific publications citing its use.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.

ML67_33_Disposal_Workflow cluster_waste_generation Waste Generation cluster_final_disposal Final Disposal start This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound in DMSO (Halogenated Liquid Waste) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled, Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange Pickup with Institutional EHS storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal methods for the K2P potassium channel activator, ML67-33 (CAS: 1443290-89-8). Adherence to these guidelines is crucial for minimizing risks and ensuring experimental integrity.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. Based on the available Safety Data Sheet (SDS), the following PPE is recommended to mitigate exposure risks.[1]

Protection Type Required Equipment Specifications and Remarks
Eye and Face Protection Safety goggles with side-shieldsEnsure a snug fit to protect against splashes of solutions containing this compound.
Skin Protection Protective glovesChemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.
Impervious clothingA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection Suitable respiratorRecommended when there is a potential for generating dust or aerosols. The type of respirator should be selected based on the potential exposure level and in accordance with institutional and regulatory guidelines.
General Hygiene Accessible safety shower and eye wash stationEnsure these are readily accessible in the event of accidental exposure. Wash hands thoroughly after handling.[1]
Operational Plan: Safe Handling and Use

Proper handling procedures are essential to prevent contamination and accidental exposure.

Storage: this compound should be stored at -20°C.[1] For short-term shipping (less than two weeks), it can be transported at room temperature.[1]

Preparation of Stock Solutions:

  • This compound is soluble in DMSO up to 100 mM.[1]

  • To prepare a stock solution, carefully weigh the desired amount of this compound powder in a chemical fume hood.

  • Add the appropriate volume of DMSO to achieve the target concentration.

  • Ensure the compound is fully dissolved before use in experiments.

General Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Take off any contaminated clothing immediately and wash it before reuse.[1]

  • In case of spills, absorb the solution with a liquid-binding material like diatomite. Decontaminate the affected surfaces by scrubbing with alcohol.[1]

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect all solutions and solids containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should also be disposed of as hazardous chemical waste.

  • Do not pour this compound waste down the drain or mix it with other non-hazardous waste.[1]

Experimental Protocols

Electrophysiology Studies of TREK-1 Channels

This protocol outlines the whole-cell patch-clamp technique to study the effect of this compound on K2P2.1 (TREK-1) channels expressed in HEK293T cells.

Materials:

  • HEK293T cells transfected with a vector expressing TREK-1.

  • Bath solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 3 MgCl2, 20 HEPES (pH 7.4 with NaOH).

  • Pipette solution (in mM): 145 KCl, 3 MgCl2, 5 EGTA, 20 HEPES (pH 7.2 with KOH).

  • This compound stock solution in DMSO.

Procedure:

  • Culture and transfect HEK293T cells with the TREK-1 expressing vector 24 hours prior to the experiment.

  • Prepare the bath and pipette solutions as described above.

  • Place a coverslip with the transfected cells in the recording chamber and perfuse with the bath solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 1 second) from a holding potential of -80 mV to elicit TREK-1 currents.

  • Record baseline currents.

  • Prepare the desired concentration of this compound by diluting the stock solution in the bath solution.

  • Perfuse the cell with the this compound containing solution and record the currents using the same voltage ramp protocol.

  • Wash out the compound with the bath solution to observe the reversibility of the effect.

  • Analyze the data to determine the effect of this compound on TREK-1 channel activity.

In Vivo Model of Migraine in Rats

This protocol describes a method to assess the efficacy of this compound in a rat model of migraine-like pain induced by a nitric oxide (NO) donor.

Materials:

  • Male Sprague-Dawley rats.

  • Isosorbide dinitrate (ISDN) solution (10 mg/kg).

  • This compound solution (1 mg/kg, dissolved in saline with 0.1% DMSO).

  • Von Frey filaments for assessing mechanical allodynia.

Procedure:

  • Habituate the rats to the testing environment and the von Frey filaments for one week.

  • Induce a migraine-like phenotype by daily intraperitoneal (i.p.) injections of ISDN (10 mg/kg) for four consecutive days.

  • Measure the baseline facial mechanical withdrawal threshold using von Frey filaments before each ISDN injection.

  • On day five, administer this compound (1 mg/kg, i.p.).

  • Measure the facial mechanical withdrawal threshold every 30 minutes for 3 hours post-administration of this compound.

  • Compare the withdrawal thresholds before and after this compound treatment to assess its effect on migraine-like pain.

Signaling Pathway

This compound is an activator of the two-pore domain potassium (K2P) channels, specifically the TREK-1, TREK-2, and TRAAK subtypes. These channels are considered "leak" channels that help to establish and maintain the resting membrane potential of cells. By activating these channels, this compound increases the efflux of potassium ions from the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. This mechanism is believed to underlie its therapeutic potential in conditions like migraine, where neuronal hyperexcitability is a key factor.

ML67_33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML67_33 This compound K2P_channel K2P Channel (TREK-1/TREK-2/TRAAK) ML67_33->K2P_channel Activates K_ion K+ Efflux K2P_channel->K_ion Increases Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.